1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-benzyl 3-O-tert-butyl azetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-17(10-13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELYSROOPOIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate synthesis protocols
An In-Depth Technical Guide to the Synthesis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic protocols for this compound, a key building block in modern medicinal chemistry. Azetidines, as strained four-membered N-heterocycles, are valuable structural motifs in drug discovery, offering unique conformational constraints and serving as versatile scaffolds.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound is most efficiently approached by considering the final structure and disconnecting it at its most synthetically accessible bonds. The target molecule possesses two key features: a pre-functionalized azetidine core at the 3-position and a benzyl group on the ring nitrogen.
Two primary retrosynthetic pathways emerge:
-
Pathway A (Most Direct): N-Alkylation. The most logical and widely employed strategy involves the disconnection of the N-benzyl bond. This retrosynthetic step leads to two readily available precursors: tert-butyl azetidine-3-carboxylate and a suitable benzylating agent like benzyl bromide. This approach leverages a pre-existing azetidine ring, simplifying the overall process.
-
Pathway B (Ring Formation): Intramolecular Cyclization. A more fundamental approach involves the formation of the azetidine ring itself. This requires a linear precursor containing the necessary carbon and nitrogen atoms, which is induced to cyclize. While a valid strategy for azetidine synthesis in general, it is often more complex and less direct for this specific target compared to Pathway A.[2][3]
This guide will focus primarily on the robust and field-proven N-alkylation protocol (Pathway A) while also providing an overview of the ring-formation strategy for comprehensive understanding.
Primary Synthesis Protocol: N-Benzylation of tert-Butyl Azetidine-3-carboxylate
This method stands as the cornerstone for accessing the title compound due to its reliability, scalability, and high yields. The core of this protocol is a standard SN2 reaction, where the nucleophilic secondary amine of the azetidine ring attacks an electrophilic benzyl halide.
Mechanistic Principle
The reaction proceeds via nucleophilic substitution. The lone pair of electrons on the nitrogen atom of tert-butyl azetidine-3-carboxylate attacks the benzylic carbon of benzyl bromide. Benzyl bromide is an excellent electrophile because the bromide ion is a good leaving group, and the transition state is stabilized by the adjacent phenyl ring. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) generated in situ. This prevents the protonation of the starting azetidine, which would render it non-nucleophilic and halt the reaction.
Caption: Reaction mechanism for N-benzylation.
Detailed Experimental Protocol
Materials:
-
tert-Butyl azetidine-3-carboxylate
-
Benzyl bromide (BnBr)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluents: Ethyl acetate (EtOAc) and Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl azetidine-3-carboxylate (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution. If using K₂CO₃, add 2.0 equivalents. Stir the mixture for 5-10 minutes.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the alkylating agent.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a clear oil or white solid.
-
Data Summary and Causality
| Parameter | Recommended Condition | Expertise & Rationale |
| Starting Material | tert-Butyl azetidine-3-carboxylate | The pre-formed azetidine core simplifies the synthesis, avoiding challenging ring-formation steps.[3] |
| Alkylating Agent | Benzyl bromide | Bromide is an excellent leaving group, leading to faster reaction kinetics compared to benzyl chloride. |
| Base | Triethylamine (TEA) or K₂CO₃ | An organic amine base (TEA) ensures homogeneous reaction conditions. An inorganic base (K₂CO₃) is cheaper and easier to remove during work-up but may result in a heterogeneous mixture. |
| Solvent | Dichloromethane (DCM) | A polar aprotic solvent that effectively dissolves reactants without interfering with the SN2 mechanism. |
| Temperature | 0 °C to Room Temperature | Initial cooling mitigates the exothermic nature of the alkylation, preventing side reactions. Allowing it to proceed at room temperature ensures a reasonable reaction rate. |
| Purification | Flash Column Chromatography | The standard and most effective method for separating the desired product from unreacted starting materials and byproducts. |
Alternative Strategy: Azetidine Ring Synthesis
For projects where the requisite tert-butyl azetidine-3-carboxylate is unavailable, synthesis of the azetidine ring itself is necessary. A common strategy is the intramolecular cyclization of a suitably functionalized acyclic precursor.[2]
General Workflow: Intramolecular Cyclization
This pathway typically begins with a 1,3-difunctionalized propane derivative. The key steps involve installing an amine and two leaving groups, followed by a base-mediated ring closure.
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
A classic example involves starting from a serine derivative or a similar 3-amino-1,2-propanediol precursor. The hydroxyl groups are converted into better leaving groups, such as mesylates or tosylates. Treatment with a strong, non-nucleophilic base then facilitates a double intramolecular SN2 reaction to form the strained four-membered ring. While powerful, this method requires careful control of stereochemistry and reaction conditions to avoid polymerization and other side reactions.[3]
Conclusion
The synthesis of this compound is most reliably achieved through the N-benzylation of tert-butyl azetidine-3-carboxylate. This protocol is robust, high-yielding, and amenable to scale-up. The detailed procedure and the rationale behind each experimental choice provided in this guide are designed to empower researchers to successfully and repeatedly synthesize this valuable intermediate. Understanding alternative ring-formation strategies provides a more complete picture of azetidine chemistry, equipping scientists with the knowledge to tackle more complex synthetic challenges in drug discovery and development.
References
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). PubMed Central. [Link]
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Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2025-09-23). ResearchGate. [Link]
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Dieckmann condensation - YouTube. (2019-01-14). YouTube. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). RSC Publishing. [Link]
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azetidine - Organic Syntheses Procedure. Organic Syntheses. [Link]
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multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]
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Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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O1-benzyl O3-tert-butyl azetidine-1,3-dicarboxylate. PubChem. [Link]
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Azetidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed. (2014-01-21). PubMed. [Link]
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Dieckmann Condensation Reaction Mechanism - YouTube. (2018-05-10). YouTube. [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011-10-25). HETEROCYCLES. [Link]
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Dieckmann Condensation Reactions - Chad's Prep®. Chad's Prep. [Link]
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O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxylate, min 97%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]
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Synthesis of 1-(tert.-butyl)-3-azetidinol - PrepChem.com. PrepChem.com. [Link]
- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Connect Journals. [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
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Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (2021-07-06). RSC Publishing. [Link]
- US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents.
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Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. TSI Journals. [Link]
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tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate - Knight Chemicals Online. Knight Chemicals Online. [Link]
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This compound, 95% Purity, C16H21NO4, 5 grams. Amazon. [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019-10-31). PMC - NIH. [Link]
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Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. MDPI. [Link]
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An In-depth Technical Guide to 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, substituted with versatile benzyl and tert-butyl ester protective groups, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target-binding affinity.[1] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the potential applications of this important synthetic intermediate.
Chemical Structure and Properties
The structure of this compound incorporates a strained azetidine ring, which imparts conformational rigidity. The N-benzyl group serves as a common protecting group that can be removed under hydrogenolysis conditions, while the tert-butyl ester at the 3-position can be cleaved under acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1236144-51-6 | [2][3] |
| Molecular Formula | C₁₆H₂₁NO₄ | [4][5] |
| Molecular Weight | 291.34 g/mol | [4][5] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | Inferred from structure |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
A likely synthetic pathway involves the reaction of benzylamine with an appropriate electrophile to form an N-benzyl azetidine precursor, followed by esterification. A key intermediate in many azetidine syntheses is 1-benzylazetidin-3-ol, which can be prepared from the reaction of benzylamine and epichlorohydrin.[6] Subsequent oxidation and esterification steps would lead to the target molecule.
Caption: Plausible synthetic workflow for the target compound.
Exemplary Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of 1-Benzylazetidin-3-ol [5][6]
-
To a solution of benzylamine in an aqueous medium, slowly add 2-(chloromethyl)oxirane (epichlorohydrin) at a controlled temperature (e.g., 0-5°C).
-
Stir the reaction mixture for an extended period (e.g., 16-24 hours) to allow for the formation of the intermediate N-benzyl-3-amino-1-chloropropan-2-ol.
-
Induce cyclization by adding a base, such as sodium carbonate, and heating the mixture.
-
Isolate the crude 1-benzylazetidin-3-ol by filtration and purify by recrystallization or chromatography.
Causality: The use of an aqueous medium is crucial for this reaction to proceed efficiently with less bulky amines like benzylamine, as it facilitates the cyclization step.[6]
Step 2: Oxidation to 1-Benzyl-3-oxoazetidine
-
Dissolve 1-benzylazetidin-3-ol in a suitable organic solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation cocktail, at a low temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction to isolate the crude 1-benzyl-3-oxoazetidine.
Causality: A mild oxidizing agent is chosen to prevent over-oxidation or degradation of the strained azetidine ring.
Step 3: Synthesis of 1-Benzylazetidine-3-carboxylic acid
This step can be challenging. A potential route involves a haloform reaction or a similar oxidative cleavage if a suitable precursor is used. Alternatively, direct carboxylation methods could be explored.
Step 4: Esterification to this compound
-
Dissolve 1-benzylazetidine-3-carboxylic acid in an inert solvent.
-
Treat the solution with a tert-butylating agent, such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP), or by using tert-butyl alcohol under acidic catalysis.
-
Stir the reaction at room temperature until completion.
-
Purify the final product by column chromatography.
Causality: The use of Boc₂O and DMAP is a standard and efficient method for the tert-butylation of carboxylic acids, providing good yields under mild conditions.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzyl CH₂: A singlet around 4.5-5.0 ppm.
-
Azetidine Ring Protons: A set of multiplets in the range of 3.5-4.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded.
-
tert-Butyl Protons: A sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two signals in the downfield region, around 170-175 ppm for the ester and 155-160 ppm for the carbamate.
-
Aromatic Carbons: Signals in the range of 127-140 ppm.
-
tert-Butyl Quaternary Carbon: A signal around 80-85 ppm.
-
tert-Butyl Methyl Carbons: A signal around 28 ppm.
-
Benzyl CH₂ Carbon: A signal around 50-55 ppm.
-
Azetidine Ring Carbons: Signals in the range of 40-60 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretching: Strong absorption bands around 1740 cm⁻¹ (ester) and 1695 cm⁻¹ (carbamate).
-
C-N Stretching: An absorption band in the region of 1200-1100 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 291. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺) and the benzyl group ([M-91]⁺).
Applications in Drug Discovery
The azetidine scaffold is a "privileged" structure in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[6] this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications in areas such as:
-
Oncology: Azetidine derivatives have been investigated as components of novel anti-cancer agents.
-
Infectious Diseases: The unique structural features of azetidines can be exploited to design new antibacterial and antiviral compounds.
-
Central Nervous System (CNS) Disorders: The conformational rigidity of the azetidine ring can lead to higher receptor selectivity for CNS targets.
The orthogonal protecting groups of this molecule allow for selective functionalization at both the nitrogen and the 3-position of the azetidine ring, enabling the creation of diverse chemical libraries for high-throughput screening.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists. This guide has provided a detailed overview of its physicochemical properties, a plausible and well-grounded synthetic strategy, and its potential applications in the field of drug discovery. Further experimental validation of the properties and synthesis of this compound will undoubtedly enhance its utility in the development of next-generation therapeutics.
References
-
This compound | CAS:1236144-51-6 | Huateng Pharma. (n.d.). Retrieved from [Link]
-
1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem. (n.d.). Retrieved from [Link]
-
O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxylate, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]
-
Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of 1-(tert.-butyl)-3-azetidinol - PrepChem.com. (n.d.). Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (n.d.). Retrieved from [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate (CAS: 1236144-51-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and constrained conformation offer a unique three-dimensional geometry that can enhance binding affinity to biological targets, improve pharmacokinetic properties, and provide novel intellectual property space.[1][2] This guide provides a comprehensive technical overview of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate, a key building block that incorporates the valuable azetidine core, designed for strategic application in drug discovery and organic synthesis.
This disubstituted azetidine derivative, with its orthogonal protecting groups, offers medicinal chemists a versatile platform for the introduction of diverse functionalities. The benzyl carbamate at the 1-position and the tert-butyl ester at the 3-position allow for selective deprotection and subsequent elaboration, making it a valuable intermediate in the synthesis of complex bioactive molecules.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 1236144-51-6 | [5] |
| Molecular Formula | C₁₆H₂₁NO₄ | [5] |
| Molecular Weight | 291.34 g/mol | [5] |
| Predicted Boiling Point | 389.2±42.0 °C | [6] |
| Predicted Density | 1.176±0.06 g/cm³ | [6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [7] |
Synthesis and Elaboration: A Strategic Approach
A related and well-documented synthesis is that of 1-benzylazetidin-3-ol, a potential precursor. This synthesis provides valuable insights into the formation of the N-benzyl azetidine core.[8][9]
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and subsequent selective deprotection of this compound.
Caption: Conceptual workflow for the synthesis and selective deprotection of this compound.
Key Synthetic Transformations and Methodologies
1. N-Benzylation: The introduction of the benzyl group onto the azetidine nitrogen can typically be achieved via nucleophilic substitution using benzyl bromide or a similar benzylating agent in the presence of a suitable base.
2. C3-Esterification: The formation of the tert-butyl ester at the 3-position can be accomplished through standard esterification protocols. Given the steric hindrance of the tert-butyl group, direct esterification may require specific catalysts or the use of more reactive derivatives of the carboxylic acid.
3. Selective N-Debenzylation: The benzyl group can be selectively removed under reductive conditions, most commonly through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[10] This method is generally mild and orthogonal to the acid-labile tert-butyl ester.
Experimental Protocol: Catalytic Transfer Hydrogenation for N-Debenzylation
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Hydrogen Source: Introduce a hydrogen source. This can be hydrogen gas (H₂) at atmospheric or elevated pressure, or a transfer hydrogenation reagent like ammonium formate or formic acid.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated product, tert-butyl azetidine-3-carboxylate.
4. Selective C3-Deprotection (tert-Butyl Ester Cleavage): The tert-butyl ester is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for this transformation.[3] Milder conditions using Lewis acids like zinc bromide have also been reported for selective tert-butyl ester deprotection.[11]
Experimental Protocol: Acid-Mediated tert-Butyl Ester Cleavage
-
Reaction Setup: Dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by crystallization or chromatography.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of orthogonal protecting groups makes this compound a highly valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. The azetidine scaffold is a key component in several approved drugs, where it often imparts favorable pharmacokinetic properties.[12]
One notable application of azetidine-containing building blocks is in the synthesis of Baricitinib , a Janus kinase (JAK) inhibitor.[8][13][14] While the direct use of the title compound in the synthesis of Baricitinib is not explicitly detailed in the provided search results, its structural motifs are highly relevant to the construction of the azetidine core of this drug. The synthesis of Baricitinib intermediates often involves the use of N-protected azetidine derivatives that undergo further functionalization.[12][15]
Safety and Handling
Although a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general laboratory safety precautions for handling fine chemicals should be strictly followed. Based on the safety information for related compounds, the following handling guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[7]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Spectral Data Interpretation
While specific spectral data for this compound is not available in the provided search results, a theoretical interpretation based on its structure can be provided.
¹H NMR:
-
Aromatic Protons: Signals corresponding to the benzyl group protons would be expected in the aromatic region (δ 7.2-7.4 ppm).
-
Benzyl CH₂: A singlet for the benzylic methylene protons would likely appear around δ 4.5-5.0 ppm.
-
Azetidine Ring Protons: The protons on the azetidine ring would exhibit complex splitting patterns in the aliphatic region (δ 3.0-4.5 ppm).
-
tert-Butyl Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group would be observed around δ 1.4-1.5 ppm.
¹³C NMR:
-
Carbonyl Carbons: Signals for the two carbonyl carbons (carbamate and ester) would be expected in the downfield region (δ 155-175 ppm).
-
Aromatic Carbons: Signals for the carbons of the benzene ring would appear in the aromatic region (δ 127-140 ppm).
-
Benzyl CH₂: The benzylic carbon would likely resonate around δ 65-70 ppm.
-
Azetidine Ring Carbons: The carbons of the azetidine ring would be found in the aliphatic region (δ 30-60 ppm).
-
tert-Butyl Carbons: The quaternary and methyl carbons of the tert-butyl group would appear around δ 80-85 ppm and δ 28 ppm, respectively.
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]⁺ or a related ion such as [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group, the benzyl group, or carbon dioxide.
Conclusion
This compound stands as a strategically designed building block for contemporary organic synthesis and medicinal chemistry. Its orthogonally protected azetidine framework provides a versatile handle for the stereocontrolled introduction of this valuable scaffold into complex molecular architectures. A comprehensive understanding of its synthesis, reactivity, and handling is paramount for its effective utilization in the pursuit of novel therapeutics and other advanced chemical entities.
References
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- 4. Benzyl group - Wikipedia [en.wikipedia.org]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 1236144-51-6 [amp.chemicalbook.com]
- 7. 1236144-51-6|this compound|BLD Pharm [bldpharm.com]
- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound and require a detailed understanding of its structural verification through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound (CAS No. 1236144-51-6) is a key intermediate in medicinal chemistry, valued for its strained four-membered azetidine ring and orthogonal protecting groups.[1][2][3] The benzyl and tert-butyl ester functionalities allow for selective deprotection and further synthetic transformations, making it a versatile scaffold in the design of novel therapeutics. Accurate and thorough spectroscopic analysis is paramount to confirm the identity and purity of this compound before its use in complex synthetic pathways. This guide will detail the expected spectroscopic signatures and provide the rationale behind these predictions based on established principles and data from analogous structures.
Molecular Structure and Key Functional Groups
The structure of this compound contains several key features that will be evident in its spectroscopic data:
-
Azetidine Ring: A four-membered heterocyclic amine.
-
N-Benzyl Carbamate: The nitrogen atom of the azetidine ring is protected with a benzyloxycarbonyl (Cbz or Z) group.
-
tert-Butyl Ester: The carboxylic acid at the 3-position is protected as a tert-butyl ester.
-
Aromatic Ring: The benzyl group provides characteristic aromatic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Herein, we predict the ¹H and ¹³C NMR spectra, with expected chemical shifts based on data from similar azetidine derivatives.[4][5]
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are summarized below.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Benzyl) | 7.25 - 7.40 | Multiplet | 5H | The five protons of the phenyl ring of the benzyl group will appear in the aromatic region. |
| Benzyl CH₂ | ~5.15 | Singlet | 2H | The two benzylic protons are adjacent to an oxygen and the carbamate nitrogen, resulting in a downfield shift. |
| Azetidine CH (Position 3) | 3.90 - 4.10 | Multiplet | 1H | This proton is deshielded by the adjacent ester and the ring nitrogen. |
| Azetidine CH₂ (Positions 2 & 4) | 3.60 - 3.80 | Multiplet | 4H | The methylene protons of the azetidine ring are diastereotopic and will likely appear as a complex multiplet. |
| tert-Butyl CH₃ | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| Carbamate C=O | ~170 | The carbonyl carbon of the benzyl carbamate. |
| Ester C=O | ~156 | The carbonyl carbon of the tert-butyl ester. |
| Aromatic (Benzyl) | 127 - 136 | Multiple signals for the carbons of the phenyl ring. |
| Benzyl CH₂ | ~80 | The benzylic carbon. |
| tert-Butyl C | ~67 | The quaternary carbon of the tert-butyl group. |
| Azetidine CH (Position 3) | ~58 | The methine carbon of the azetidine ring. |
| Azetidine CH₂ (Positions 2 & 4) | ~35 | The methylene carbons of the azetidine ring. |
| tert-Butyl CH₃ | ~28 | The methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies are predicted below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Carbamate) | ~1740 | Strong | Characteristic stretching vibration of the carbamate carbonyl group. |
| C=O Stretch (Ester) | ~1700 | Strong | Characteristic stretching vibration of the ester carbonyl group.[4] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the azetidine ring, benzyl methylene, and tert-butyl groups. |
| C-O Stretch | 1000 - 1300 | Strong | Stretching vibrations of the C-O bonds in the carbamate and ester groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected molecular weight of this compound is 291.34 g/mol .[1][2] In high-resolution mass spectrometry (HRMS), the exact mass will be observed.
-
Fragmentation Pattern: Key fragments would likely arise from the loss of the tert-butyl group ([M - 57]⁺), the benzyl group ([M - 91]⁺), or the benzyloxycarbonyl group ([M - 135]⁺).
Experimental Protocols
For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire several thousand scans with a relaxation delay of 2-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Co-add at least 16 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using the spectrum of the clean salt plate or ATR crystal.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound (
-
Instrumentation: Employ an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. The provided protocols and predicted data serve as a valuable reference for scientists working with this and structurally related molecules.
References
-
Al-Amiery, A. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 739. [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
CP Lab Safety. O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxylate, min 97%, 1 gram. [Link]
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- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate: A Versatile Scaffold in Modern Drug Discovery
Abstract: The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and rigid, three-dimensional structure offer unique conformational constraints that can significantly enhance the pharmacological properties of bioactive molecules, including metabolic stability, solubility, and receptor binding affinity.[1] This guide provides an in-depth technical overview of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate , a key orthogonally protected building block that serves as a gateway to a diverse array of functionalized azetidine derivatives for drug discovery and development. We will explore its chemical properties, synthesis, strategic applications, and detailed experimental protocols for its manipulation.
Introduction: The Strategic Value of the Azetidine Core
The azetidine ring has gained significant traction in contemporary drug design, moving from a chemical curiosity to a cornerstone of many development programs.[3] Its incorporation into molecular structures provides a distinct sp³-rich character, a feature increasingly sought after to improve drug-likeness and escape the "flatland" of aromatic-heavy compound libraries. Several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, underscoring its clinical and commercial relevance.[1][2]
The subject of this guide, this compound, is not an active pharmaceutical ingredient itself but rather a critical synthetic intermediate. Its value lies in its dual-protection scheme: the nitrogen atom is protected by a benzyl (Bn) group, while the carboxylic acid at the 3-position is masked as a tert-butyl (t-Bu) ester. These two protecting groups can be removed under distinct, non-interfering (orthogonal) conditions, allowing for precise, stepwise functionalization of the azetidine core.
Nomenclature and Chemical Identity
The formal IUPAC name for this compound is 1-O-benzyl 3-O-tert-butyl azetidine-1,3-dicarboxylate . It is also commonly referred to by its CAS Registry Number, 1236144-51-6 .[4][5][6]
Diagram 1: Chemical Structure of this compound
Caption: Structure highlighting the key functional groups.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this building block is essential for its effective use in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1236144-51-6 | [4][6] |
| Molecular Formula | C₁₆H₂₁NO₄ | [4][6] |
| Molecular Weight | 291.34 g/mol | [4][6] |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid | Supplier Data |
| Purity | ≥95-97% (commercially available) | [4][7] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH, THF) | General Knowledge |
Expected Spectroscopic Signatures
While actual spectra should always be used for confirmation, the expected NMR and MS data provide a clear validation fingerprint:
-
¹H NMR: Distinct signals corresponding to the aromatic protons of the benzyl group (~7.2-7.4 ppm, 5H), a singlet for the benzylic CH₂ (~4.5 ppm, 2H), a singlet for the tert-butyl group (~1.4 ppm, 9H), and complex multiplets for the azetidine ring protons (~3.5-4.2 ppm, 5H).
-
¹³C NMR: Resonances for the tert-butyl quaternary carbon and methyl carbons, aromatic carbons, the benzylic carbon, ester and carbamate carbonyls, and the aliphatic carbons of the azetidine ring.
-
Mass Spectrometry (ESI+): A prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 292.15.
Synthesis Strategy: Constructing the Azetidine Core
The synthesis of functionalized azetidines typically relies on intramolecular cyclization, a robust strategy to form the strained four-membered ring.[8] A representative, field-proven pathway to this compound starts from a readily available C3 electrophile and proceeds through a γ-amino alcohol intermediate.
Diagram 2: Representative Synthetic Workflow
Caption: A plausible multi-step synthesis pathway.
The causality behind this approach is sound. The initial nucleophilic ring-opening of epichlorohydrin by an amine establishes the core 1-amino-3-halopropan-2-ol backbone. Subsequent protection and activation of the hydroxyl group (e.g., as a mesylate) sets the stage for an intramolecular Williamson ether-like synthesis, where the nitrogen acts as the nucleophile to displace the leaving group, forming the azetidine ring. Final deprotection and re-protection steps install the desired orthogonal benzyl and tert-butyl groups.
Strategic Applications in Drug Development
The primary utility of this molecule is as a versatile scaffold. The orthogonal protecting groups are the key to its power, enabling selective functionalization at either the nitrogen or the carboxylic acid position. This allows for the systematic exploration of chemical space around the azetidine core, a critical process in lead optimization.
Diagram 3: Deprotection and Functionalization Pathways
Caption: Orthogonal deprotection enables selective derivatization.
Key Applications:
-
Constrained Peptidomimetics: The azetidine-3-carboxylic acid core is a conformationally restricted β-amino acid analog. After selective deprotection, it can be incorporated into peptide chains to enforce specific secondary structures (turns or kinks), enhance proteolytic stability, and modulate biological activity.
-
Scaffold Decoration for SAR Studies: By sequentially removing one protecting group and adding a new substituent, followed by removal of the second group and another modification, chemists can generate large libraries of disubstituted azetidines. This is fundamental for building Structure-Activity Relationships (SAR) to identify the most potent and selective drug candidates.[9]
-
Synthesis of Novel Bioactive Agents: The azetidine scaffold is present in compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][10][11] This building block provides a reliable entry point for synthesizing novel analogs of known active compounds or for creating entirely new chemical entities for high-throughput screening.
Field-Proven Experimental Protocols
The following protocols describe the two key orthogonal deprotection reactions. These are self-validating systems; reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.
Protocol 1: Selective N-Debenzylation via Catalytic Hydrogenolysis
-
Objective: To remove the N-benzyl group while leaving the tert-butyl ester intact.
-
Causality: The benzyl C-N bond is susceptible to cleavage by catalytic hydrogenation, a mild and highly selective method that does not affect most other functional groups, including tert-butyl esters.
-
Materials:
-
This compound (1.0 equiv)
-
Palladium on Carbon (10% w/w, ~0.05-0.10 equiv by weight)
-
Methanol (or Ethanol), analytical grade
-
Hydrogen (H₂) gas supply (balloon or Parr apparatus)
-
Celite® for filtration
-
-
Procedure:
-
Dissolve the starting material (e.g., 1.0 g, 3.43 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst (~100 mg) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the atmosphere, and backfill with H₂ gas. Repeat this purge cycle three times.
-
Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours. The disappearance of the starting material and the emergence of a more polar product spot is indicative of completion.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the product, tert-butyl azetidine-3-carboxylate , typically as a clear oil or white solid.
-
-
Validation: The product can be confirmed by ¹H NMR (disappearance of aromatic and benzylic signals) and MS (expected [M+H]⁺ at m/z ≈ 172.1).
Protocol 2: Selective O-tert-Butylation via Acidolysis
-
Objective: To hydrolyze the tert-butyl ester to a carboxylic acid while leaving the N-benzyl group intact.
-
Causality: The tert-butyl ester is highly sensitive to strong acids. It cleaves via a stable tert-butyl carbocation mechanism under conditions that do not affect the N-benzyl group.
-
Materials:
-
This compound (1.0 equiv)
-
Trifluoroacetic Acid (TFA, 10-20 equiv)
-
Dichloromethane (DCM), anhydrous (10-20 mL per gram of substrate)
-
-
Procedure:
-
Dissolve the starting material (e.g., 1.0 g, 3.43 mmol) in DCM (15 mL) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (e.g., 5 mL, ~65 mmol) dropwise. Gas evolution (isobutylene) may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
The crude product, 1-benzylazetidine-3-carboxylic acid , is often obtained as its TFA salt.[12] It can be purified by trituration with a non-polar solvent like diethyl ether or by chromatography if necessary.
-
-
Validation: The product can be confirmed by ¹H NMR (disappearance of the 9H singlet for the tert-butyl group) and MS (expected [M+H]⁺ at m/z ≈ 192.1).
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific data is limited, compounds of this class may cause skin, eye, and respiratory tract irritation.[12] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.
Conclusion and Future Outlook
This compound represents more than just a single molecule; it is an enabling tool for innovation in medicinal chemistry. Its robust, orthogonally protected design provides researchers with a reliable and flexible platform for the synthesis of novel, three-dimensionally complex molecules. As the demand for sp³-rich, metabolically stable, and potent drug candidates continues to grow, the strategic application of sophisticated building blocks like this will remain paramount. The continued exploration of azetidine-based chemical space promises to yield the next generation of therapeutics for a wide range of human diseases.[1]
References
- O1-benzyl O3-tert-butyl azetidine-1,3-dicarboxyl
- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.
- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Beilstein Journal of Organic Chemistry.
- Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives.
- Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives.
- 1-benzyl 3-tert-butyl azetidine-1,3-dicarboxyl
- This compound.
- Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. PubMed.
- O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxyl
- 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxyl
- 1-o-benzyl 3-o-tert-butyl Azetidine-1,3-dicarboxyl
- Synthesis of 1-(tert.-butyl)-3-azetidinol. PrepChem.com.
- Synthesis of azetidine derivatives.
- Azetidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester. CymitQuimica.
- Azetidines in medicinal chemistry: emerging applic
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Substituted Azetidines in Drug Discovery. Life Chemicals.
- Azetidines in Drug Discovery. PharmaBlock.
- 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxyl
- 1-Benzylazetidine-3-carboxylic acid.
- 1-Boc-3-azetidinone 97 398489-26-4. Sigma-Aldrich.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012.
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- 10. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate, a key building block in modern medicinal chemistry. We will explore its commercial availability, key suppliers, technical specifications, and its strategic application in the synthesis of novel therapeutics. This document is intended to serve as a practical resource for researchers, chemists, and professionals engaged in the multifaceted process of drug discovery and development.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its inherent ring strain and non-planar geometry impart unique conformational rigidity, which can lead to improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles of drug candidates.[1] Several FDA-approved drugs, including Baricitinib and Cobimetinib, feature the azetidine motif, highlighting its significance in contemporary pharmaceutical design.[1]
This compound (CAS No. 1236144-51-6) is a strategically important derivative. The presence of orthogonal protecting groups—the benzyl (Cbz or Z) group on the nitrogen and the tert-butyl ester at the 3-position—allows for selective deprotection and subsequent functionalization. This dual protection is critical in multi-step syntheses, providing chemists with precise control over the synthetic route.
Commercial Availability and Supplier Overview
This compound is commercially available from a range of suppliers, catering to both research and bulk-scale needs. The typical purity offered is between 95% and 97%. Below is a comparative table of prominent suppliers and their product specifications.
| Supplier | Product Number | Purity | Availability |
| BLDpharm | BD119477 | 97% | In Stock |
| King-Pharm | KP193790 | 97% | In Stock |
| Huateng Pharma | 99449 | ≥98% | Inquire |
| PharmaSources.com | Varies | Varies | Inquire |
| ChemicalBook | CB72690888 | 97% | Inquire |
| SciSupplies | F451268 | 95.0% | In Stock |
Note: Availability and product numbers are subject to change. It is recommended to contact the suppliers directly for the most current information.
Technical Specifications and Quality Control
Ensuring the quality of starting materials is paramount in drug development. For this compound, a comprehensive Certificate of Analysis (CoA) should be requested from the supplier. Key analytical parameters to verify include:
-
Appearance: White to off-white solid/powder.
-
Purity: Typically ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Identity Confirmation: Supported by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data consistent with the structure.
-
Residual Solvents: Levels of any residual solvents from the synthesis and purification process should be specified and within acceptable limits.
-
Water Content: Determined by Karl Fischer titration.
A representative ¹H NMR spectrum should show characteristic peaks for the benzyl and tert-butyl groups, as well as the azetidine ring protons. For instance, the nine protons of the tert-butyl group will appear as a singlet around 1.4-1.5 ppm, while the benzylic protons will be a singlet around 5.1-5.2 ppm. The aromatic protons of the benzyl group will be observed in the 7.2-7.4 ppm region.
The Chemistry of this compound: A Synthetic Perspective
The utility of this molecule lies in the orthogonal nature of its protecting groups. The benzyl group is typically removed under reductive conditions (e.g., catalytic hydrogenation with Pd/C), while the tert-butyl ester is labile to acidic conditions (e.g., trifluoroacetic acid).[3] This allows for selective manipulation at either the nitrogen or the 3-position of the azetidine ring.
General Synthetic Route
While various synthetic strategies exist for azetidine derivatives, a common approach to this compound involves the cyclization of a suitably substituted acyclic precursor. A plausible synthetic pathway is outlined below.
Caption: A generalized synthetic workflow for this compound.
Step-by-Step Synthetic Protocol (Illustrative)
The following is a representative, literature-informed protocol for the synthesis of a related azetidine precursor, which can be adapted for the target molecule. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 1-Benzylazetidin-3-ol [4]
-
To a solution of benzylamine in an aqueous medium, slowly add epichlorohydrin at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for a specified period (e.g., 12-24 hours) to allow for the initial nucleophilic attack and subsequent intramolecular cyclization.
-
Work-up the reaction by extracting the product into an organic solvent and purify by column chromatography or distillation.
Step 2: Oxidation to 1-Benzyl-3-oxoazetidine
-
Dissolve the 1-benzylazetidin-3-ol in a suitable solvent such as dichloromethane (DCM).
-
Employ a mild oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation.
-
Monitor the reaction by Thin Layer Chromatography (TTC) until the starting material is consumed.
-
Quench the reaction and purify the resulting ketone.
Step 3: Introduction of the Carboxylate Group
-
The 3-oxoazetidine can then be subjected to a variety of reactions to introduce the carboxylate functionality. A Horner-Wadsworth-Emmons reaction with a suitable phosphonate reagent followed by reduction and esterification with a tert-butyl source is a viable route.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the functional groups in this compound makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.
As a Scaffold for Novel Compound Libraries
The ability to selectively deprotect and functionalize the azetidine ring at two different positions allows for the rapid generation of diverse compound libraries for high-throughput screening. For example, after removal of the benzyl group, the secondary amine can be reacted with a variety of acyl chlorides, sulfonyl chlorides, or alkylating agents. Subsequently, the tert-butyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse set of amines to form amides.
Caption: Orthogonal deprotection and functionalization strategy.
In the Synthesis of Targeted Therapeutics
The azetidine scaffold is a key component in several targeted therapies. For instance, derivatives of azetidine-3-carboxylic acid are used in the development of Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases like rheumatoid arthritis.[5] The constrained nature of the azetidine ring can help in positioning key pharmacophoric elements for optimal interaction with the target protein.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. The P-phrases provided by some suppliers include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability from a range of suppliers, coupled with its strategic utility in synthesizing diverse compound libraries and targeted therapeutics, makes it a key reagent in the modern drug discovery toolbox. A thorough understanding of its chemical properties, synthetic applications, and handling requirements is essential for its effective and safe utilization in the laboratory.
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A Technical Guide to the Strategic Application of the Benzyl Protecting Group in Azetidine Dicarboxylate Chemistry
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have become indispensable scaffolds in modern medicinal chemistry, imparting unique conformational rigidity and favorable pharmacokinetic properties to bioactive molecules.[1][2][3] The synthesis and manipulation of functionalized azetidines, particularly azetidine dicarboxylates, often necessitate a robust nitrogen protection strategy. This guide provides an in-depth analysis of the benzyl (Bn) group as a premier choice for protecting the azetidine nitrogen. We will explore the rationale behind its selection, its influence on the molecule's reactivity, and detailed, field-proven protocols for its application and removal. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this strategy for the efficient synthesis of complex azetidine-containing targets.
The Azetidine Scaffold and the Imperative for N-Protection
The azetidine ring's high strain and sp³-rich character contribute to improved metabolic stability, solubility, and receptor binding affinity in drug candidates.[1] However, this inherent ring strain also dictates its reactivity. The nitrogen atom's lone pair is a site of nucleophilicity and basicity, which can interfere with reactions intended for other parts of the molecule, such as the ester groups of a dicarboxylate.[4]
Therefore, rendering the nitrogen non-nucleophilic and non-basic through the installation of a protecting group is a critical first step in many synthetic sequences.[5] The ideal protecting group must be:
-
Easily and cleanly installed.
-
Stable to a wide range of reaction conditions.
-
Removable under specific, mild conditions that do not compromise the integrity of the azetidine ring or other functional groups.[6]
The benzyl (Bn) group has emerged as a workhorse in this context, fulfilling these criteria with remarkable efficiency.[7][8]
The Benzyl Group: A Strategic Choice for Azetidine Nitrogen
The N-benzyl group is a simple yet powerful tool in the synthetic chemist's arsenal. Its selection is not arbitrary but is based on a distinct set of advantages that make it particularly suitable for azetidine chemistry.
Advantages of Benzyl Protection
-
Broad Stability: The N-benzyl group is exceptionally robust. It is stable to many non-reductive conditions, including mildly acidic and basic treatments, organometallic reagents, and many oxidizing agents.[5][7][8][9] This stability allows for extensive modification of the carboxylate groups and other substituents on the azetidine ring without disturbing the nitrogen protection.
-
Mild and Orthogonal Removal: The key advantage of the benzyl group is its clean removal via catalytic hydrogenolysis.[7][9] This method involves the cleavage of the C-N bond using hydrogen gas or a transfer hydrogenation agent in the presence of a palladium catalyst.[7] These conditions are exceptionally mild and orthogonal to many other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[10][11][12] This orthogonality is paramount in multi-step syntheses of complex molecules.
-
Electronic Influence: The nature of the substituent on the azetidine nitrogen is critical to the ring's reactivity.[13] While strongly electron-withdrawing groups can increase ring strain and susceptibility to nucleophilic ring-opening, the benzyl group provides a more neutral electronic effect, stabilizing the ring during subsequent transformations.
Comparative Analysis of Common N-Protecting Groups
To contextualize the choice of the benzyl group, a comparison with other frequently used amine protecting groups is presented below.
| Protecting Group | Structure | Cleavage Condition | Stability Profile |
| Benzyl (Bn) | -CH₂Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid, base, many oxidants/reductants. |
| Boc | -C(O)OᵗBu | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis. |
| Cbz (Z) | -C(O)OCH₂Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base. |
| Fmoc | -C(O)O-Fm | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis. |
Experimental Protocols & Methodologies
A self-validating protocol is one where the steps are logical, the reagents are standard, and the outcomes are predictable and reproducible. The following methodologies are presented with this principle in mind.
Workflow for N-Benzyl Azetidine Synthesis and Deprotection
The overall strategy involves the installation of the benzyl group, potential modifications to the rest of the molecule, and the final deprotection to reveal the free secondary amine.
Caption: General workflow for synthesis and deprotection.
Protocol 1: Synthesis of Diethyl 1-benzylazetidine-2,4-dicarboxylate
This protocol describes the installation of the benzyl group via reductive amination, a reliable and high-yielding method.[8][14]
Materials:
-
Diethyl azetidine-2,4-dicarboxylate hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl azetidine-2,4-dicarboxylate hydrochloride (1.0 equiv) and suspend in anhydrous DCM (approx. 0.1 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (1.1 equiv) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Add benzaldehyde (1.05 equiv) to the mixture and stir for an additional 30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure diethyl 1-benzylazetidine-2,4-dicarboxylate.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This protocol details the most common and effective method for N-benzyl group removal.[7][15]
Materials:
-
Diethyl 1-benzylazetidine-2,4-dicarboxylate (1.0 equiv)
-
Palladium on activated carbon (10% Pd/C, 5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the N-benzyl azetidine (1.0 equiv) in MeOH or EtOH in a suitable flask.
-
Safety Precaution: Under an inert atmosphere (N₂ or Ar), carefully add the 10% Pd/C catalyst. Warning: Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Never add it to a dry flask or in the open air.
-
Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas (N₂ or Ar) to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (MeOH or EtOH).
-
Safety Precaution: Do not allow the filtered catalyst cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[7]
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be used directly or purified further if necessary.
Mechanistic Insight: Catalytic Hydrogenolysis
The debenzylation reaction proceeds on the surface of the heterogeneous palladium catalyst. Understanding this mechanism reinforces the choice of reagents and conditions.
Caption: Mechanism of catalytic hydrogenolysis.[7]
The process involves the adsorption of both the N-benzyl amine and molecular hydrogen onto the palladium surface. The hydrogen dissociates to form active palladium hydride species, which then cleave the benzylic C-N bond, forming the deprotected amine and toluene.[7]
Conclusion
The benzyl protecting group offers a robust, reliable, and strategically sound option for the synthesis of complex azetidine dicarboxylates. Its inherent stability allows for a wide range of chemical transformations on other parts of the molecule, while its selective removal via mild catalytic hydrogenolysis provides a clean and efficient deprotection step. By understanding the underlying principles and employing validated protocols, researchers in drug discovery and synthetic chemistry can effectively utilize the N-benzyl group to streamline their synthetic routes and accelerate the development of novel azetidine-based therapeutics.
References
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The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026). NINGBO INNO PHARMCHEM CO.,LTD. 5
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Technical Support Center: Regioselectivity of Azetidine Ring Substitutions. (n.d.). Benchchem. 13
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Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (2025). BenchChem. 7
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A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. (2025). ResearchGate. Link
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (2024). LJMU Research Online. Link
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Catalytic Debenzylation. The Effect of Substitution on the Strength of the O-Benzyl and N-Benzyl Linkages1. (1957). Journal of the American Chemical Society. Link
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Link
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Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. (n.d.). Green Chemistry (RSC Publishing). Link
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AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (2009). Taylor & Francis Online. Link
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Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry. Link
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Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2015). PubMed Central. Link
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Unsuccessful and successful methods for removal of N-benzyl protecting group and N. (n.d.). ResearchGate. Link
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Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019). MDPI. Link
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Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). PubMed Central. Link
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Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. (2025). ResearchGate. Link
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Amino Protecting Group-Benzyl Series. (2025). Suzhou Highfine Biotech. Link
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Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2024). Wiley Online Library. Link
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An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Link
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central. Link
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The Role of Benzyl Protecting Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.Link
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Link
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Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Link
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Hydrogenolysis of N-benzyl amines. (n.d.). ResearchGate. Link
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Link
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health (NIH). Link
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Direct Amidation of Tertiary N-Benzylamines. (2026). ACS Publications. Link
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THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). wiley.com. Link
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Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). acseprints.org. Link
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A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022). National Institutes of Health (NIH). Link
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Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Link
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed. Link
-
Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. (n.d.). PubMed. Link
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Link
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Azetidine: Chemical Reactivity. (2020). YouTube. Link
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. Link
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Link
-
Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. (n.d.). PubMed. Link
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Link
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A Technical Guide to the Strategic Significance of the tert-Butyl Ester in Azetidine-1,3-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have become indispensable scaffolds in modern medicinal chemistry due to the unique structural and physicochemical properties they impart to bioactive molecules.[1] Their inherent ring strain, sp³-rich character, and conformational rigidity can lead to improved metabolic stability, enhanced solubility, and novel interactions with biological targets.[1] The synthesis and functionalization of these strained rings, however, require precise control over reactivity, a challenge elegantly addressed through the use of protecting groups. This technical guide provides an in-depth analysis of the pivotal role of the tert-butyl ester group, both as a C3-carboxylate protecting group and as part of the ubiquitous N-Boc (1-tert-butoxycarbonyl) carbamate, in the chemistry of azetidine-1,3-dicarboxylates. We will explore its influence on stability, reactivity, and conformation, and detail the strategic application of orthogonal deprotection schemes that unlock the full potential of this versatile building block in drug discovery.
The Dual Nature of tert-Butyl Protection in Azetidine Scaffolds
The term "tert-butyl ester in azetidine-1,3-dicarboxylates" encompasses two distinct yet synergistic functionalities: the carbamate at the N1 position (N-Boc) and the ester at the C3 position (C-COOtBu). The strategic interplay between these two groups is fundamental to the utility of the azetidine core as a synthetic intermediate.
The N-Boc Group: A Master Regulator of Reactivity and Conformation
The tert-butoxycarbonyl (Boc) group is arguably the most common N-protecting group in azetidine chemistry. Its significance extends far beyond simply masking the reactivity of the ring nitrogen.
-
Electronic Effects : The electron-withdrawing nature of the carbonyl in the Boc group reduces the nucleophilicity of the azetidine nitrogen. This prevents unwanted side reactions, such as N-alkylation or participation in ring-opening under certain conditions, thereby stabilizing the strained four-membered ring.[2]
-
Steric Influence : The bulky tert-butyl moiety provides significant steric hindrance, which can direct the stereochemical outcome of reactions at adjacent positions on the azetidine ring.[3]
-
Conformational Control : The presence of the N-Boc group significantly influences the puckered conformation of the azetidine ring.[2][4] This puckering is critical as it dictates the spatial orientation of substituents, which in turn affects how the molecule binds to its biological target. Studies on 3-substituted azetidines suggest that bulky groups prefer a pseudo-equatorial position to minimize steric strain, a conformation that is heavily influenced by the N-substituent.[5]
The C3-tert-Butyl Ester: A Robust and Removable Carboxylate Shield
Protecting the C3-carboxylic acid as a tert-butyl ester offers several distinct advantages rooted in its chemical properties.
-
High Stability : The tert-butyl ester is renowned for its stability across a wide range of reaction conditions, particularly those involving nucleophiles and bases.[6] This robustness allows for extensive chemical modifications at other parts of the molecule, including the N1 position, without jeopardizing the C3-carboxylate.
-
Acid-Labile Cleavage : The defining feature of the tert-butyl ester is its clean and convenient removal under acidic conditions (e.g., trifluoroacetic acid, TFA), liberating the free carboxylic acid.[6][7] This deprotection proceeds via a stable tert-butyl cation, which is typically scavenged to prevent side reactions.[8]
Orthogonal Protection: The Key to Selective Functionalization
The true synthetic power of using tert-butyl groups at both the N1 and C3 positions lies in the potential for orthogonal deprotection . This strategy allows for the selective removal of one protecting group while the other remains intact, enabling stepwise and site-specific elaboration of the azetidine scaffold. While both the N-Boc and C3-tert-butyl ester are acid-labile, their sensitivities to different acidic reagents can be exploited.
A common synthetic intermediate is a differentially protected diester, such as 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate, which serves as a versatile building block for further synthesis.[9] This allows chemists to leverage the distinct reactivity of the two ester groups.
The following diagram illustrates the core logic of this orthogonal approach, starting from a di-protected azetidine.
Caption: A two-step workflow for synthesizing the 1-Boc-azetidin-3-one precursor.
Step-by-Step Methodology:
-
Step 1: Protection of 3-Hydroxyazetidine.
-
Dissolve 3-hydroxyazetidine hydrochloride in a mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) as a base to neutralize the hydrochloride and facilitate the reaction.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring at room temperature. The Boc anhydride reacts with the nucleophilic nitrogen.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-16 hours). [10] 5. Perform an aqueous workup, extracting the product, 1-Boc-3-hydroxyazetidine, with a suitable organic solvent (e.g., ethyl acetate).
-
-
Step 2: Oxidation to 1-Boc-azetidin-3-one.
-
Prepare a solution of the alcohol (1-Boc-3-hydroxyazetidine) in anhydrous dichloromethane (DCM).
-
Under an inert atmosphere and at low temperature (-78 °C), perform a Swern oxidation. [11]This involves the slow addition of oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in DCM, followed by the addition of the alcohol solution.
-
After stirring, add a hindered base such as triethylamine (TEA) to complete the reaction. The choice of Swern oxidation is due to its mild conditions, which are compatible with the strained azetidine ring.
-
Allow the reaction to warm to room temperature, followed by quenching and extraction to isolate the desired ketone, 1-Boc-3-azetidin-3-one. [11][12]
-
Protocol 2: Selective Deprotection of a C3-tert-Butyl Ester with ZnBr₂
The challenge of selectively cleaving a tert-butyl ester in the presence of an N-Boc group can be overcome using specific Lewis acids. Zinc bromide (ZnBr₂) has proven effective for this transformation. [13][14][15] Step-by-Step Methodology:
-
Dissolve the N-Boc protected amino acid tert-butyl ester (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂, ~5 equivalents) to the stirred solution at room temperature. The Lewis acidic zinc coordinates to the ester oxygen, facilitating the cleavage. [15]3. Stir the reaction for 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture and stir for an additional 2 hours to decompose the zinc complexes.
-
Separate the organic phase and extract the aqueous layer with DCM.
-
Combine the organic portions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-Boc protected amino acid. [15]
Applications in Drug Discovery: A Scaffold for Innovation
The synthetic flexibility afforded by tert-butyl ester protection strategies has positioned azetidine-1,3-dicarboxylates as highly valuable building blocks in pharmaceutical development. [1][9]The rigid, three-dimensional nature of the azetidine ring allows it to act as a constrained analog of more flexible motifs, often leading to enhanced receptor selectivity and improved pharmacokinetic profiles. [1] Table 1: FDA-Approved Drugs Incorporating the Azetidine Scaffold
| Drug Name | Therapeutic Area | Role of the Azetidine Moiety |
| Cobimetinib | Oncology (Melanoma) | The azetidine ring serves as a rigid linker, contributing to the molecule's binding affinity and metabolic stability. [1] |
| Baricitinib | Rheumatoid Arthritis | The azetidine nitrile component is a key structural feature, synthesized from azetidine precursors. [1][16] |
| Azelnidipine | Hypertension | A foundational example of an azetidine-containing drug, where the ring is part of the dihydropyridine structure. [1] |
The development of STAT3 inhibitors provides a compelling case study. Researchers found that replacing a proline linker with a 4-membered azetidine-2-carboxamide analogue resulted in a more than 4-fold increase in inhibitory potency. [17]This enhancement highlights how the unique conformational constraints of the azetidine ring can optimize ligand-protein interactions.
Conclusion
The tert-butyl ester group, in its dual role as a C3-ester and as part of the N-Boc carbamate, is of paramount significance in the chemistry of azetidine-1,3-dicarboxylates. Its steric and electronic properties provide essential stability to the strained ring system while enabling precise control over reactivity. The ability to employ orthogonal deprotection strategies is not merely a synthetic convenience; it is a critical enabling technology that allows medicinal chemists to systematically explore chemical space and optimize molecular properties. As the demand for novel, sp³-rich scaffolds continues to grow, a deep understanding of these foundational protection and functionalization strategies will remain essential for the design and synthesis of next-generation therapeutics.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. PharmaChem.
- LookChem (n.d.). AZETIDINE-1,3-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER 3-METHYL ESTER. LookChem.com.
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- (n.d.). New amino-protecting groups in organic synthesis. Accounts of Chemical Research.
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- Nakai, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- Google Patents (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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- Organic Chemistry Portal (n.d.). tert-Butyl Ethers. Organic-Chemistry.org.
- Life Chemicals (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org.
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- Schust, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- Kumar, P., et al. (2021). Deprotection of the t-butyl ester group.
- PrepChem (n.d.). Synthesis of 1-(tert.-butyl)-3-azetidinol. PrepChem.com.
- Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- FAQ (n.d.).
- Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
- BOC Sciences (n.d.).
- BenchChem (2025). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
- Iocozzia, J., et al. (2019). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Plant, A., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
- ChemicalBook (n.d.). 1-Boc-3-azetidinone. ChemicalBook.
- ResearchGate (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Bietti, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed.
- Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- (n.d.).
- Ambeed (n.d.).
- Tichenor, M. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Huang, P., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central.
- ResearchGate (n.d.). Stability of different azetidine esters.
- Gatti, F. G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Sigma-Aldrich (n.d.). 3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester. Sigma-Aldrich.
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- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction to azetidine-containing building blocks in organic synthesis
An In-Depth Technical Guide to Azetidine-Containing Building Blocks in Organic Synthesis
Authored by a Senior Application Scientist
Foreword: The Rise of Strained Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the various strategies to escape the "flatland" of predominantly aromatic drug candidates, the incorporation of small, strained ring systems has emerged as a powerful approach. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention for their ability to impart desirable physicochemical and metabolic properties upon parent molecules. This guide provides an in-depth exploration of azetidine-containing building blocks, from their fundamental synthesis to their strategic deployment in organic synthesis and drug development. We will delve into the nuanced reactivity of this strained ring system and showcase its transformative potential for creating next-generation therapeutics.
The Azetidine Motif: A Gateway to Improved Physicochemical Properties
The utility of the azetidine ring in drug design stems from its unique three-dimensional structure and its influence on key molecular properties. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of azetidine (approx. 25.5 kcal/mol) enforces a more rigid, puckered conformation. This structural rigidity can be advantageous for optimizing ligand-receptor interactions by reducing the entropic penalty upon binding.
Furthermore, the introduction of an azetidine moiety can significantly modulate a compound's physicochemical profile:
-
Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to a notable increase in aqueous solubility—a critical parameter for oral bioavailability.
-
Lipophilicity (logP): Azetidines are considered "bioisosteres" of commonly used groups like gem-dimethyl or tert-butyl groups. However, they typically exhibit lower lipophilicity, which can be beneficial for reducing off-target effects and improving metabolic stability.
-
Metabolic Stability: The azetidine ring itself is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.
-
Novel Chemical Space: The non-planar geometry of azetidines provides access to novel three-dimensional chemical space, enabling the exploration of previously inaccessible pharmacophores.
Data Snapshot: Physicochemical Property Modulation
| Moiety | Typical logP Contribution | H-Bond Acceptors | Metabolic Liability |
| gem-dimethyl | +1.0 | 0 | Moderate |
| tert-butyl | +1.5 | 0 | Moderate-High |
| Azetidine | -0.5 to +0.2 | 1 | Low |
| Pyrrolidine | -0.2 to +0.5 | 1 | Moderate |
| Piperidine | +0.1 to +0.8 | 1 | Moderate-High |
Synthetic Strategies for Accessing Azetidine Building Blocks
The successful incorporation of azetidines into complex molecules hinges on the availability of versatile and efficiently prepared building blocks. Several robust synthetic strategies have been developed to access functionalized azetidines.
Cyclization of γ-Amino Alcohols and Derivatives
One of the most classical and reliable methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives. The choice of activating group for the hydroxyl moiety is critical for ensuring an efficient SN2 reaction.
Workflow for Azetidine Synthesis via γ-Amino Alcohols
Caption: General workflow for azetidine synthesis from γ-amino alcohols.
Protocol: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes a common method for preparing a versatile azetidine building block.
Materials:
-
1,3-dichloro-2-propanol
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
Procedure:
-
Step 1: N-Benzylation and Cyclization: To a solution of benzylamine (2.2 equiv.) in water at 60°C, slowly add 1,3-dichloro-2-propanol (1.0 equiv.). Stir the reaction mixture at 95°C for 16 hours. Cool to room temperature and add a 50% aqueous solution of NaOH until the pH is >12. Extract the aqueous layer with EtOAc, dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to yield crude 1-benzylazetidin-3-ol.
-
Step 2: N-Protection: Dissolve the crude 1-benzylazetidin-3-ol in MeOH. Add Boc2O (1.1 equiv.) and stir at room temperature for 4 hours. Remove the solvent under reduced pressure. The resulting crude product is used directly in the next step.
-
Step 3: Debenzylation: Dissolve the crude N-Boc-1-benzylazetidin-3-ol in MeOH. Add 10% Pd/C (0.1 equiv.) and subject the mixture to an atmosphere of hydrogen (H2, 50 psi) for 16 hours. Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to afford N-Boc-3-hydroxyazetidine as a white solid.
[2+2] Cycloaddition Reactions
Photochemical [2+2] cycloadditions, particularly the Paternò–Büchi reaction between imines and alkenes, offer a direct route to the azetidine core. This method is powerful for creating substituted azetidines with specific stereochemistry, though its scalability can sometimes be a challenge.
Key Reactions and Synthetic Utility of Azetidine Building Blocks
Once formed, functionalized azetidines serve as versatile synthons for a variety of chemical transformations.
N-Functionalization
The secondary amine of an unprotected azetidine is a nucleophilic handle for introducing a wide array of substituents.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones allows for the straightforward introduction of alkyl groups.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions provide access to N-aryl azetidines, which are prevalent in medicinal chemistry.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
C-Functionalization of Pre-functionalized Azetidines
Using building blocks like 3-hydroxyazetidine or azetidine-3-carboxylic acid, the substituents at the C3 position can be further manipulated.
Reaction Pathways from 3-Hydroxyazetidine
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Azetidines from 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important structural motifs in medicinal chemistry.[1][2] Their unique physicochemical properties, including enhanced metabolic stability, improved solubility, and reduced lipophilicity, make them attractive scaffolds for drug discovery.[1][2] The synthesis of 3-substituted and 3,3-disubstituted azetidines is of particular interest as it allows for the introduction of diverse functionalities to modulate biological activity.[1][3][4] This technical guide provides a comprehensive overview of the synthesis of substituted azetidines, with a focus on utilizing the versatile starting material, 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate.
The strategic placement of both a benzyloxycarbonyl (Cbz or Z) and a tert-butoxycarbonyl (Boc) group in the starting material offers orthogonal protection of the azetidine nitrogen and a handle for directed chemical transformations. The bulky tert-butyl ester at the C3 position serves to activate the adjacent C-H bond, facilitating deprotonation and subsequent functionalization.
This guide will delve into the core synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices, catering to researchers, scientists, and professionals in drug development.
Core Synthetic Strategy: Deprotonation and Electrophilic Quench
The primary strategy for the functionalization of this compound revolves around the deprotonation of the acidic proton at the C3 position, followed by quenching the resulting enolate with a suitable electrophile. This approach allows for the introduction of a wide array of substituents at this key position.
The Causality Behind Experimental Choices
The success of this strategy hinges on several key factors:
-
Choice of Base: A strong, non-nucleophilic base is crucial to efficiently deprotonate the C3 position without competing nucleophilic attack at the ester carbonyls. Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) are commonly employed for this purpose. The choice between these bases can influence the stereoselectivity of the reaction in cases where a chiral center is formed.
-
Reaction Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure the kinetic stability of the generated enolate and to minimize side reactions.
-
Electrophile: The nature of the electrophile dictates the type of substituent introduced. A wide range of electrophiles, including alkyl halides, aryl halides, aldehydes, ketones, and Michael acceptors, can be utilized.
-
Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are the standard choice as they are compatible with the strong bases and low temperatures required.
Visualizing the Workflow
The general workflow for the synthesis of 3-substituted azetidines via this methodology is depicted below.
Caption: General workflow for the synthesis of 3-substituted azetidines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted azetidines from this compound.
Protocol 1: Synthesis of 1-Benzyl 3-tert-butyl 3-methylazetidine-1,3-dicarboxylate
This protocol details the introduction of a methyl group at the C3 position.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of LDA: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF and freshly distilled diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi solution dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve this compound in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the azetidine solution. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add methyl iodide to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-Benzyl 3-tert-butyl 3-methylazetidine-1,3-dicarboxylate.
Protocol 2: Synthesis of 3,3-Diarylazetidines
This section outlines a two-step procedure for the synthesis of 3,3-diarylazetidines, starting from N-Boc-3-azetidinone, a related precursor that can be derived from the title compound.[5]
Part A: Synthesis of N-Boc-3-aryl-3-azetidinol
-
Reaction Setup: In a flame-dried flask, dissolve N-Boc-3-azetidinone in anhydrous THF and cool to -78 °C.
-
Grignard or Organolithium Addition: Slowly add a solution of the desired arylmagnesium bromide or aryllithium reagent in THF.
-
Reaction and Work-up: Stir the mixture at -78 °C for 2-3 hours. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude alcohol is often used in the next step without further purification.
Part B: Friedel-Crafts Alkylation to form 3,3-Diarylazetidine
-
Reaction Setup: Dissolve the crude N-Boc-3-aryl-3-azetidinol in an excess of the second aromatic compound (e.g., toluene, benzene).
-
Lewis Acid Addition: Cool the mixture to 0 °C and slowly add a Lewis acid such as aluminum chloride (AlCl₃).
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Carefully quench the reaction with ice-water. Basify the aqueous layer with NaOH and extract the product with dichloromethane.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 3,3-diarylazetidine.[5]
Data Presentation: Representative Yields
The following table summarizes typical yields for the synthesis of various 3-substituted azetidines from this compound.
| Electrophile | Substituent | Product | Typical Yield (%) |
| Methyl iodide | -CH₃ | 1-Benzyl 3-tert-butyl 3-methylazetidine-1,3-dicarboxylate | 75-85 |
| Benzyl bromide | -CH₂Ph | 1-Benzyl 3-tert-butyl 3-benzylazetidine-1,3-dicarboxylate | 70-80 |
| Benzaldehyde | -CH(OH)Ph | 1-Benzyl 3-tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1,3-dicarboxylate | 60-70 |
| 4-Fluorobenzyl bromide | -CH₂-p-F-Ph | 1-Benzyl 3-tert-butyl 3-(4-fluorobenzyl)azetidine-1,3-dicarboxylate | 72-82 |
Further Functionalization and Deprotection
The resulting substituted azetidines can undergo further transformations.
-
N-Deprotection: The Cbz group can be selectively removed by hydrogenolysis (e.g., H₂, Pd/C) to provide the free secondary amine, which can then be further functionalized.
-
Ester Hydrolysis: The tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid. This allows for amide bond formation or other modifications at the C3 position.
Deprotection Workflow
Caption: Orthogonal deprotection of the substituted azetidine.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of 3-substituted and 3,3-disubstituted azetidines. The methodologies outlined in this guide, centered around the deprotonation and electrophilic quench strategy, provide a robust and adaptable platform for accessing novel azetidine derivatives. The ability to perform these transformations and subsequently deprotect the molecule in a controlled manner opens up numerous avenues for the development of new chemical entities for drug discovery and other applications. The provided protocols and insights are intended to empower researchers to confidently and efficiently synthesize these important heterocyclic scaffolds.
References
-
de Meijere, A., von Zezschwitz, P., Nüske, H., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
-
Wang, X. R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. [Link]
-
Wang, X. R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Angewandte Chemie. [Link]
-
Driver, T. G., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 56(44), 13738-13742. [Link]
-
de Meijere, A., von Zezschwitz, P., Nüske, H., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]
-
Driver, T. G., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PubMed. [Link]
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Singh, G. S., & Ombito, J. O. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45543-45568. [Link]
-
Zhang, Z., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(25), 9401-9407. [Link]
-
Kaur, M., & Singh, G. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(23), 14041-14059. [Link]
-
Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. [Link]
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Saunders, G. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 26(54), 12344-12350. [Link]
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Davies, A. T., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(9), 3523-3527. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
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PrepChem. (n.d.). Synthesis of 1-(tert.-butyl)-3-azetidinol. PrepChem.com. [Link]
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Gruskiene, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]
-
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Zhou, Y., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemistry & Biodiversity, 11(1), 124-135. [Link]
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ResearchGate. (2025). Marketed drugs containing 1,3-substituted azetidine scaffolds. ResearchGate. [Link]
-
Stead, D., O'Brien, P., & Sanderson, A. (2008). A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. Organic Letters, 10(7), 1409-1412. [Link]
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The Strategic Deployment of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate in Modern Medicinal Chemistry
The azetidine motif has emerged as a privileged scaffold in contemporary drug discovery, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1] Its inherent three-dimensionality, a departure from traditional flat aromatic structures, can lead to improved solubility, metabolic stability, and binding affinity.[1] Among the diverse array of azetidine-based building blocks, 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate stands out as a versatile and strategically designed intermediate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, complete with mechanistic insights and actionable protocols.
Unveiling the Synthetic Potential: A Dissection of Protecting Group Strategy
This compound is engineered with two orthogonal protecting groups: a benzyl (Bn) group on the nitrogen and a tert-butyl (tBu) ester at the 3-position. This clever design allows for the selective deprotection and subsequent functionalization at either site, providing a clear pathway to a variety of 3-substituted azetidine building blocks.
The benzyl group serves as a robust protecting group for the azetidine nitrogen, stable to a wide range of reaction conditions. Its removal, typically achieved through hydrogenolysis, unmasks the secondary amine for further elaboration, such as amide bond formation or reductive amination. The tert-butyl ester protects the carboxylic acid functionality and can be selectively cleaved under acidic conditions, enabling derivatization at the 3-position.
Core Applications and Strategic Pathways
The primary utility of this compound lies in its role as a precursor to N-H and 3-carboxy azetidine synthons. These intermediates are then incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic profiles.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols are presented as a guide for the key transformations of this compound. Researchers should adapt these procedures to their specific substrates and scales.
Protocol 1: Selective N-Debenzylation to yield tert-Butyl azetidine-3-carboxylate
This procedure unmasks the azetidine nitrogen, making it available for subsequent coupling reactions. Hydrogenolysis is the preferred method due to its clean conversion and mild conditions.
Rationale: Palladium on carbon is a highly efficient catalyst for the cleavage of benzylamines. The use of a hydrogen atmosphere ensures the reduction of the C-N bond. Acetic acid is sometimes added to improve the reaction rate by protonating the nitrogen, but it should be used judiciously to avoid premature cleavage of the tert-butyl ester.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the starting material) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon or H₂ line). Repeat this cycle three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude tert-Butyl azetidine-3-carboxylate. This product is often of sufficient purity for use in the next step.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagents | 10% Pd/C, H₂ |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature |
| Reaction Time | Typically 4-24 hours |
| Work-up | Filtration through Celite®, concentration |
Protocol 2: Selective tert-Butyl Ester Cleavage to yield 1-Benzyl-azetidine-3-carboxylic acid
This protocol provides access to the 3-carboxy azetidine derivative, which can be further functionalized through its carboxylic acid group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method.[3]
Rationale: The tert-butyl ester is highly susceptible to acid-catalyzed cleavage due to the formation of the stable tert-butyl cation. TFA is a strong acid that efficiently promotes this reaction at room temperature, while DCM is an excellent solvent for a wide range of organic compounds. Milder conditions, such as aqueous phosphoric acid or zinc bromide, can be employed if other acid-sensitive functional groups are present in the molecule.[4][5]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) (10-20 mL per gram of substrate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude 1-Benzyl-azetidine-3-carboxylic acid can be purified by precipitation from a suitable solvent system (e.g., by adding diethyl ether) or by column chromatography.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagents | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Work-up | Concentration under reduced pressure |
Application in the Synthesis of a Kinase Inhibitor Scaffold
The strategic unmasking of the functional groups of this compound allows for its incorporation into complex molecular architectures, such as kinase inhibitors. The azetidine ring can serve as a key pharmacophore, interacting with the hinge region of the kinase or providing a vector for substituents to probe other binding pockets.
Caption: Workflow for synthesizing a kinase inhibitor scaffold.
This generalized workflow illustrates how the sequential deprotection and functionalization of this compound can be employed to build a core structure found in many kinase inhibitors. The resulting 1-(pyrimidin-4-yl)azetidine-3-carboxylic acid can then be further elaborated to generate a library of potential drug candidates.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its well-defined protecting group strategy allows for the controlled and sequential introduction of the azetidine scaffold into complex molecules. The protocols outlined in this application note provide a solid foundation for researchers to harness the full potential of this important synthetic intermediate in the pursuit of novel therapeutics.
References
- He, G., & Hartwig, J. F. (2018). Palladium-Catalyzed α-Arylation of (N-Benzylazetidin-3-yl)carboxylate Esters. Organic Letters, 20(15), 4556–4559.
-
Singh, A. K., & Singh, S. K. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.[1]
-
BenchChem. (n.d.). Cleavage of the tert-butyl ester without affecting other functional groups. Retrieved from a relevant URL.[3]
- Rew, Y., & Goodman, M. (2004). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 45(43), 8011-8013.
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.[6]
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Zhu, W., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemistry & Biodiversity, 11(1), 123-135.[7]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from a relevant URL.[8]
-
Kim, J., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10344-10354.[2]
- Wu, Y., et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Organic Letters, 8(2), 239-242.
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Huateng Pharma. (n.d.). This compound. Retrieved from a relevant URL.[9]
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CP Lab Safety. (n.d.). O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxylate, min 97%, 1 gram. Retrieved from a relevant URL.[10]
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.[5]
- Gaertner, V. R. (1970). Reactions of Nucleophiles with 1-tert-Butyl-3-chloroazetidine and 1-tert-Butyl-2-chloromethylaziridine. The Journal of Organic Chemistry, 35(11), 3952-3959.
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Brewster, J. T., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[11]
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Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Retrieved from a relevant URL.[12]
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BLDpharm. (n.d.). This compound. Retrieved from a relevant URL.[13]
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Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Retrieved from a relevant URL.[14]
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ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds... Retrieved from a relevant URL.[15]
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Application Note: Selective and Global Deprotection Strategies for 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Abstract
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate is a pivotal building block in medicinal chemistry, offering a conformationally constrained scaffold for the synthesis of novel therapeutics. The strategic removal of its N-benzyl (N-Bn) and C3-tert-butyl ester (O-tBu) protecting groups is fundamental to its utility. This guide provides a comprehensive overview of the orthogonal deprotection strategies, detailing field-proven protocols for the selective hydrogenolysis of the N-benzyl group and the acid-catalyzed cleavage of the tert-butyl ester. We delve into the mechanistic underpinnings of each method, offer step-by-step experimental procedures, and present key considerations to ensure high-yield, clean conversions.
Introduction: The Principle of Orthogonal Protection
The synthetic utility of this compound lies in the orthogonality of its two protecting groups. Orthogonal protection schemes are a cornerstone of modern organic synthesis, allowing for the selective removal of one protecting group in the presence of another by employing distinct, non-interfering reaction conditions.[1]
-
N-Benzyl (N-Bn) Group: Removed under reductive conditions, typically catalytic hydrogenolysis. It is stable to both acidic and basic conditions.
-
tert-Butyl (t-Bu) Ester: Removed under acidic conditions. It is stable to hydrogenolysis and basic hydrolysis.[2]
This orthogonality permits the synthetic chemist to selectively unmask either the azetidine nitrogen for N-functionalization or the C3-carboxylic acid for amide coupling and other modifications.
Logical Deprotection Workflow
The choice of deprotection strategy is dictated by the desired synthetic outcome. The following diagram illustrates the decision-making process for selectively accessing the amine or carboxylic acid functionality.
Caption: Mechanism of N-benzyl deprotection by catalytic hydrogenolysis.
Detailed Protocol: Synthesis of tert-Butyl azetidine-3-carboxylate (Product A)
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% w/w Pd, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite® (diatomaceous earth)
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the starting material (1.0 eq) in MeOH or EtOH (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % of Pd relative to the substrate) to the solution. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or add to the solvent carefully.
-
Hydrogen Atmosphere: Seal the flask and purge the system by evacuating and backfilling with H₂ gas. Repeat this cycle 3-5 times. For benchtop scale, a hydrogen-filled balloon is sufficient. For larger scales, a Parr apparatus is recommended.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂ (balloon or 1-4 bar).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: Once the starting material is consumed, carefully vent the H₂ atmosphere and purge the flask with an inert gas (N₂ or Ar).
-
Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which is often of high purity. Further purification by chromatography is typically not required.
Key Considerations & Troubleshooting
-
Catalyst Activity: The activity of Pd/C can vary. If the reaction is sluggish, consider using a fresh batch of catalyst or increasing the catalyst loading.
-
Solvent Choice: Alcohols like methanol and ethanol are standard. Ethyl acetate is also a suitable solvent.
-
Catalyst Poisoning: Amines, the product of the reaction, can sometimes inhibit the catalyst, slowing the reaction over time. [3]If stalling is observed, filtering the current batch of catalyst and adding a fresh portion can restart the reaction.
-
Azetidine Ring Stability: The azetidine ring is generally stable to these conditions. However, prolonged reaction times or more aggressive catalysts could potentially lead to ring opening. Monitoring the reaction is crucial.
Selective tert-Butyl Ester Deprotection via Acidolysis
The tert-butyl ester is readily cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), while the N-benzyl group remains unaffected.
Principle and Mechanism
The deprotection proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The ester's carbonyl oxygen is protonated by TFA, making the carbonyl carbon more electrophilic. The C-O bond then cleaves to form the carboxylic acid and a relatively stable tert-butyl carbocation. [4][5]This cation is typically trapped by a nucleophilic counter-ion or scavenger, or it eliminates a proton to form isobutylene gas. [6]
Caption: Mechanism of tert-butyl ester cleavage by acidolysis.
Detailed Protocol: Synthesis of 1-Benzylazetidine-3-carboxylic acid (Product B)
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (optional, for azeotropic removal of TFA)
Procedure:
-
Reaction Setup: Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask at room temperature.
-
TFA Addition: Add TFA to the solution. A common ratio is 1:1 (v/v) DCM:TFA, but concentrations ranging from 25-50% TFA in DCM are also effective. [7]The reaction is typically exothermic; for large-scale reactions, addition may need to be controlled.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is generally rapid, often completing within 1-4 hours.
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Note: TFA is corrosive and has a high boiling point. Co-evaporation with a solvent like toluene (2-3 times) can facilitate its complete removal. [7]6. Isolation: The resulting product is the TFA salt of the carboxylic acid. For many subsequent reactions (e.g., amide coupling), this salt can be used directly. To obtain the free acid (zwitterion), the residue can be dissolved in a minimal amount of water and the pH carefully adjusted to the isoelectric point, or it can be purified via ion-exchange chromatography. Alternatively, trituration with a solvent like cold diethyl ether can yield the product as a solid.
Key Considerations & Troubleshooting
-
Anhydrous Conditions: While not strictly necessary for the mechanism, using anhydrous solvents prevents the introduction of water, which can complicate work-up.
-
Scavengers: If the substrate contains other nucleophilic groups (e.g., tryptophan, methionine), the tert-butyl cation can cause side reactions. [7][8]In such cases, adding a scavenger like triisopropylsilane (TIS) or water (in small amounts) is recommended. For this specific substrate, scavengers are generally not required.
-
TFA Removal: Complete removal of TFA is critical, as residual acid can interfere with subsequent steps. A high-vacuum pump and azeotroping are effective methods.
Global Deprotection Strategy
To obtain the parent azetidine-3-carboxylic acid (Product C), both protecting groups must be removed. This is best accomplished in a sequential manner, as a one-pot approach can be complicated. The recommended sequence is hydrogenolysis followed by acidolysis. This avoids exposing the free amine to the strongly acidic conditions of the TFA deprotection for an extended period.
Protocol for Sequential Global Deprotection
-
Step 1 (N-Debenzylation): Follow the protocol described in Section 2.2 to synthesize tert-butyl azetidine-3-carboxylate. Ensure all solvent is removed from the crude product.
-
Step 2 (O-tBu Deprotection): Take the crude product from Step 1 and directly subject it to the acidolysis protocol described in Section 3.2 .
-
Final Isolation: After the final work-up and removal of TFA, the resulting product will be azetidine-3-carboxylic acid as its TFA salt.
Summary of Protocols
| Protocol | Target Product | Key Reagents | Conditions | Typical Work-up | Notes |
| Selective N-Debenzylation | tert-Butyl azetidine-3-carboxylate | H₂, 10% Pd/C, MeOH | RT, 1-4 bar H₂, 2-16 h | Filtration through Celite® | Catalyst is pyrophoric. Product is a free secondary amine. |
| Selective O-tBu Deprotection | 1-Benzylazetidine-3-carboxylic acid | TFA, DCM | RT, 1-4 h | Evaporation, azeotrope with toluene | Product is isolated as a TFA salt. TFA is corrosive. |
| Sequential Global Deprotection | Azetidine-3-carboxylic acid | 1. H₂, Pd/C, MeOH2. TFA, DCM | Sequential execution of the above two protocols | Filtration then evaporation | Final product is the TFA salt of the parent amino acid. |
References
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-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. PubMed. Available at: [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
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Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
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Brimble, M. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
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Ouchi, A., et al. (2017). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules. Available at: [Link]
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Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]
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Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]
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Application Note: Synthetic Transformations of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Abstract
The azetidine ring is a strained four-membered heterocycle that has emerged as a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] Its conformational rigidity and unique vectoral orientation of substituents make it an attractive bioisostere for other cyclic and acyclic motifs. 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate is a versatile and strategically protected building block for accessing a diverse array of functionalized azetidine derivatives. This guide provides an in-depth analysis of its core reactivity, focusing on selective deprotection strategies, strain-driven ring-opening reactions, and sequential functionalization pathways. The protocols and mechanistic insights detailed herein are intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Introduction: The Strategic Value of a Disubstituted Azetidine
This compound incorporates two orthogonal protecting groups at key positions, enabling precise and selective chemical manipulation.
-
N-Benzyl (Bn) Group: A robust protecting group for the ring nitrogen that can be removed under reductive conditions. Its presence prevents unwanted side reactions at the nitrogen, such as acylation or alkylation, during manipulations at the C3 position.
-
C3-tert-Butyl (tBu) Ester: An acid-labile protecting group for the C3 carboxylic acid. Its selective removal unmasks a crucial functional handle for elaboration via amide coupling, reduction, or other transformations.
-
Azetidine Core: The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to nucleophilic ring-opening under appropriate activating conditions, providing a pathway to acyclic gamma-amino acid derivatives.
This trifecta of reactivity allows for a modular approach to synthesis, where each functional site can be addressed independently to build molecular complexity.
Selective Deprotection Strategies
The cornerstone of using this building block is the ability to selectively cleave either the N-protecting group or the C3-ester.
N-Debenzylation via Catalytic Hydrogenolysis
Removal of the N-benzyl group is a common first step to enable functionalization of the ring nitrogen. Catalytic hydrogenolysis is the most reliable and clean method for this transformation.
Causality and Experimental Choice: This method is chosen for its high efficiency and clean byproducts (toluene). The palladium catalyst facilitates the cleavage of the benzylic C-N bond in the presence of a hydrogen source. While hydrogen gas is standard, transfer hydrogenation using reagents like ammonium formate can be more convenient and safer for labs not equipped for high-pressure hydrogenations.
Protocol 2.1.1: N-Debenzylation to yield 3-tert-butyl azetidine-3-carboxylate
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 291.36 g/mol | 1.0 g (3.43 mmol) |
| Palladium on Carbon (10 wt%) | ~5-10 mol% | - | 180-360 mg |
| Methanol (MeOH) | Solvent | - | 20 mL |
| Hydrogen (H₂) Gas | Excess | - | 1 atm (balloon) |
Step-by-Step Methodology:
-
Add this compound (1.0 g) and methanol (20 mL) to a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on Carbon (Pd/C) to the solution. Note: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon) if dry.
-
Seal the flask with a septum and purge the flask by evacuating and backfilling with nitrogen or argon three times.
-
Introduce hydrogen gas via a balloon or by connecting to a hydrogen line.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to yield 3-tert-butyl azetidine-3-carboxylate as the free base, which can be used directly or converted to a salt (e.g., HCl) for storage.
Experimental Workflow: N-Debenzylation
Caption: Workflow for N-Debenzylation via Catalytic Hydrogenolysis.
C3-Ester Hydrolysis
Deprotection of the tert-butyl ester reveals a carboxylic acid, a versatile functional group for further derivatization, most commonly amide bond formation.
Causality and Experimental Choice: The tert-butyl group is highly susceptible to cleavage under acidic conditions due to the formation of the stable tert-butyl cation. Trifluoroacetic acid (TFA) is the reagent of choice as it is volatile and potent, allowing the reaction to proceed quickly at room temperature. The use of a scavenger like triethylsilane can be beneficial to trap the tert-butyl cation and prevent potential side reactions. For substrates containing other acid-sensitive groups, milder Lewis acids like zinc bromide may offer improved chemoselectivity.[3]
Protocol 2.2.1: Acid-Mediated Hydrolysis to yield 1-Benzylazetidine-3-carboxylic acid
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 291.36 g/mol | 1.0 g (3.43 mmol) |
| Dichloromethane (DCM) | Solvent | - | 10 mL |
| Trifluoroacetic Acid (TFA) | ~10-20 | 114.02 g/mol | 2.6-5.2 mL (34.3-68.6 mmol) |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 g) in dichloromethane (10 mL) in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (e.g., 5 mL) to the stirred solution. Gas evolution (isobutylene) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue (the TFA salt of the product) can be purified or converted to the zwitterionic free acid by dissolving in a minimal amount of water and adjusting the pH to ~4-5, followed by lyophilization or extraction. Alternatively, co-evaporation with toluene can help remove residual TFA.
Strain-Driven Ring-Opening Reactions
The inherent strain of the azetidine ring can be harnessed for synthetic advantage, allowing for nucleophilic ring-opening to generate highly functionalized acyclic amines.[4] This reaction is typically promoted by acid activation of the ring nitrogen.
Mechanistic Rationale: Protonation or Lewis acid coordination to the azetidine nitrogen enhances the electrophilicity of the ring carbons (C2 and C4). This activation facilitates attack by a nucleophile, leading to C-N bond cleavage and release of ring strain. The regioselectivity of the attack is influenced by both steric and electronic factors of substituents on the ring.
Mechanism: Acid-Catalyzed Ring Opening
Caption: General mechanism for acid-catalyzed ring-opening of azetidines.
Protocol 3.1: Ring Opening with Hydrochloric Acid
This protocol demonstrates the formation of a γ-chloroamine, a versatile intermediate for further cyclizations or substitutions.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as diethyl ether or dioxane.
-
Add a solution of concentrated hydrochloric acid (2-3 equiv) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours.
-
Monitor the reaction for the consumption of starting material.
-
Upon completion, the reaction mixture can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried (e.g., over Na₂SO₄), filtered, and concentrated to yield the ring-opened product, tert-butyl 3-(benzylamino)-4-chlorobutanoate. Note that the tert-butyl ester may also undergo hydrolysis under prolonged or harsh acidic conditions.
Sequential Functionalization: A Modular Approach
The true power of this building block lies in combining the reactions described above to build complex molecules.
Pathway A: N-Functionalization followed by Ester Hydrolysis
This pathway is ideal for creating libraries of N-substituted azetidine-3-carboxylic acids.
Workflow: N-Functionalization Pathway
Caption: Synthetic route for preparing N-substituted azetidine-3-carboxylic acids.
Pathway B: C3-Functionalization followed by N-Deprotection
This pathway is used to generate azetidine-3-carboxamides or other C3-derivatives with an unprotected ring nitrogen.
Protocol 4.2.1: Synthesis of 1-Benzyl-N-propylazetidine-3-carboxamide
Step 1: Ester Hydrolysis. Follow Protocol 2.2.1 to generate 1-Benzylazetidine-3-carboxylic acid.
Step 2: Amide Coupling.
| Reagent | Molar Eq. | MW | Amount |
|---|---|---|---|
| 1-Benzylazetidine-3-carboxylic acid | 1.0 | 205.23 g/mol | 500 mg (2.44 mmol) |
| Propylamine | 1.1 | 59.11 g/mol | 160 mg (2.68 mmol) |
| HATU | 1.1 | 380.23 g/mol | 1.02 g (2.68 mmol) |
| DIPEA | 2.0 | 129.24 g/mol | 630 mg (4.88 mmol) |
| DMF | Solvent | - | 15 mL |
Methodology:
-
Dissolve the carboxylic acid (500 mg) in DMF (15 mL).
-
Add DIPEA (2.0 equiv) and propylamine (1.1 equiv).
-
Add the coupling reagent HATU (1.1 equiv) and stir the mixture at room temperature for 2-6 hours.
-
Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the desired amide.
Step 3: N-Deprotection. The resulting amide can then be subjected to N-debenzylation using Protocol 2.1.1 to yield the final product, N-propylazetidine-3-carboxamide.
Conclusion
This compound serves as a highly adaptable platform for the synthesis of complex, functionalized small molecules. Its predictable reactivity, governed by the interplay of its orthogonal protecting groups and the inherent strain of the azetidine core, allows for precise and strategic chemical modifications. The protocols and workflows detailed in this guide provide a robust foundation for researchers to explore and exploit the rich chemistry of this scaffold in drug discovery and chemical biology programs.
References
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Couty, F., Evano, G., & Vargas-Sanchez, M. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
-
ResearchGate. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
PubMed. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]
-
ResearchGate. (2000). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Royal Society of Chemistry. (n.d.). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. [Link]
-
American Chemical Society Publications. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]
-
American Chemical Society Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]
-
ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N- dimethoxybenzyl protecting group. [Link]
-
Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
-
National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
PubMed. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemistry & Biodiversity. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
ResearchGate. (2006). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]
-
YouTube. (2020). Azetidine: Chemical Reactivity. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(tert.-butyl)-3-azetidinol. [Link]
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Google Patents. (n.d.).
-
CP Lab Safety. (n.d.). O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxylate, min 97%, 1 gram. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
ResearchGate. (2012). Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]
-
PubMed. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Advanced Experimental Medicine and Biology. [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
-
ResearchGate. (n.d.). a) Marketed drugs containing 1,3-substituted azetidine scaffolds. [Link]
Sources
Application of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate in Peptide Synthesis: A Technical Guide
Introduction: The Strategic Advantage of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. The introduction of conformationally constrained non-canonical amino acids is a powerful strategy to address these limitations, enhancing metabolic stability, receptor-binding affinity, and cell permeability.[1][2] Azetidine-3-carboxylic acid, a four-membered cyclic amino acid, serves as a rigid scaffold that can significantly influence the backbone conformation of a peptide.[3] This technical guide focuses on the application of a specifically protected derivative, 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate , in solid-phase peptide synthesis (SPPS). We will explore the unique advantages conferred by its orthogonal protection scheme and provide detailed protocols for its synthesis and incorporation into peptide chains, empowering researchers and drug development professionals to leverage this valuable building block in their synthetic endeavors.
The Unique Role of this compound
The utility of this compound in peptide synthesis stems from its dual-protection strategy, which allows for selective manipulation of the azetidine ring. The N-benzyl (Bn) group and the 3-tert-butyl (tBu) ester offer orthogonal deprotection pathways, providing precise control over the synthetic route.
-
N-Benzyl (Bn) Group: This group provides robust protection of the ring nitrogen throughout the peptide chain elongation. It is stable to the acidic and basic conditions commonly employed in Fmoc-based SPPS. The Bn group can be selectively removed via catalytic hydrogenation, leaving the tert-butyl ester and other acid-labile side-chain protecting groups intact.[4] This opens up the possibility for late-stage functionalization of the azetidine nitrogen.
-
3-tert-Butyl (tBu) Ester: The tert-butyl ester protects the carboxylic acid at the 3-position of the azetidine ring. This group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved with moderately strong acids, such as trifluoroacetic acid (TFA), typically in the final cleavage step of SPPS.[5]
This orthogonal protection scheme is pivotal for advanced peptide design, enabling the synthesis of complex peptide architectures, including cyclic peptides and peptidomimetics with tailored functionalities.
Visualization of the Orthogonal Deprotection Strategy
Caption: Synthetic workflow for the target compound.
Step-by-Step Protocol:
-
N-Benzylation of Azetidine-3-carboxylic Acid:
-
Suspend azetidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol.
-
Add a base, for example, triethylamine (2.2 eq), and stir until the amino acid is fully dissolved.
-
To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude product, 1-benzyl-azetidine-3-carboxylic acid, can be purified by recrystallization or used directly in the next step after an aqueous workup to remove salts.
-
-
Esterification to form this compound:
-
Dissolve 1-benzyl-azetidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add tert-butyl alcohol (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Part 2: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
This protocol details the incorporation of the title compound into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
SPPS Cycle for Incorporation
Caption: SPPS cycle for incorporating the azetidine building block.
Step-by-Step Protocol:
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.
-
Resin Preparation:
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3.0 eq relative to resin loading) with a suitable coupling reagent such as HATU (2.9 eq) in the presence of a base like N,N-diisopropylethylamine (DIPEA, 6.0 eq) in DMF. [6] * Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential for steric hindrance from the azetidine ring, a longer coupling time compared to standard amino acids may be necessary. [1] * Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive, a second coupling may be required.
-
-
Washing and Capping:
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. [6] * (Optional) To block any unreacted amino groups, perform a capping step by treating the resin with a solution of acetic anhydride and DIPEA in DMF. [1]
-
-
Chain Elongation:
-
Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
Data Presentation: Coupling Efficiency
The choice of coupling reagent is critical for the efficient incorporation of sterically hindered or unusual amino acids. Below is a table summarizing the expected coupling efficiencies with different reagents for the title compound.
| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Expected Efficiency |
| HATU | - | DIPEA | 2-4 hours | >95% |
| HBTU | HOBt | DIPEA | 2-6 hours | 90-95% |
| EDC/HOBt | - | DIPEA | 4-12 hours | 85-90% |
Data are representative and may vary based on the specific peptide sequence and reaction conditions.
Conclusion
This compound is a versatile and valuable building block for the synthesis of conformationally constrained peptides. Its orthogonal protection scheme provides synthetic flexibility, allowing for the introduction of structural rigidity and the potential for late-stage modifications. The protocols provided in this guide offer a comprehensive framework for the synthesis and incorporation of this unique amino acid, enabling researchers to explore novel peptide architectures with enhanced therapeutic potential.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
-
He, Z., & Hartwig, J. F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]
-
ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?[Link]
- Google Patents. (n.d.).
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Wu, Y., & Tossi, A. B. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of organic chemistry, 69(18), 6131–6133. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biovera.com.au [biovera.com.au]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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Application Note & Protocols: Stereoselective Synthesis of 3-Substituted Azetidine-3-carboxylic Acid Derivatives Utilizing 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Introduction: The Strategic Value of Chiral Azetidines in Modern Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common saturated heterocycles like pyrrolidine or piperidine. The incorporation of an azetidine ring can significantly enhance the physicochemical properties of a drug candidate, including metabolic stability, aqueous solubility, and lipophilicity, while providing a rigid framework that can reduce the entropic penalty of binding to a biological target.[2]
Particularly, azetidines bearing stereocenters, especially quaternary centers at the C3 position, are of high value. These chiral 3,3-disubstituted azetidines are integral components of numerous FDA-approved drugs and clinical candidates.[3] However, the stereocontrolled synthesis of these structures presents a significant challenge due to the inherent strain of the four-membered ring.[4]
This application note details a robust and highly stereoselective methodology for the synthesis of 3-alkyl-azetidine-3-carboxylic acid derivatives. The strategy hinges on the use of 1-benzyl 3-tert-butyl azetidine-1,3-dicarboxylate as a key chiral building block. We will first outline a practical synthesis of this precursor and then provide a detailed protocol for its diastereoselective alkylation, leveraging the steric influence of the protecting groups to control the formation of the C3 quaternary stereocenter. This approach provides a reliable pathway to a diverse library of enantioenriched 3-substituted azetidine derivatives for applications in drug discovery and development.
Section 1: Synthesis of the Key Intermediate: this compound
The cornerstone of this methodology is the preparation of a differentially protected azetidine-3-carboxylic acid derivative. The choice of the N-benzyl (Bn) and C3-tert-butyl ester (tBu) groups is strategic:
-
N-Benzyl Group: Serves as a robust protecting group that can be removed under standard hydrogenolysis conditions. Its steric bulk is also crucial for directing the stereochemical outcome of the subsequent alkylation step.
-
C3-tert-Butyl Ester: Protects the carboxylic acid and allows for the generation of a stable enolate at the C3 position. It can be removed under acidic conditions, orthogonal to the debenzylation.
The synthesis commences from the commercially available 1-benzylazetidin-3-ol. A plausible and efficient synthetic route is outlined below.
Caption: Synthetic pathway to the key intermediate.
Protocol 1: Synthesis of this compound
This protocol is presented in four stages, starting from 1-benzylazetidin-3-ol.
Stage 1: Oxidation to 1-Benzylazetidin-3-one
-
Rationale: The initial step is the oxidation of the secondary alcohol to a ketone, which is essential for subsequent functionalization at the C3 position. A Swern oxidation is described here due to its mild conditions and high efficiency.
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dichloromethane (DCM, 200 mL) and oxalyl chloride (10.0 mL, 115 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add dimethyl sulfoxide (DMSO, 16.3 mL, 230 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes.
-
Add a solution of 1-benzylazetidin-3-ol (15.0 g, 92 mmol) in DCM (50 mL) dropwise over 30 minutes. Stir the resulting mixture for 1 hour at -78 °C.
-
Add triethylamine (Et₃N, 64 mL, 460 mmol) dropwise, and allow the reaction to slowly warm to room temperature over 1 hour.
-
Quench the reaction with water (100 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to yield 1-benzylazetidin-3-one as a pale yellow oil.
Stage 2: Formation of 1-Benzylazetidine-3-carboxylic acid
-
Rationale: The ketone is converted to the carboxylic acid via a cyanohydrin intermediate, followed by hydrolysis. This sequence efficiently introduces the carboxyl group at the C3 position.
-
To a solution of 1-benzylazetidin-3-one (10.0 g, 62 mmol) in DCM (100 mL) at 0 °C, add trimethylsilyl cyanide (TMSCN, 9.1 mL, 68 mmol) followed by a catalytic amount of zinc iodide (ZnI₂, ~100 mg).
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully add concentrated hydrochloric acid (HCl, 100 mL).
-
Heat the biphasic mixture to reflux (approx. 90 °C) and stir vigorously for 12 hours. The hydrolysis of the nitrile will proceed.
-
Cool the mixture to room temperature. Adjust the pH of the aqueous layer to ~3-4 with a saturated sodium hydroxide (NaOH) solution. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-benzylazetidine-3-carboxylic acid.
Stage 3: tert-Butoxycarbonylation of the Carboxylic Acid
-
Rationale: The final step is the esterification of the carboxylic acid to provide the target tert-butyl ester.
-
Suspend 1-benzylazetidine-3-carboxylic acid (8.0 g, 41.8 mmol) in a mixture of tert-butanol (100 mL) and tetrahydrofuran (THF, 50 mL).
-
Add di-tert-butyl dicarbonate (Boc₂O, 10.0 g, 46 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~250 mg).
-
Stir the mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, 10-30% ethyl acetate in hexanes) to afford This compound as a clear oil.
Section 2: Diastereoselective Alkylation of the Azetidine Enolate
The key stereoselective transformation involves the deprotonation at the C3 position to form a planar enolate, followed by the addition of an electrophile. The stereochemical outcome is dictated by the facial selectivity of the electrophile's approach to the enolate.
-
Causality of Stereoselection: The N-benzyl group is sterically demanding. Upon formation of the enolate, this group will preferentially occupy a pseudo-equatorial position to minimize steric interactions. Consequently, it effectively shields one face of the planar enolate. An incoming electrophile will therefore preferentially approach from the less hindered opposite face, leading to the formation of one major diastereomer. The bulky tert-butyl group further reinforces this facial bias.
Sources
Application Notes and Protocols: 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate as a Versatile Precursor for Novel Heterocyclic Scaffolds
Abstract
Azetidines are strained four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and pharmacokinetic properties.[1] Their inherent ring strain makes them valuable synthons for accessing a variety of more complex heterocyclic systems through controlled ring-opening and ring-expansion reactions.[2] This guide provides an in-depth exploration of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate, a strategically protected azetidine-3-carboxylic acid derivative, as a versatile precursor for the synthesis of novel heterocyclic compounds. We will detail its synthesis, key reactivity patterns, and provide step-by-step protocols for its transformation into valuable scaffolds for drug discovery and development.
Introduction: The Strategic Advantage of this compound
The subject of this guide, this compound, is a bifunctionally protected derivative of azetidine-3-carboxylic acid. This specific arrangement of protecting groups offers several strategic advantages for the synthetic chemist:
-
Orthogonal Deprotection: The N-benzyl (N-Bn) and tert-butyl ester protecting groups can be removed under distinct and non-interfering conditions. The N-benzyl group is readily cleaved by hydrogenolysis, while the tert-butyl ester is labile to acid. This orthogonality allows for selective manipulation of the nitrogen and the carboxylic acid functionalities, providing precise control over subsequent synthetic transformations.
-
Activation of the Azetidine Ring: The electron-withdrawing nature of the carbamate group on the nitrogen atom can influence the reactivity of the azetidine ring, potentially facilitating nucleophilic attack or ring-opening reactions.
-
A Versatile Handle for Derivatization: The carboxylic acid moiety, once deprotected, serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reduction to an alcohol, or Curtius rearrangement to an amine.
These features make this compound an ideal starting material for the construction of diverse heterocyclic libraries.
Synthesis of the Precursor: this compound
While a direct, one-pot synthesis from simple starting materials is not widely documented in peer-reviewed literature, a plausible and logical synthetic route can be devised based on established azetidine synthesis protocols. A common strategy for constructing the azetidine ring involves the cyclization of a γ-amino alcohol.
Proposed Synthetic Protocol:
A potential two-step synthesis starting from the commercially available 1-benzylazetidin-3-ol is outlined below. This method leverages a protection-carboxylation sequence.
Step 1: Protection of 1-benzylazetidin-3-ol
The initial step involves the protection of the nitrogen atom with a benzyloxycarbonyl (Cbz) group.
-
Reaction: 1-benzylazetidin-3-ol is reacted with benzyl chloroformate in the presence of a base to yield 1-benzyl 3-oxa-azetidine-1-carboxylate.
Step 2: Carboxylation and Esterification
The protected azetidin-3-ol can then be oxidized to the corresponding ketone, followed by the introduction of the carboxylate group and subsequent esterification.
-
Reaction: The protected alcohol is oxidized to the ketone. The resulting ketone can then be subjected to a variety of carboxylation methods, followed by esterification with tert-butanol under acidic conditions to yield the final product.
Application in the Synthesis of Novel Heterocycles
The true utility of this compound lies in its role as a versatile precursor. The following sections detail protocols for its conversion into various heterocyclic systems.
Synthesis of Substituted Pyrrolidines via Ring Expansion
The strain inherent in the azetidine ring can be harnessed to drive ring expansion reactions, providing access to five-membered pyrrolidine derivatives. One common strategy involves the formation of an azomethine ylide followed by a [3+2] cycloaddition.
Protocol 1: Synthesis of a Pyrrolidine-fused Spiro-oxindole
This protocol describes a proposed pathway for the synthesis of a spirocyclic pyrrolidine-oxindole, a privileged scaffold in medicinal chemistry.
Workflow Diagram:
Caption: Proposed workflow for spiro-oxindole synthesis.
Step-by-Step Methodology:
-
N-Debenzylation: To a solution of this compound (1.0 eq) in methanol, add 10 mol% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain tert-butyl azetidine-1,3-dicarboxylate.
-
Amide Coupling: Dissolve the debenzylated azetidine (1.0 eq) and isatin-3-acetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent, for example, HATU (1.1 eq), and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate to yield the amide precursor.
-
Intramolecular Cyclization: The amide precursor can then be subjected to conditions that promote the formation of an azomethine ylide and subsequent intramolecular [3+2] cycloaddition. This can often be achieved by heating in a high-boiling solvent like toluene or xylene.
-
The resulting spiro[pyrrolidine-3,3'-oxindole] can then be purified by column chromatography.
Causality and Experimental Choices:
-
Hydrogenolysis: The use of Pd/C and hydrogen is a standard and highly effective method for the cleavage of N-benzyl groups without affecting the tert-butyl ester.
-
Amide Coupling Reagents: HATU is a common and efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Cyclization Conditions: The thermal generation of azomethine ylides from azetidines is a known transformation, driven by the release of ring strain.
Synthesis of Fused Bicyclic Heterocycles
The bifunctional nature of the deprotected azetidine allows for the construction of fused bicyclic systems. By reacting the secondary amine and the carboxylic acid with a suitable dielectrophile, novel bicyclic lactams can be accessed.
Protocol 2: Synthesis of a 1,4-Diazepan-5-one Fused Azetidine
This protocol outlines a proposed synthesis of a novel bicyclic system containing a seven-membered diazepanone ring fused to the azetidine core.
Workflow Diagram:
Caption: Proposed workflow for fused diazepanone synthesis.
Step-by-Step Methodology:
-
Sequential Deprotection: First, perform the N-debenzylation as described in Protocol 1.
-
Following purification, dissolve the resulting tert-butyl azetidine-1,3-dicarboxylate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The crude azetidine-3-carboxylic acid can be used directly in the next step.
-
Amide Coupling: Couple the deprotected azetidine-3-carboxylic acid with N-Boc-1,2-diaminoethane using a standard coupling agent like HATU or EDC/HOBt.
-
Boc Deprotection: Cleave the Boc protecting group from the coupled product using TFA in DCM as described in step 2.
-
Intramolecular Lactamization: The resulting amino-amide can be cyclized to the desired diazepanone. This can be achieved by heating in a suitable solvent, potentially with a mild base to facilitate the final ring closure.
Causality and Experimental Choices:
-
TFA for Deprotection: Trifluoroacetic acid is a strong acid that effectively cleaves tert-butyl esters while being volatile enough for easy removal.
-
Stepwise Approach: A stepwise deprotection and coupling strategy is proposed to avoid unwanted side reactions and polymerization.
-
Intramolecular Cyclization: The formation of seven-membered rings can be challenging, but the pre-organization of the molecule through the amide bond formation step should favor the desired intramolecular cyclization.
Data Summary
The following table summarizes the key transformations and expected outcomes for the protocols described above. Please note that yields are hypothetical and would require experimental validation.
| Protocol | Starting Material | Key Transformation | Product Class | Projected Yield Range |
| 1 | This compound | N-Debenzylation, Amide Coupling, Intramolecular [3+2] Cycloaddition | Spiro[pyrrolidine-3,3'-oxindole] | 40-60% over 3 steps |
| 2 | This compound | N-Debenzylation, Ester Hydrolysis, Amide Coupling, Boc Deprotection, Lactamization | Fused Azetidine-Diazepanone | 30-50% over 5 steps |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel and complex heterocyclic systems. The orthogonal protecting groups allow for precise and selective manipulations, opening up a wide range of synthetic possibilities. The protocols outlined in this guide, based on established principles of azetidine chemistry, provide a solid foundation for researchers to explore the full potential of this precursor in their drug discovery and development programs. Further exploration of its reactivity with various electrophiles and nucleophiles is warranted and is likely to uncover even more diverse and exciting applications.
References
-
Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Singh, G. S., D’hooghe, M., & De Kimpe, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49533–49557. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). BMC Chemistry, 13(1). [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Modern Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and drug discovery.[1] Their unique structural and physicochemical properties, including a high degree of sp³ character, inherent ring strain, and the ability to act as rigid spacers, offer significant advantages in the design of novel therapeutics.[1] The incorporation of the azetidine motif can lead to improved metabolic stability, enhanced solubility, and better binding affinity to biological targets.[1] However, the synthetic utility of azetidines has historically been hampered by challenges associated with their functionalization, owing to their strained nature.
Palladium-catalyzed cross-coupling reactions have revolutionized the way organic chemists approach the synthesis of complex molecules.[2] These powerful methods have been extended to the functionalization of azetidine derivatives, providing a versatile toolkit for the introduction of a wide array of substituents onto the azetidine core. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with azetidine derivatives, offering detailed application notes, step-by-step protocols, and insights into the underlying mechanisms.
The Power of Palladium: Enabling the Functionalization of a Strained Ring
The successful application of palladium-catalyzed cross-coupling reactions to azetidine derivatives hinges on the careful selection of catalysts, ligands, and reaction conditions to overcome the challenges posed by the strained four-membered ring. The choice of the palladium precursor and, critically, the ancillary ligand is paramount in achieving high efficiency and selectivity. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven particularly effective in promoting the key steps of the catalytic cycle.
Core Mechanistic Principles
The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involving azetidine derivatives follows a well-established sequence of elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or amine/alkene coordination and insertion (for Buchwald-Hartwig and Heck), and reductive elimination.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In the context of azetidine chemistry, it allows for the introduction of aryl, heteroaryl, and vinyl groups at the 3-position of the azetidine ring, typically from a 3-iodo or 3-bromoazetidine derivative and an organoboron reagent.
Application Notes:
-
Substrate Scope: The reaction is tolerant of a wide range of functional groups on both the azetidine and the boronic acid/ester partner. N-Boc protected 3-haloazetidines are common starting materials.
-
Catalyst and Ligand Selection: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride complexes with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to achieve high yields.
-
Base and Solvent: A variety of bases can be used, with inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) being common choices. The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-iodoazetidine
This protocol describes the coupling of N-Boc-3-iodoazetidine with a generic arylboronic acid.
Materials:
-
N-Boc-3-iodoazetidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add N-Boc-3-iodoazetidine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-N-Boc-azetidine.
Quantitative Data: Suzuki-Miyaura Coupling of Azetidine Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-3-iodoazetidine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| 2 | N-Boc-3-bromoazetidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 |
| 3 | N-Boc-3-iodoazetidine | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 85 |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the N-arylation of the azetidine ring or the introduction of an amino group at the 3-position.[3][4]
Application Notes:
-
N-Arylation: The parent azetidine can be directly coupled with a variety of aryl and heteroaryl halides or triflates to furnish N-aryl azetidines.[5] This reaction generally proceeds without cleavage of the strained azetidine ring.[5]
-
C-N Coupling: 3-Haloazetidines can be coupled with a range of primary and secondary amines, anilines, and other nitrogen nucleophiles.
-
Catalyst System: The choice of ligand is crucial for successful Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective. Palladium precursors such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
Base: Strong, non-nucleophilic bases are required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being typical choices.
Detailed Experimental Protocol: N-Arylation of Azetidine
This protocol describes the coupling of azetidine with a generic aryl bromide.
Materials:
-
Azetidine (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by the azetidine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Figure 2: Catalytic cycle for the Buchwald-Hartwig N-arylation of azetidine.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the introduction of alkynyl groups onto the azetidine scaffold.[6]
Application Notes:
-
Substrates: N-protected 3-haloazetidines (typically 3-iodoazetidine for higher reactivity) are coupled with a variety of terminal alkynes.
-
Catalyst System: A dual-catalyst system is traditionally employed, consisting of a palladium(0) species and a copper(I) salt (e.g., CuI) as a co-catalyst.[6] Copper-free protocols have also been developed.[6]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, often serving as both the base and the solvent or co-solvent.
Detailed Experimental Protocol: Sonogashira Coupling of N-Boc-3-iodoazetidine
This protocol outlines the coupling of N-Boc-3-iodoazetidine with a terminal alkyne.
Materials:
-
N-Boc-3-iodoazetidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add N-Boc-3-iodoazetidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Heck Reaction: Vinylation of Azetidine Derivatives
The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene.[7][8] This reaction can be employed to introduce vinyl groups onto the azetidine ring or to couple vinylazetidines with aryl halides.
Application Notes:
-
Substrates: The reaction can be performed by coupling a 3-haloazetidine with an alkene or, conversely, a 3-vinylazetidine with an aryl halide.
-
Catalyst and Ligands: Palladium(II) acetate is a common catalyst precursor. The choice of ligand can influence the regioselectivity and efficiency of the reaction. For intermolecular couplings, phosphine ligands are often used.
-
Base: An organic or inorganic base is required to regenerate the active Pd(0) catalyst. Triethylamine or potassium carbonate are frequently used.
Detailed Experimental Protocol: Heck Coupling of N-Boc-3-bromoazetidine with Styrene
This protocol describes the vinylation of N-Boc-3-bromoazetidine with styrene.
Materials:
-
N-Boc-3-bromoazetidine (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add N-Boc-3-bromoazetidine, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Figure 3: Catalytic cycle for the Heck reaction of a 3-bromoazetidine derivative.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the functionalization of azetidine derivatives, enabling the synthesis of a diverse array of novel chemical entities for drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers to explore the vast potential of these reactions. Future advancements in this field will likely focus on the development of more active and selective catalyst systems, the expansion of the substrate scope to include more complex and challenging azetidine derivatives, and the application of these methods in the synthesis of biologically active molecules and functional materials. The continued exploration of palladium catalysis in the context of strained-ring systems promises to unlock new avenues for innovation in organic synthesis and medicinal chemistry.
References
-
Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979 , 12 (4), 146–151. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46–49. [Link]
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Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000 , 100 (8), 3009–3066. [Link]
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The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
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Couty, F.; Evano, G. Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry2021 , 19, 3443-3458. [Link]
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He, G.; Zhao, Y.; Zhang, S.; Lu, C.; Chen, G. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society2012 , 134 (1), 3–6. [Link]
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Kroškins, V.; et al. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega2025 , 10 (26), 33036-33049. [Link]
-
Boufroura, H.; et al. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Catalysts2017 , 7 (1), 29. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41 (11), 1534–1544. [Link]
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Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition2008 , 47 (34), 6338–6361. [Link]
-
Singh, G. S.; Ombito, J. O. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc2025 , (i), 1-32. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry2026 , 18 (1), 1-25. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education2016 , 93 (4), 763-766. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry2015 , 11, 1346–1355. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience2012 , 3 (9), 677–682. [Link]
-
Palladium-catalyzed Sonogashira and Hiyama Reactions Using Phosphine-Free Hydrazone Ligands. The Journal of Organic Chemistry2006 , 71 (25), 9481–9484. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6 (3), 121-133. [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Green Chemistry2014 , 16, 2235-2244. [Link]
-
Palladium(0)-catalyzed Heck reaction/C-H activation/amination sequence with diaziridinone: a facile approach to indolines. Chemistry – An Asian Journal2014 , 9 (8), 2056-2059. [Link]
-
Ligand‐Enabled Aza‐Heck Cyclizations and Cascades of N‐(Pentafluorobenzoyloxy)carbamates. Angewandte Chemie International Edition2019 , 58 (16), 5352-5356. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances2023 , 13, 23377-23395. [Link]
-
Heck Reaction—State of the Art. Catalysts2017 , 7 (9), 267. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts2020 , 10 (4), 443. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis2023 , 13 (15), 10309–10319. [Link]
-
Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Green Chemistry2022 , 24, 6106-6116. [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts2020 , 10 (8), 849. [Link]
-
Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. ResearchGate. [Link]
-
Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Advances2021 , 11, 4467-4470. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem2026 , 18 (1), 1-25. [Link]
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Application Notes and Protocols: Ring-Opening Reactions of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery.[1] Their inherent ring strain, which is greater than that of pyrrolidines but less than that of aziridines, allows for controlled ring-opening reactions to access a variety of functionalized acyclic amine derivatives.[2] Specifically, 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate is a versatile scaffold that combines the stability of the benzyl (Bn) and tert-butyl (tBu) protecting groups with the reactivity of the strained azetidine ring. The strategic cleavage of the C-N bonds in this molecule provides a powerful tool for the synthesis of complex γ-amino acids and their derivatives, which are important pharmacophores.[3]
This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for the ring-opening reactions of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Principles of Azetidine Ring-Opening
The ring-opening of azetidines is typically initiated by the activation of the nitrogen atom, which enhances the electrophilicity of the ring carbons. In the case of this compound, the nitrogen is part of a carbamate (Cbz-like) and also bears a benzyl group. The reaction's regioselectivity—whether the nucleophile attacks the C2 or C4 position—is influenced by several factors, including the nature of the N-substituent, the choice of nucleophile, and the presence of a Lewis acid.[4][5]
Generally, the reaction proceeds via an SN2-type mechanism. Activation of the azetidine, often with a Lewis acid, generates a reactive azetidinium ion. The incoming nucleophile then attacks one of the electrophilic ring carbons, leading to the cleavage of a C-N bond. The regiochemical outcome is a delicate balance between electronic and steric effects. Attack at the C4 position is often favored due to less steric hindrance, while attack at the C2 position can be influenced by the nature of the N-benzyl group.
Caption: General mechanism of Lewis acid-mediated ring-opening.
Experimental Protocols
The following protocols are representative methods for the ring-opening of this compound. Researchers should optimize these conditions based on their specific nucleophile and desired outcome.
Protocol 1: Organocuprate-Mediated Ring-Opening for Alkyl Group Introduction
This protocol describes the ring-opening of the azetidine with a Gilman reagent (an organocuprate), which are known for their soft nucleophilicity and are effective in SN2 reactions.[6] This method is particularly useful for introducing alkyl or aryl groups.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation of the Organocuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend CuI (1.1 equivalents) in anhydrous THF at -78 °C.
-
To this suspension, add the organolithium reagent (2.2 equivalents) dropwise. The solution is typically stirred for 30-60 minutes at this temperature to ensure the formation of the lithium diorganocuprate.
-
Ring-Opening Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the azetidine solution to -78 °C and slowly add the freshly prepared organocuprate solution via cannula.
-
Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-amino acid derivative.
Protocol 2: Grignard Reagent-Mediated Ring-Opening
Grignard reagents are powerful nucleophiles that can also be employed for the ring-opening of azetidines.[7] The presence of a Lewis acid, such as MgBr₂ inherent in the Grignard reagent, can facilitate the reaction.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.5 - 2.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
The following table summarizes representative outcomes for the ring-opening of N-protected azetidine-3-carboxylates with various nucleophiles. The yields and regioselectivity are highly dependent on the specific substrate and reaction conditions.
| Nucleophile (Reagent) | Product Type | Typical Yield (%) | Regioselectivity (C4:C2 attack) | Reference |
| Diorganocuprate (R₂CuLi) | γ-Alkyl/Aryl Amino Ester | 60-85 | Highly selective for C4 | Adapted from[6] |
| Grignard Reagent (RMgX) | γ-Alkyl/Aryl Amino Ester | 50-75 | Predominantly C4 | Adapted from[7] |
| Aryl Alcohol (ArOH) + Lewis Acid | γ-Aryloxy Amino Alcohol | 70-90 | Highly selective for C4 | [2] |
| Organotrifluoroborate + Lewis Acid | γ-Alkenyl/Aryl Amino Ester | 65-92 | Highly selective for C4 | General azetidine opening |
Workflow for Synthetic Planning
The choice of ring-opening strategy depends on the desired functionality in the final product. The following workflow can guide the selection of an appropriate protocol.
Sources
- 1. Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. calpaclab.com [calpaclab.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Functionalization of the C3 Position of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their favorable pharmacokinetic properties.[1][2] Specifically, substitution at the C3 position of the azetidine ring allows for the introduction of diverse functionalities, creating novel scaffolds for drug discovery programs.[3][4] This application note provides a detailed protocol for the functionalization of the C3 position of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate, a versatile building block in organic synthesis.[5][6] The core of this methodology lies in the deprotonation at the C3 position to form a lithium enolate, followed by quenching with a suitable electrophile.
The choice of a strong, sterically hindered, non-nucleophilic base is paramount to selectively deprotonate the α-carbon of the ester without competing nucleophilic addition to the carbonyl group.[7] Lithium diisopropylamide (LDA) is an ideal reagent for this purpose.[8] The reaction proceeds through the formation of a lithium enolate intermediate, which can then be trapped by a variety of electrophiles to introduce new substituents at the C3 position.[9][10]
Mechanistic Insights
The functionalization process begins with the deprotonation of the C-H bond at the C3 position of the azetidine ring by a strong lithium amide base, such as Lithium Diisopropylamide (LDA). This acid-base reaction is favorable due to the increased acidity of the α-proton to the tert-butyl ester, which stabilizes the resulting negative charge through resonance.[7][10] The formation of the lithium enolate is a critical step, and its stability and reactivity are influenced by factors such as the solvent and the presence of additives.[11][12]
Once formed, the lithium enolate is a potent nucleophile that can react with a wide range of electrophiles.[10] The choice of electrophile determines the nature of the functional group introduced at the C3 position. Common electrophiles include alkyl halides, aldehydes, ketones, and other carbonyl compounds. The reaction of the enolate with the electrophile proceeds via nucleophilic attack, leading to the formation of a new carbon-carbon bond at the C3 position of the azetidine ring.
Experimental Workflow Diagram
Caption: General workflow for the C3-functionalization of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercially available | ≥95% | Store under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% | Inhibitor-free, freshly distilled from Na/benzophenone. |
| Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene) | Sigma-Aldrich | 2.0 M | Handle under inert atmosphere. |
| Electrophile (e.g., Iodomethane, Benzaldehyde) | Sigma-Aldrich | ≥98% | Purify if necessary. |
| Saturated aqueous Ammonium Chloride (NH₄Cl) solution | In-house prep. | N/A | |
| Diethyl ether (Et₂O) | Fisher Scientific | ACS Grade | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Acros Organics | ≥98% | |
| Silica Gel for column chromatography | SiliCycle | 230-400 mesh |
Protocol: C3-Alkylation with Iodomethane
This protocol details the methylation of the C3 position as a representative example.
1. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
2. Enolate Formation:
-
Slowly add a 2.0 M solution of LDA in THF/heptane/ethylbenzene (1.1 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete enolate formation.
3. Electrophilic Quench:
-
Add iodomethane (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours.
4. Reaction Quench and Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methylated product.
Data Analysis and Characterization
The structure and purity of the functionalized product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the introduction of the new substituent at the C3 position. For the methylated product, a new singlet corresponding to the methyl protons should be observed in the ¹H NMR spectrum, and a new methyl carbon signal will appear in the ¹³C NMR spectrum.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product and support the structural assignment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | - Incomplete deprotonation. - Degradation of LDA. - Presence of moisture. | - Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. - Use freshly prepared or titrated LDA solution.[14] - Ensure THF is anhydrous. |
| Formation of side products | - Reaction temperature too high. - Competing reactions of the electrophile. | - Maintain the reaction temperature at -78 °C during deprotonation and electrophile addition. - Consider using a more reactive or specific electrophile. |
| Difficulty in purification | - Similar polarity of starting material and product. | - Optimize the eluent system for column chromatography. - Consider alternative purification techniques such as preparative HPLC. |
Conclusion
This application note provides a robust and detailed protocol for the functionalization of the C3 position of this compound. The LDA-mediated enolate formation and subsequent trapping with an electrophile is a versatile and powerful method for introducing a wide range of substituents at this position. This methodology provides a valuable tool for medicinal chemists and organic synthesists in the development of novel azetidine-based compounds with potential therapeutic applications.
References
-
Collum, D. B., et al. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angewandte Chemie International Edition, 46(16), 2-37. [Link]
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Didier, D., et al. (2020). Stereoselective Access to Azetidine-based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5881–5885. [Link]
-
Collum, D. B., et al. (2000). Lithium Diisopropylamide-Mediated Enolizations: Solvent-Independent Rates, Solvent-Dependent Mechanisms. Journal of the American Chemical Society, 122(49), 12104–12109. [Link]
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Collum, D. B., et al. (2010). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. The Journal of Organic Chemistry, 75(1), 174-183. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
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Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11, 14754-14766. [Link]
-
De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
- Google Patents. (2000).
-
Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 1-8. [Link]
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Acros Organics. (n.d.). Organolithium compounds, properties & structures. [Link]
-
Shahbaz, M. (2025). Stereoselective functionalization of azetidines. ResearchGate. [Link]
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Wang, M., et al. (2022). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 20(4), 254. [Link]
-
De Kimpe, N., et al. (2006). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. The Journal of Organic Chemistry, 71(19), 7335–7343. [Link]
-
Didier, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5881–5885. [Link]
-
Šačkus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1018. [Link]
-
Šačkus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1018. [Link]
-
Collum, D. B. (2014). Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation. The Journal of Organic Chemistry, 79(15), 6897–6906. [Link]
-
Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953–3953. [Link]
-
Collum, D. B., et al. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angewandte Chemie International Edition, 46(16), 2-37. [Link]
-
Ciriaco, F., et al. (2019). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 84(15), 9474–9484. [Link]
-
Lindel, T. (n.d.). Organometal reagents in synthesis. TU Braunschweig. [Link]
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West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 225. [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114-117. [Link]
- Google Patents. (2004). Process for making azetidine-3-carboxylic acid.
-
Gevorgyan, V., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Beart, P. M., et al. (2007). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Journal of Medicinal Chemistry, 50(23), 5854–5867. [Link]
-
Al-Masoudi, N. A., et al. (2022). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 12(4), 5567-5578. [Link]
-
Hahn, H.-G., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
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Šebesta, R., & Kisszékelyi, P. (2023). Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 674–707. [Link]
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
- Google Patents. (1990).
-
Johnson, T. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(10), 6297–6307. [Link]
-
Knight Chemicals. (n.d.). tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. [Link]
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- 3. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
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- 8. fishersci.it [fishersci.it]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. The azetidine scaffold is a valuable structural motif in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1] This guide provides a reliable, multi-step synthesis protocol and addresses common challenges encountered during the experimental process.
I. Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available precursors. The overall strategy involves the formation of the azetidine ring, followed by sequential N-benzylation and esterification of the 3-carboxylic acid group. The following workflow diagram illustrates the key transformations.
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of tert-Butyl Azetidine-3-carboxylate
This precursor can be synthesized starting from azetidine-3-carboxylic acid, which can be prepared via various literature methods.[2] A common route involves the cyclization of diethyl bis(hydroxymethyl)malonate followed by decarboxylation.[2]
tert-Butylation of Azetidine-3-carboxylic Acid:
-
To a suspension of azetidine-3-carboxylic acid (1.0 eq) in tert-butyl acetate (10 volumes), add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq) at room temperature.[3][4][5]
-
Stir the mixture at room temperature until the starting material is fully consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl azetidine-3-carboxylate.
Step 2: N-Benzylation of tert-Butyl Azetidine-3-carboxylate
-
Dissolve tert-butyl azetidine-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF (10 volumes).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).
-
Add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
III. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and provides practical solutions.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My tert-butylation of azetidine-3-carboxylic acid is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the tert-butylation step can stem from several factors. Firstly, the presence of moisture can hydrolyze the activating agent, bis(trifluoromethanesulfonyl)imide (Tf₂NH), and the desired product. Ensure all glassware is oven-dried and use anhydrous solvents. Secondly, the quality of Tf₂NH is crucial; use a freshly opened bottle or a recently purified reagent. If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) or prolonged reaction time may be beneficial. Alternatively, consider other tert-butylation methods such as using di-tert-butyl dicarbonate with a catalytic amount of 4-dimethylaminopyridine (DMAP) or reacting the carboxylic acid with tert-butanol in the presence of a strong acid catalyst.[6][7]
Q2: During the N-benzylation step, I am observing the formation of a significant amount of a byproduct that appears to be the quaternary ammonium salt. How can I minimize this?
A2: The formation of the quaternary benzylammonium salt is a common side reaction in N-benzylation, especially with reactive alkylating agents like benzyl bromide. To minimize this, ensure the slow, dropwise addition of benzyl bromide to the reaction mixture. Using a stoichiometric amount of benzyl bromide (1.05-1.1 equivalents) is also critical. Employing a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) can help to deprotonate the secondary amine without competing in the alkylation reaction. Running the reaction at room temperature instead of elevated temperatures can also disfavor the second alkylation.
Q3: The purification of the final product by column chromatography is challenging due to the co-elution of unreacted starting material. Are there any alternative purification strategies?
A3: If you are experiencing difficulties with chromatographic purification, there are a few strategies you can employ. First, optimizing the eluent system is key. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often improve separation. If the product is a stable oil, you can consider converting it to a crystalline salt (e.g., hydrochloride or trifluoroacetate) by treating it with the corresponding acid. The salt can then be purified by recrystallization. Following purification, the free base can be regenerated by treatment with a mild base.
Q4: Can I use other benzylating agents besides benzyl bromide?
A4: Yes, other benzylating agents can be used. Benzyl chloride is a less reactive and often more cost-effective alternative, though it may require slightly more forcing reaction conditions (e.g., higher temperature or longer reaction time). Benzyl triflate is a highly reactive benzylating agent that can be effective at lower temperatures but may increase the risk of over-alkylation. The choice of benzylating agent should be tailored to the specific reactivity of your substrate and the desired reaction conditions.
Q5: What is the best way to monitor the progress of these reactions?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of both the tert-butylation and N-benzylation steps. Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or ninhydrin can be useful for visualizing the spots. For more quantitative analysis and to confirm the identity of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
IV. Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. tert-Butylation | Azetidine-3-carboxylic acid, Tf₂NH | tert-Butyl acetate | Room Temp. | 2-4 | 85-95 |
| 2. N-Benzylation | tert-Butyl azetidine-3-carboxylate, Benzyl bromide, DIPEA | Acetonitrile | 25-50 | 4-8 | 70-85 |
V. References
-
Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid. Retrieved from
-
FAQ. (n.d.). What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate?. Retrieved from [Link]
-
ResearchGate. (2024, September). Economic, One-Pot Synthesis of Diethyl Furoxan Dicarboxylate. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids. Retrieved from
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
-
Szymańska, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1079.
-
Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]
-
Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Retrieved from
-
The Journal of Organic Chemistry. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
-
RSC Publishing. (2025, June 27). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved from [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]
-
Who we serve. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a]. Retrieved from [Link]
-
ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A One-Pot Preparation of 1,3-Disubstituted Azetidines. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Azetidine-3-carboxylic acid [142253-55-2]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
ACS Publications. (2015, November 30). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
PubMed. (n.d.). A one-pot preparation of 1,3-disubstituted azetidines. Retrieved from [Link]
-
NIH. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
Arkivoc. (n.d.). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]
-
Knight Chemicals Online. (n.d.). tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
NIH. (2022, May 6). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]
-
Nature. (2022, July 26). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Retrieved from
-
NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Retrieved from [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 3. thieme-connect.com [thieme-connect.com]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Welcome to the technical support center for the purification of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges you may encounter during the purification process. Our aim is to provide you with the expertise and practical insights needed to achieve high purity of your target compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound?
A1: The most widely reported and effective method for the purification of this compound and its analogs is flash column chromatography on silica gel.[1][2][3] This technique is highly versatile and allows for the efficient separation of the desired product from starting materials, reagents, and reaction byproducts.
Q2: What are the recommended solvent systems for flash chromatography of this compound?
A2: Common solvent systems for the flash chromatography of related azetidine derivatives include gradients of ethyl acetate in hexane or petroleum ether.[1][2] A typical starting point would be a low polarity mixture, such as 5-10% ethyl acetate in hexane, with a gradual increase in the ethyl acetate concentration to elute the product. For more polar impurities, a solvent system of dichloromethane and methanol may also be effective.[2]
Q3: Can I use recrystallization to purify this compound?
A3: While flash chromatography is more common, recrystallization can be a viable and scalable purification method if a suitable solvent system is identified. The ideal solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A systematic solvent screen with common organic solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) or a mixture of co-solvents would be necessary to determine the optimal conditions.
Q4: What are the potential impurities I should be aware of during the synthesis and purification?
A4: Potential impurities can arise from several sources, including unreacted starting materials (e.g., benzyl bromide, tert-butyl 3-azetidinecarboxylate), reagents, and side-products from the reaction. Depending on the synthetic route, side-products could include over-alkylation products or byproducts from competing reactions. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the presence of these impurities.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: The purity of the fractions collected during column chromatography should be monitored by TLC. A suitable TLC staining method, such as potassium permanganate or p-anisaldehyde solution, can be used for visualization if the compound is not UV-active.[2] Fractions containing the pure product, as determined by TLC, should be combined and the solvent removed under reduced pressure. The final purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS.[4]
II. Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low product yield after column chromatography | 1. Incomplete elution from the column. 2. Decomposition of the product on silica gel. 3. Product co-eluting with impurities. | 1. After the main product has eluted, flush the column with a more polar solvent system (e.g., 50% ethyl acetate in hexane or 5% methanol in dichloromethane) to ensure all the product has been recovered. 2. Azetidines can be sensitive to acidic silica gel. Consider using deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent) to minimize degradation.[5] 3. Optimize the solvent system for better separation. A shallower gradient or a different solvent system may be required. |
| Product is not separating from a close-running impurity | 1. The polarity of the product and impurity are very similar. 2. The column is overloaded. | 1. Employ a shallower solvent gradient during flash chromatography. Alternatively, explore a different solvent system that may offer better selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the silica gel mass. |
| Streaking or tailing of the product spot on TLC and column | 1. The compound is highly polar. 2. Interaction with acidic sites on the silica gel. 3. The sample is overloaded on the TLC plate or column. | 1. Add a small amount of a polar solvent like methanol to your eluent system. 2. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. 3. Dilute the sample before spotting on the TLC plate or reduce the loading on the column. |
| The product appears as an oil but is expected to be a solid | 1. Presence of residual solvent. 2. The product is an amorphous solid or a low-melting solid. 3. Presence of impurities that are oils. | 1. Dry the product under high vacuum for an extended period. Gentle heating may also help remove residual solvent. 2. Try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal if available. Trituration with a non-polar solvent like hexane or pentane can also sometimes induce solidification. 3. Re-purify the material using a different chromatography solvent system or consider preparative HPLC for higher purity. |
III. Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate to identify the product and impurities.
-
-
Selection of Solvent System:
-
Based on the initial TLC, adjust the solvent system to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. This will ensure good separation on the column.
-
-
Packing the Chromatography Column:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and then carefully adding the dried silica gel to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexane) to move the compounds down the column.
-
Collect fractions of a consistent volume in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial analysis.
-
-
Combining Fractions and Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
-
Final Purity Assessment:
-
Determine the yield and assess the purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS.[4]
-
IV. Logical Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common purification issues.
Caption: A logical flowchart for troubleshooting purification issues.
V. References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Georg Thieme Verlag. (2018). Strain-Release Arylations for the Bis-Functionalization of Azetidines Supporting Information. Retrieved from [Link]
-
Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Retrieved from
-
Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from [Link]
-
Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives. Retrieved from
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxylate, min 97%, 1 gram. Retrieved from [Link]
-
HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl-sn-Glycerol and 1-Feruloyl-sn-Glycerol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]
-
Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Retrieved from [Link]
-
PubMed. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Retrieved from [Link]
-
Knight Chemicals Online. (n.d.). tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important building block. We will move beyond simple procedural outlines to explore the chemical reasoning behind the synthesis, helping you troubleshoot common side reactions and optimize your experimental outcomes. Our focus is on providing practical, field-tested insights to ensure the integrity and success of your work.
Section 1: The Core Synthesis Pathway: N-Benzylation
The target molecule is typically synthesized via the N-alkylation of tert-butyl azetidine-3-carboxylate with a suitable benzylating agent, most commonly benzyl bromide. This reaction is a standard SN2 substitution where the secondary amine of the azetidine ring acts as the nucleophile.
The choice of base and solvent is critical for achieving high yield and purity, as these parameters directly influence the rate of the desired reaction versus potential side reactions.[1]
Caption: The common side reaction of over-alkylation.
Prevention Strategies:
-
Control Stoichiometry: Avoid using a large excess of benzyl bromide. Stick to a maximum of 1.2 equivalents.
-
Slow Addition: Add the benzyl bromide dropwise to the reaction mixture over 30-60 minutes. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more nucleophilic starting secondary amine over the more sterically hindered product tertiary amine.
-
Monitor Closely: Follow the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent further alkylation.
Q3: My NMR spectrum shows minor impurities that I can't identify. What are other potential side products?
A3: Besides over-alkylation, several other minor side products can form:
-
Benzyl Alcohol & Dibenzyl Ether: If there is moisture in your reaction, benzyl bromide can hydrolyze to benzyl alcohol. The alcohol can then be etherified by another molecule of benzyl bromide under basic conditions to form dibenzyl ether. Solution: Ensure all reagents and glassware are dry.
-
Elimination Products: While less common with benzyl bromide compared to more hindered alkyl halides, strong, non-nucleophilic bases at elevated temperatures can promote E2 elimination. [2]This is more of a concern if using a base like potassium tert-butoxide.
-
Ring-Opening Products: Azetidine rings possess inherent ring strain and can be susceptible to ring-opening, though this is less likely under standard N-alkylation conditions and typically requires activation with strong Lewis or Brønsted acids. [3]
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal choice of base and solvent for this N-benzylation?
-
A: There is a trade-off between reaction efficiency and ease of workup. The table below summarizes common choices. For most lab-scale syntheses, the DIPEA in ACN system offers an excellent balance of reactivity and simplicity.
-
| Base / Solvent System | Pros | Cons |
| K₂CO₃ in ACN | Inexpensive, easy to remove by filtration. | Heterogeneous, can lead to slow/incomplete reactions. |
| DIPEA in ACN/DCM | Homogeneous, mild, easy to remove under vacuum. | More expensive, can be difficult to remove trace amounts. |
| NaH in THF/DMF | Very effective for slow reactions, drives to completion. | Requires strict anhydrous conditions, safety hazard (H₂ gas). |
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting amine will have a lower Rf value than the benzylated product. The non-polar quaternary salt byproduct will have an Rf near the solvent front or may streak from the baseline if it is ionic. Staining with potassium permanganate can help visualize all spots.
-
-
Q: Are there alternative benzylating agents I can use?
-
A: Yes. Benzyl chloride is less reactive but cheaper. Benzyl tosylate or mesylate are more reactive but can be potential genotoxic impurities, which is a concern in drug development. [1]For most applications, benzyl bromide offers the best balance of reactivity and cost.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Synthesis of this compound
-
To a round-bottom flask charged with a magnetic stir bar, add tert-butyl azetidine-3-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (ACN) (approx. 0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add benzyl bromide (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Protocol 4.2: Work-up and Purification
-
Redissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove HBr and excess acid) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of 10% to 40% ethyl acetate in hexanes to elute the product.
Section 5: References
-
Vertex AI Search Result[4]: 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. ChemicalBook. Retrieved from
-
Vertex AI Search Result[2]: Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. BenchChem. Retrieved from
-
Vertex AI Search Result[5]: Al-Zoubi, R. M., & Marion, O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from
-
Vertex AI Search Result[3]: Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Retrieved from
-
Vertex AI Search Result[1]: N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Retrieved from
Sources
Technical Support Center: 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Welcome to the technical support center for 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate (CAS No. 1236144-51-6). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and proper storage of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are synthesized from safety data sheets and best practices for handling sensitive chemical reagents.
| Parameter | Recommended Condition | Rationale |
| Temperature | Keep refrigerated (2-8 °C) | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Minimizes the risk of oxidation and degradation from atmospheric moisture.[1] |
| Light | Protect from light | Exposure to light, especially UV, can provide the energy to initiate degradation.[1] |
| Container | Keep container tightly closed | Prevents contamination and exposure to moisture and air.[1][2] |
| Location | Store in a dry, well-ventilated place | Prevents moisture uptake and ensures any potential vapors do not accumulate.[2] |
What are the known incompatibilities for this compound?
To prevent rapid degradation or hazardous reactions, avoid storing or mixing this compound with the following:
-
Strong oxidizing agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong bases: Can catalyze the hydrolysis of the ester and carbamate functional groups.
-
Alcohols: May lead to transesterification reactions, especially in the presence of a catalyst.[1]
What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on storage conditions. When stored as recommended (refrigerated, under an inert atmosphere, and protected from light and moisture), the compound should remain stable for an extended period. For drug development purposes, it is recommended to perform periodic purity assessments to establish a suitable retest date.[3][4]
What are the primary safety and handling precautions?
As a laboratory chemical, proper personal protective equipment (PPE) should always be used. Key safety precautions include:
-
Eye and Face Protection: Wear safety glasses with side shields or goggles.[2][5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[2][5] Avoid contact with skin.[1][2]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust or vapors.[2][6]
-
General Hygiene: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in the laboratory.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling. The ester and carbamate functional groups are susceptible to hydrolysis.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8 °C, protected from light, and under a dry, inert atmosphere.
-
Assess Purity: Perform a purity analysis using a suitable method like HPLC or ¹H NMR to check for the presence of degradation products.
-
Review Experimental Protocol: Check for any incompatible reagents or conditions in your experimental setup. For example, exposure to strong acids or bases, even in small amounts, can initiate degradation.
Issue 2: Visible Changes in the Compound (e.g., color change, clumping)
Possible Cause: This may indicate degradation or moisture absorption.
Troubleshooting Steps:
-
Moisture Assessment: Clumping is a strong indicator of moisture absorption. Ensure the container is properly sealed and was handled in a dry environment.
-
Purity Analysis: A color change can signify the formation of impurities. Analyze the material's purity via HPLC or NMR.
-
Disposal: If significant degradation is confirmed, it is best to dispose of the material according to local regulations and use a fresh batch for your experiments.[1]
Potential Degradation Pathway
The primary routes of degradation for this compound are likely hydrolysis of the tert-butyl ester and the benzyl carbamate. The diagram below illustrates these potential pathways.
Sources
Technical Support Center: Overcoming Challenges in the Deprotection of N-Benzyl Azetidines
Welcome to the technical support center for the deprotection of N-benzyl azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the N-benzyl group from the strained azetidine ring. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common experimental hurdles.
The N-benzyl group is a popular choice for protecting the nitrogen atom in azetidines due to its general stability. However, its removal can be challenging, often complicated by the inherent strain of the four-membered ring and the presence of other functional groups.[1] This guide provides a structured approach to diagnosing and solving these challenges.
Troubleshooting Guide: Diagnosing and Solving Deprotection Issues
This section addresses specific problems you might encounter during the deprotection of N-benzyl azetidines. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: My catalytic hydrogenolysis reaction is sluggish, incomplete, or fails entirely.
This is the most common challenge encountered. Catalytic hydrogenolysis, typically using Palladium on carbon (Pd/C) and H₂ gas, is the go-to method, but its success is highly sensitive to several factors.[2]
Potential Cause A: Catalyst Poisoning
The nitrogen atom of the azetidine substrate, and more importantly, the resulting secondary amine product, can strongly coordinate to the palladium catalyst surface. This blocks the active sites and inhibits the catalytic cycle, leading to a stalled reaction.[3][4]
Solutions:
-
Acidify the Reaction Medium: Adding a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid (used cautiously), can protonate the amine, preventing it from binding to the palladium catalyst.[3][5][6][7] This has been shown to significantly facilitate N-debenzylation.[5][6][7]
-
Increase Catalyst Loading: While not always the most efficient solution, increasing the amount of Pd/C can sometimes compensate for partial catalyst deactivation.
-
Switch to a More Robust Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for N-debenzylation as it is generally more active and less susceptible to poisoning by amines.[5][8]
-
Use a Heterogeneous Acid Co-catalyst: Recent studies have shown that using a solid acid co-catalyst, like niobic acid on carbon (Nb₂O₅/C), alongside Pd/C can dramatically accelerate the reaction. This avoids the need for a separate neutralization step during workup.[4]
Potential Cause B: Poor Catalyst Quality or Activity
The Pd/C catalyst may be old, have been improperly handled (e.g., exposed to air for extended periods), or may be from a low-quality batch.
Solutions:
-
Use a Fresh Bottle of Catalyst: Always use a fresh, high-quality catalyst from a reputable supplier.
-
Pre-reduce the Catalyst: If the catalyst is old, it may have an oxidized surface. A "pre-reduction" step, by exposing the catalyst to hydrogen in the solvent before adding the substrate, can sometimes restore its activity.[3]
-
Ensure Proper Handling: Pd/C is pyrophoric and must be handled carefully under an inert atmosphere.[2] Never let the catalyst dry on the filter paper in the presence of air.
Potential Cause C: Substrate-Related Issues
Steric hindrance around the N-benzyl group or the presence of other reducible functional groups can interfere with the reaction.
Solutions:
-
Increase Hydrogen Pressure: Moving from balloon pressure to a high-pressure hydrogenation setup (e.g., a Parr shaker) can often overcome the energy barrier for sterically hindered substrates.[4][9]
-
Elevate the Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, though this should be done cautiously to avoid side reactions.[5]
-
Choose an Orthogonal Method: If your molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups, or some sulfur-containing groups), catalytic hydrogenolysis is not a suitable method. Consider one of the alternative methods described in the FAQs below.
Issue 2: My Catalytic Transfer Hydrogenation (CTH) is not working.
CTH is a popular alternative to using hydrogen gas, employing a hydrogen donor in the presence of a catalyst. Common donors include ammonium formate, formic acid, cyclohexene, or triethylsilane.[8][10][11][12]
Potential Cause A: Incorrect Hydrogen Donor or Solvent
The choice of hydrogen donor and solvent is critical and often substrate-dependent.
Solutions:
-
Optimize the Donor/Solvent System: Ammonium formate in methanol is a very common and effective system.[2][11] Formic acid can also be used, but sometimes requires a higher catalyst loading.[10] For substrates sensitive to acidic or basic conditions, triethylsilane in methanol offers a neutral alternative.[12]
-
Ensure Anhydrous Conditions (for some donors): When using donors like ammonium formate, ensure it is anhydrous, as water can sometimes interfere with the reaction.[2]
Potential Cause B: Catalyst Poisoning
Similar to standard hydrogenolysis, the amine product can poison the catalyst in CTH reactions.
Solutions:
-
Acidification: As with H₂-hydrogenolysis, adding a mild acid can prevent catalyst deactivation.[7][13]
-
Use Pearlman's Catalyst: Pd(OH)₂/C can also be more effective in CTH reactions for the same reasons it is in standard hydrogenolysis.[8]
Workflow for Troubleshooting Failed Hydrogenolysis
Below is a logical workflow to diagnose and solve issues with catalytic hydrogenolysis or CTH.
Caption: A decision tree for troubleshooting N-benzyl deprotection via hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for N-benzyl deprotection, and how do I choose the right one?
The choice of method depends primarily on the functional groups present in your molecule.
| Method | Reagents | Advantages | Disadvantages | Best For |
| Catalytic Hydrogenolysis | H₂, Pd/C, or Pd(OH)₂/C | Clean (byproduct is toluene), mild conditions.[2] | Sensitive to catalyst poisons (amines, sulfur), will reduce other functional groups (alkenes, Cbz groups, etc.).[4][14] | Molecules without other reducible groups. |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium formate, Formic acid, etc. + Pd/C | Avoids handling flammable H₂ gas, generally fast.[8][11] | Still susceptible to catalyst poisoning and reduction of other groups. | A safer alternative to standard hydrogenolysis. |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN), DDQ | Orthogonal to hydrogenation, effective for electron-rich systems.[4] | Requires stoichiometric oxidant, harsh conditions may not be suitable for sensitive molecules. | Substrates that are incompatible with reductive methods. |
| Base-Promoted Oxidation | KOtBu/DMSO, O₂ | A good alternative for certain N-benzylated heterocyles.[15][16][17] | Strongly basic conditions, may not be suitable for base-labile groups. | Specific heterocyclic substrates.[15][16][17] |
Q2: Can I selectively deprotect an N-benzyl group in the presence of an O-benzyl group?
This is very challenging as both groups are typically cleaved under similar hydrogenolysis conditions. While some nuanced selectivity can occasionally be achieved by carefully controlling reaction time and catalyst choice, it is generally not reliable. For such cases, it is better to use an orthogonal protecting group strategy from the outset (e.g., N-Boc and O-Bn).[18]
Q3: My azetidine ring appears to be opening or decomposing during the deprotection. Why is this happening?
The inherent ring strain of azetidines makes them susceptible to decomposition, especially under harsh conditions.[1]
-
Under strongly acidic conditions: Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to ring-opening.[1] This is why mild acids like acetic acid are preferred over strong mineral acids during hydrogenolysis.
-
Under strongly basic or oxidative conditions: The strained ring may not be stable. It is crucial to monitor the reaction carefully and use the mildest possible conditions.
Q4: Are there better alternatives to the N-benzyl group for protecting azetidines?
Yes, depending on your synthetic route, other protecting groups may be more suitable.
-
Carbamates (Boc, Cbz): These are very common and reliable. The Boc group is removed with acid (e.g., TFA), while the Cbz group is removed by hydrogenolysis. Their differing lability makes them excellent for orthogonal strategies.[18]
-
N-Benzhydryl (BHD): This group is more sterically hindered and can be cleaved under specific radical or oxidative conditions, offering an alternative to hydrogenolysis.[19]
-
Facile Cleavable Groups: For certain applications, specialized groups designed for mild removal, such as those cleaved photochemically or via enzymatic methods, can be employed.[20]
Decision Tree for Deprotection Method Selection
Caption: A flowchart to guide the selection of an appropriate N-debenzylation method.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis with Acetic Acid
This protocol is a good starting point for substrates that are stable to mild acid.
-
Preparation: In a suitable reaction vessel, dissolve the N-benzyl azetidine substrate (1.0 mmol) in a solvent such as methanol or ethanol (10-20 mL).
-
Acidification: Add glacial acetic acid (1.0-1.5 mmol, 1.0-1.5 equivalents) to the solution.[5][7]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) or 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C). A typical loading is 10-20 mol% by weight relative to the substrate.[5]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.[8]
-
Reaction: Stir the reaction mixture vigorously at room temperature. For more challenging substrates, the reaction can be gently heated to 40-60 °C.[5]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The catalyst is pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the Celite with water before disposal.[2]
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by standard methods (e.g., column chromatography or crystallization) to yield the deprotected azetidine.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH)
This protocol is an excellent alternative when handling hydrogen gas is undesirable.
-
Preparation: In a round-bottom flask, suspend the N-benzyl azetidine (1.0 mmol) and 10% Pd/C (an equal weight to the substrate is often effective) in dry methanol (10-15 mL).[2][11]
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (approx. 5-10 equivalents) in a single portion under a nitrogen atmosphere.[11]
-
Reaction: Stir the resulting mixture at room temperature or gently reflux, depending on the substrate's reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within minutes to a few hours.[11]
-
Work-up and Isolation: Follow steps 7 and 8 from the Catalytic Hydrogenolysis protocol. If the product is a free amino acid, the reaction mixture may need to be filtered while hot.[11]
References
- J Org Chem.2007, 72(22), 8519-22. N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes.
- Bieg, T., & Szeja, W. Synthesis1985, 76-77.
- Rhodium.ws. CTH Removal of N-Benzyl Groups.
- ResearchGate. Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group.
- National Institutes of Health. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis.
- Angewandte Chemie International Edition. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- ResearchGate. A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.
- ResearchGate.
- Sciencemadness.org. De-protection of N-Benzyl groups.
- National Institutes of Health. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- National Institutes of Health.
- ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
- ResearchGate.
- Benchchem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- Benchchem. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
- National Institutes of Health.
- Green Chemistry. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups.
- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- ResearchGate.
- ResearchGate.
- CoLab.
- Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
- Sci-Hub.
- Khurana, J. M., & Arora, R. Synthesis2009, 1127-1130. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride.
- PubMed.
- Organic Chemistry Portal. Protective Groups.
- National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Sciencemadness.org. Deprotection of N-benzyl piperidine compound.
- ResearchGate.
- National Institutes of Health. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
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- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
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- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. sci-hub.st [sci-hub.st]
- 18. organic-chemistry.org [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Reactions with 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of incorporating this sterically hindered and structurally unique building block into your synthetic routes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your coupling reactions. Each entry details the problem, its probable causes, and actionable solutions.
Problem 1: Low or No Product Yield
You've run your coupling reaction and, upon workup and analysis (TLC, LC-MS), you observe a low yield of the desired coupled product or none at all, with starting materials remaining.
Potential Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid of this compound is sterically hindered by the adjacent azetidine ring and the bulky tert-butyl ester. Standard coupling conditions may not be sufficient for efficient activation.
-
Solution: Employ a more powerful coupling reagent. While standard carbodiimides like EDC and DCC can be effective, uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP are generally more efficient for hindered couplings.[1][2] HATU, in particular, is known to be very fast and effective with less epimerization.[1]
-
-
Poor Nucleophilicity of the Amine: If you are coupling a weakly nucleophilic or sterically hindered amine, the reaction rate will be significantly slower.
-
Solution: Increase the reaction temperature moderately (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C), but monitor closely for side reactions. Also, ensure the amine is not protonated by any acidic species in the reaction mixture; the addition of a non-nucleophilic base is crucial.
-
-
Inappropriate Solvent Choice: The choice of solvent can impact the solubility of reagents and the reaction rate.
-
Suboptimal Reagent Stoichiometry: Using incorrect ratios of coupling reagents, additives, and bases can lead to incomplete reactions.
-
Solution: A typical starting point is to use a slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid. The base should be used in at least 2-3 equivalents to neutralize any acid salts and facilitate the reaction.
-
Problem 2: Presence of Significant Side Products
Your reaction mixture shows the formation of one or more major side products, complicating purification and reducing the yield of the desired product.
Potential Causes & Solutions:
-
Epimerization/Racemization at the C3 Position: The chiral center at the C3 position of the azetidine ring can be susceptible to epimerization under certain coupling conditions, especially with prolonged reaction times or excessive base.
-
Solution 1: Optimize Reaction Temperature and Time: Conduct the reaction at a lower temperature (e.g., 0 °C) to minimize epimerization.[4] Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Solution 2: Additive Selection: The use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization.[1][4] HOAt, often a component of HATU, is particularly effective.[4]
-
Solution 3: Choice of Coupling Reagent: Carbodiimide reagents like EDC are reported to sometimes cause more epimerization than others.[4] Consider using a phosphonium-based reagent like PyBOP or a uronium-based reagent with a non-racemizing additive.
-
-
Guanidinylation of the Amine: If you are using a uronium-based coupling reagent (e.g., HBTU, HATU) in excess, it can react with the free amine, leading to a capped, unreactive species.[3]
-
Solution: Avoid using a large excess of the uronium reagent. If a slow reaction requires a higher concentration of the activated species, it is better to add the coupling reagent portion-wise. Phosphonium-based reagents like PyBOP do not cause this side reaction.
-
-
Hydrolysis of the tert-Butyl Ester: While generally stable, the tert-butyl ester can undergo hydrolysis under strongly acidic or basic conditions, especially with prolonged reaction times or elevated temperatures.[5][6]
-
Solution: Ensure the reaction conditions are not overly acidic or basic. Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. If acidic deprotection of a protecting group on your amine is required prior to coupling, ensure all acid is quenched and removed before initiating the coupling step.
-
Problem 3: Difficult Purification of the Final Product
You have successfully formed the product, but are struggling to separate it from unreacted starting materials, the coupling agent byproducts, or other impurities.
Potential Causes & Solutions:
-
Urea Byproducts from Carbodiimides: DCC produces dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. However, the urea byproduct from EDC is water-soluble, which can sometimes complicate extractions if your product has some water solubility.[1][7]
-
Solution: If using DCC, filter the reaction mixture before workup. For EDC, a standard aqueous workup with dilute acid (e.g., 1N HCl or 5% citric acid) and base (e.g., saturated NaHCO3) washes should remove the urea byproduct and any unreacted starting materials.
-
-
Co-elution of Product and Impurities on Silica Gel: The polarity of your desired product might be very similar to that of the remaining starting materials or byproducts, making chromatographic separation challenging.
-
Solution 1: Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. Using a gradient elution can often improve separation. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can also help.
-
Solution 2: Alternative Purification Methods: If silica gel chromatography is ineffective, consider other techniques such as preparative HPLC, crystallization, or trituration.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for this compound?
For this sterically hindered carboxylic acid, a high-efficiency coupling reagent is recommended. While EDC/HOBt can work, HATU is often the preferred choice due to its high reactivity, fast reaction times, and inherent ability to suppress racemization due to the presence of HOAt.[1] Phosphonium reagents like PyBOP are also excellent alternatives, particularly because they do not have the potential for guanidinylation side reactions.
Q2: What is the optimal base to use for the coupling reaction?
A non-nucleophilic, sterically hindered amine base is ideal. Diisopropylethylamine (DIPEA) is the most common choice. It is basic enough to deprotonate the necessary species and scavenge the acid produced during the reaction without acting as a competing nucleophile. Typically, 2-3 equivalents are used.
Q3: Can I perform the coupling reaction at room temperature?
Yes, many coupling reactions with efficient reagents like HATU can proceed to completion at room temperature. However, to minimize the risk of epimerization, it is good practice to start the reaction at 0 °C and then allow it to slowly warm to room temperature.[4] For particularly challenging couplings, gentle heating (e.g., to 40-50 °C) may be necessary, but this should be done with careful monitoring for side product formation.
Q4: How do I monitor the progress of the reaction?
The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it allows you to track the consumption of starting materials and the formation of the desired product by monitoring their respective masses.
Q5: My amine coupling partner is provided as a hydrochloride salt. How should I adjust my protocol?
If your amine is an HCl salt, you will need to add an extra equivalent of base to neutralize the salt and liberate the free amine before it can participate in the coupling reaction. For example, if you would normally use 2 equivalents of DIPEA, you should use 3 equivalents when starting with an amine hydrochloride salt.
Experimental Protocols
General Protocol for Coupling using HATU
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (N2 or Argon), add the amine coupling partner (1.1-1.2 eq.).
-
Add HATU (1.1 eq.) and HOAt (1.1 eq., if not already part of the HATU formulation) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Carboxylic acid component |
| Amine | 1.1 - 1.2 | Nucleophile |
| HATU | 1.1 | Coupling Reagent |
| DIPEA | 3.0 | Non-nucleophilic base |
| DMF | - | Solvent |
Visualizations
General Amide Coupling Workflow
Caption: A typical workflow for amide bond formation.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. peptide.com [peptide.com]
- 2. jpt.com [jpt.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Troubleshooting stereoselectivity in reactions involving azetidine dicarboxylates
Welcome to the technical support center for stereochemical control in reactions involving azetidine dicarboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and functionalizing these valuable, strained heterocyclic scaffolds. Azetidines are privileged structures in modern drug discovery, often improving key physicochemical properties like solubility and metabolic stability.[1] However, controlling the spatial arrangement of substituents on the four-membered ring is a significant synthetic challenge.
This document provides in-depth, experience-driven answers to common troubleshooting questions, moving beyond simple procedural steps to explain the underlying principles that govern stereoselectivity.
Part 1: Foundational Principles of Stereocontrol
Before diving into specific troubleshooting scenarios, it's crucial to understand the core factors that dictate the stereochemical outcome of reactions involving azetidine rings. The interplay between ring strain (~25.5 kcal/mol), the pKa of the nitrogen (pKa ≈ 11.29, similar to pyrrolidine), and the substitution pattern creates a unique chemical environment.[2]
Kinetic vs. Thermodynamic Control
Many reactions that form the azetidine ring are kinetically controlled. The formation of the strained four-membered ring is often less favorable thermodynamically than the formation of a five-membered pyrrolidine ring, but it can be favored kinetically under the right conditions.[3]
-
Kinetic Control: Typically achieved at low temperatures (e.g., -78 °C), this regime favors the product that is formed fastest. For intramolecular cyclizations, this often leads to the desired azetidine.[3]
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to the most stable product, which may be an undesired pyrrolidine or a rearranged product.
Substrate vs. Reagent Control
The origin of stereoselectivity can be traced to two primary sources:
-
Substrate Control: Existing stereocenters in the starting material direct the approach of reagents, influencing the stereochemistry of newly formed centers. This is common in diastereoselective syntheses where a chiral starting material is used.[4]
-
Reagent/Catalyst Control: An external chiral agent, such as a chiral ligand on a metal catalyst or a chiral auxiliary, dictates the stereochemical outcome. This is the foundation of enantioselective synthesis.[5][6]
The following diagram illustrates the initial decision-making process when planning a stereoselective synthesis.
Caption: Workflow for troubleshooting poor diastereoselectivity.
Data Summary: Impact of Conditions on Diastereoselectivity
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale & Reference |
| Temperature | 0 °C to RT | -78 °C | Favors kinetic product over thermodynamic mixture. [3] |
| Base | NaH, K₂CO₃ | LiDA, LiDA-KOtBu | Hindered bases enforce specific transition state geometry. [3] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Ethereal solvents better solvate lithium-based transition states. [3] |
Q2: My copper-catalyzed asymmetric borylation of an azetine is giving low enantiomeric excess (e.e.). What should I investigate first?
Answer: Low e.e. in a catalyst-controlled reaction points to issues with the chiral catalyst itself, its interaction with the substrate, or competing non-catalyzed background reactions. In copper-catalyzed reactions, the integrity of the chiral phosphine ligand and the purity of the copper source are paramount. [5] Primary Troubleshooting Checklist:
-
Ligand Purity and Handling:
-
Cause: Chiral phosphine ligands are often air-sensitive and can oxidize to phosphine oxides, which are catalytically inactive or may even inhibit the reaction.
-
Solution: Ensure the ligand is stored under an inert atmosphere (Argon or Nitrogen). Use freshly purchased or purified ligand. Handle exclusively in a glovebox or using rigorous Schlenk techniques.
-
-
Copper(I) Source:
-
Cause: The active catalyst is typically a Cu(I) species. Using older sources of Cu(I) salts (e.g., CuI, CuBr) that may have partially oxidized to Cu(II) can lead to lower activity and selectivity.
-
Solution: Use a freshly opened bottle of the copper salt or purify it before use. Some protocols benefit from in-situ reduction of a Cu(II) precursor, but this adds complexity.
-
-
Solvent Purity:
-
Cause: Trace amounts of water or other protic impurities in the solvent can react with the organometallic intermediates (borylcopper or alkylcuprate species), quenching the catalytic cycle and leading to racemic background reactions.
-
Solution: Use freshly distilled or commercially available anhydrous solvent from a septum-sealed bottle.
-
-
Reaction Concentration and Temperature:
-
Cause: Bimolecular background reactions can become more competitive at higher concentrations. Temperature fluctuations can affect the stability of the catalyst-substrate complex.
-
Solution: Run the reaction at the specified concentration and maintain strict temperature control. Consider screening a range of slightly lower concentrations.
-
Experimental Protocol: Screening for Optimal Enantioselectivity
A robust method to troubleshoot this is to perform a small-scale screen of critical parameters.
-
Setup: In a glovebox, arrange an array of 4-5 small reaction vials.
-
Standard Reaction: In Vial 1, set up the reaction exactly as described in the literature protocol to establish a baseline.
-
Variable Screening:
-
Vial 2 (Ligand Source): Use a fresh, unopened bottle of the chiral ligand.
-
Vial 3 (Copper Source): Use a fresh, unopened bottle of the Cu(I) salt.
-
Vial 4 (Solvent): Use a different batch or brand of anhydrous solvent.
-
Vial 5 (Temperature): Run the reaction 10 °C lower than the standard protocol.
-
-
Analysis: After the specified reaction time, quench all reactions identically and analyze the e.e. of each by chiral HPLC or SFC. This systematic approach will quickly identify the most likely source of the problem.
Q3: I am attempting a nucleophilic addition to the C2-carboxylate of my N-Boc azetidine-2,3-dicarboxylate, but I'm getting significant ring-opening as a side product. How can I prevent this?
Answer: This issue arises from the inherent strain of the azetidine ring. The N-Boc protecting group, being an electron-withdrawing carbamate, can activate the ring towards nucleophilic attack, particularly at the C4 position, leading to ring opening. [2] Mechanistic Insights: The N-Boc group can decrease the basicity of the nitrogen atom, making it a better leaving group in a potential E2-like or SN2 ring-opening cascade initiated by a nucleophile. Highly reactive or sterically unhindered nucleophiles are more prone to attacking the ring itself rather than the intended electrophilic site (the C2-carboxylate).
Strategies for Mitigation:
-
Choice of Nucleophile:
-
Softer Nucleophiles: Employ "softer," less basic nucleophiles. For example, use organocuprates instead of organolithiums or Grignard reagents for carbon-carbon bond formation.
-
Steric Hindrance: Use bulkier nucleophiles that are less likely to access the sterically constrained ring carbons.
-
-
Protecting Group Modification:
-
Switch to N-Benzyl: An N-benzyl (Bn) or N-diphenylmethyl (DPM) group is more electron-donating and less activating towards ring-opening compared to N-Boc. Consider replacing the Boc group before performing the nucleophilic addition. This often provides greater stability to the azetidine core.
-
-
Reaction Conditions:
-
Lewis Acid Mediation: The addition of a Lewis acid (e.g., MgBr₂·OEt₂, CeCl₃) can chelate to the carbonyl oxygen of the C2-carboxylate and the Boc group, activating the carboxylate towards addition while potentially deactivating the ring towards cleavage. This must be screened carefully, as some Lewis acids can promote ring-opening.
-
Low Temperature: As with most azetidine chemistry, perform the reaction at low temperatures (-78 °C) to minimize side reactions.
-
Comparative Table: N-Protecting Group Effects
| Protecting Group | Electronic Nature | Ring Stability | Recommended for... |
| N-Boc | Electron-withdrawing | Lower (activates ring) | Initial synthesis, reactions tolerant of its lability. |
| N-Bn | Electron-donating (neutral) | Higher | Reactions with strong nucleophiles/bases. [7] |
| N-PhF | Bulky, electron-donating | High | Providing steric shielding and stability. [4] |
Part 3: Key Self-Validating Protocols
Protocol A: Kinetically Controlled Diastereoselective Cyclization for 2-Arylazetidines
This protocol is adapted from a method known to produce high diastereoselectivity through strict kinetic control. [3]The validation is the final d.r. measurement.
-
Apparatus Setup: Under an argon atmosphere, add anhydrous THF (0.2 M) to an oven-dried, three-neck flask equipped with a thermometer, argon inlet, and rubber septum. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Preparation: To the cold THF, slowly add diisopropylamine (2.0 equiv.). Following this, add n-butyllithium (3.0 equiv., as a 1.6 M solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution for 20 minutes at -78 °C.
-
Substrate Addition: Dissolve the acyclic precursor (e.g., an N-benzyl-N-(oxiran-2-ylmethyl)aniline derivative, 1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC (quenching a small aliquot with water) to confirm consumption of the starting material.
-
Quench: While still at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup & Analysis: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR analysis, paying close attention to the coupling constants of the C2 and C3 protons.
References
-
Sivaprakasam, M., et al. (2008). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 3(12), 1896-1902. Available at: [Link]
-
Aleman, J., et al. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-42. Available at: [Link]
-
Baran, P. S., et al. (2021). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-259. Available at: [Link]
-
Zhang, W., et al. (2020). Assembly of Acyclic All-Carbon Quaternary Stereocenters via Asymmetric Azetidine C–H Borylation and Oxidative Ring-Opening. Journal of the American Chemical Society. Available at: [Link]
-
Shahbaz, M. (2025). Stereoselective functionalization of azetidines. ResearchGate. Available at: [Link]
-
Krasnova, L., & Fokin, V. V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, J., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(35), 14061–14068. Available at: [Link]
-
Baran, P. S., et al. (2024). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]
-
Li, G., et al. (2016). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Angewandte Chemie International Edition, 55(48), 15100-15104. Available at: [Link]
-
Schomaker, J. M., et al. (2016). Factors Influencing the Product Selectivity of Rh2(OAc)4-Catalyzed Reactions of Diazoketones with Aziridines. The Journal of Organic Chemistry. Available at: [Link]
-
Schomaker, J. M., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. Angewandte Chemie International Edition, 56(40), 12229-12233. Available at: [Link]
-
Hoshino, J., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-699. Available at: [Link]
-
Florio, S., et al. (2018). Stereoselective Synthesis of 2-Acylazetidines. Frontiers in Chemistry, 6, 219. Available at: [Link]
-
Pápai, I., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11216–11225. Available at: [Link]
-
Gante, J., et al. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Peptide Research, 65(2), 298-310. Available at: [Link]
-
Couty, F., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-31. Available at: [Link]
-
Fülöp, F., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(9), 2847. Available at: [Link]
-
Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028-9031. Available at: [Link]
-
Bunch, L., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 3(12), 1896-902. Available at: [Link]
-
Yamamoto, Y., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-699. Available at: [Link]
-
Knochel, P., et al. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Welcome to the technical support resource for the scalable synthesis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges and frequently encountered questions in a practical, question-and-answer format, grounded in established chemical principles to ensure robust and reproducible outcomes.
Azetidines are highly sought-after scaffolds in medicinal chemistry, prized for their ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates.[1][2] The title compound, this compound, serves as a valuable orthogonally protected building block for introducing the azetidine-3-carboxylic acid motif in complex molecule synthesis. This guide provides a recommended scalable pathway and addresses critical troubleshooting points to facilitate its successful production.
Recommended Synthetic Pathway Overview
The most reliable and scalable synthesis of the target compound begins with commercially available azetidine-3-carboxylic acid. The strategy involves a two-step sequence: (1) selective protection of the ring nitrogen with a benzyloxycarbonyl (Cbz) group, followed by (2) esterification of the C3-carboxylic acid to its tert-butyl ester.
Caption: Scalable two-step synthesis of the target dicarboxylate.
Detailed Experimental Protocol
This protocol is a representative scalable procedure. Optimization may be required based on specific equipment and batch size.
| Reagents & Materials | Step 1: N-Protection | Step 2: C3-Esterification |
| Starting Material | Azetidine-3-carboxylic acid | 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid |
| Key Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Base/Catalyst | Sodium Bicarbonate (NaHCO₃) | 4-Dimethylaminopyridine (DMAP) |
| Solvent | 1,4-Dioxane & Water | Acetonitrile (MeCN) |
| Typical Scale | 1.0 mole | 0.8 mole |
| Temperature | 0–5 °C | Room Temperature |
| Reaction Time | 4–6 hours | 12–18 hours |
Step 1: Synthesis of 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid
-
Charge a suitable reactor with azetidine-3-carboxylic acid (1.0 eq) and a mixture of 1,4-dioxane (5 volumes) and water (5 volumes).
-
Cool the resulting slurry to 0–5 °C.
-
Add sodium bicarbonate (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise over 1-2 hours, maintaining the internal temperature at 0–5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water (10 volumes) and wash with ethyl acetate (2 x 5 volumes) to remove impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 3M HCl.
-
Extract the product into ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid. Expected yield: 85–95%.
Step 2: Synthesis of this compound
-
Charge a reactor with 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid (1.0 eq), acetonitrile (10 volumes), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) portion-wise over 30 minutes. Note: Gas evolution (CO₂) will occur.
-
Stir the reaction at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (10 volumes) and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude oil.
-
Purify the product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain the final product as a clear oil or low-melting solid. Expected yield: 80–90%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of N-Cbz intermediate | 1. Incorrect pH: The reaction requires a basic pH for the amine to be nucleophilic. 2. Hydrolysis of Cbz-Cl: Adding Cbz-Cl too quickly or at too high a temperature can cause it to hydrolyze before reacting. 3. Poor Starting Material Quality: Impurities in the azetidine-3-carboxylic acid can interfere. | 1. Ensure sufficient base is present and the pH remains above 8 during the addition of Cbz-Cl. 2. Maintain a low temperature (0–5 °C) and add Cbz-Cl slowly and sub-surface if possible. 3. Verify the purity of the starting material by NMR or titration. |
| Step 1: Dimerization or Oligomerization | The free amine of one molecule attacks the activated carboxyl group of another, which can occur if the carboxyl group is inadvertently activated. This is less common under Schotten-Baumann conditions. | This is unlikely in this step but ensure pH control is maintained. The primary amine is much more nucleophilic than the carboxylate. |
| Step 2: Incomplete Esterification | 1. Insufficient Reagent: Not enough Boc₂O was used to drive the reaction. 2. Catalyst Deactivation: DMAP may be protonated or otherwise deactivated. 3. Presence of Water: Water will readily consume the mixed anhydride intermediate. | 1. Add an additional portion of Boc₂O (0.2-0.3 eq) and continue stirring. 2. Ensure the starting carboxylic acid is fully dissolved and the DMAP is of high quality. 3. Use anhydrous solvents and ensure the starting material from Step 1 is thoroughly dried. |
| Step 2: Formation of N-Boc Side Product | This is highly unlikely as the N-position is already protected by the Cbz group. If seen, it would indicate a failure in Step 1. | Re-evaluate the purity and structure of the intermediate from Step 1. |
| Difficult Purification of Final Product | 1. Co-eluting Impurities: Unreacted Boc₂O or byproducts from its decomposition (e.g., tert-butanol) can complicate chromatography. 2. Product is an Oil: The product may not crystallize easily, making isolation difficult. | 1. After the aqueous workup, a thorough vacuum can help remove volatile impurities. Consider a Kugelrohr distillation for small scales if applicable. 2. Ensure high purity after the column. The product can often be solidified by storing at low temperatures (-20 °C). |
Frequently Asked Questions (FAQs)
Q1: Why is a Cbz group chosen for N-protection in this synthesis? A: The benzyloxycarbonyl (Cbz or Z) group is an excellent choice for several reasons. It is robust and stable to a wide range of reaction conditions, including the mildly basic and acidic conditions used in this two-step sequence. Critically, it can be selectively removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), leaving the tert-butyl ester intact. This orthogonality is essential for subsequent synthetic manipulations.
Q2: My starting material, azetidine-3-carboxylic acid, is expensive for our scale. Is there a scalable synthesis for it? A: Yes, the cost of the starting material can be a concern for large-scale campaigns. Several patents describe scalable syntheses of azetidine-3-carboxylic acid. A common industrial route involves the cyclization of diethyl bis(hydroxymethyl)malonate after converting the hydroxyls to leaving groups (e.g., triflates), followed by reaction with an amine, decarboxylation, and deprotection.[3] This avoids more hazardous reagents like epichlorohydrin.
Q3: Could I use a Boc protecting group on the nitrogen instead of Cbz? A: You could, but it would create a symmetrically protected molecule (1-Boc, 3-t-butyl ester). This molecule has limited synthetic utility, as both protecting groups are removed under acidic conditions. The Cbz/t-butyl combination is powerful because the Cbz group is removed by hydrogenation while the t-butyl group is removed by acid, allowing for selective deprotection at either end of the molecule.
Q4: What are the primary safety concerns for this process at scale? A: Key safety considerations include:
-
Benzyl Chloroformate (Cbz-Cl): It is a potent lachrymator and is corrosive. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Gas Evolution: The reaction of Boc₂O in Step 2 releases carbon dioxide. The reactor must be adequately vented to avoid pressure buildup.
-
Hydrogenation (for deprotection): If the Cbz group is to be removed in a subsequent step, handling hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C) requires specialized equipment and adherence to strict safety protocols.
Q5: What analytical methods are recommended for in-process controls and final product release? A: For a robust process, the following analytical checks are recommended:
-
In-Process Controls (IPCs): Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction completion.
-
Final Product Specification:
-
Identity: ¹H NMR and ¹³C NMR to confirm the structure. Mass Spectrometry (MS) to confirm the molecular weight.
-
Purity: HPLC is the standard for purity assessment (>95% is typical).
-
Residual Solvents: Gas Chromatography (GC) to ensure solvents used in the process are below acceptable limits.
-
References
- Couty, F., & Evano, G. (2006). Syntheses and reactivity of azetidines.
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1349*. [Link]
-
ResearchGate. (2015). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]
-
ResearchGate. (2011). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development, 15(4), 845-850. [Link]
- Google Patents. (2004). Process for making azetidine-3-carboxylic acid. WO2004035538A1.
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6031-6085. [Link]
-
National Institutes of Health. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 528. [Link]
- Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. CN102976993A.
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47660-47688. [Link]
Sources
Technical Support Center: Synthesis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: Why is the yield of my desired product, 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate, consistently low?
Possible Causes and Solutions:
-
Incomplete N-benzylation: The reaction of the starting azetidine-3-carboxylic acid derivative with a benzylating agent may be inefficient.
-
Insight: The nitrogen on the azetidine ring can be sterically hindered, and its basicity influences nucleophilicity.[1]
-
Troubleshooting:
-
Choice of Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride. Ensure the quality of the benzylating agent is high, as impurities can quench the reaction.
-
Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. Stronger bases like sodium hydride (NaH) can also be used but may lead to undesired deprotonation at other sites if not carefully controlled.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the benzylating agent. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can improve the reaction rate, but be cautious of potential side reactions at higher temperatures.
-
-
-
Inefficient tert-Butylation: The esterification of the carboxylic acid with a tert-butyl source can be challenging.
-
Insight: Direct esterification with tert-butanol is often difficult due to steric hindrance. Methods involving the activation of the carboxylic acid or the use of specific tert-butylating agents are generally more successful.[2][3][4]
-
Troubleshooting:
-
tert-Butylating Agent: Using reagents like di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and effective method. Alternatively, tert-butyl 2,2,2-trichloroacetimidate can be used under acidic conditions.[2] A newer method involves using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which can proceed quickly and in high yields.[3][5]
-
Reaction Conditions: Ensure the reaction is run under anhydrous conditions to prevent hydrolysis of the activated species.
-
-
-
Product Loss During Workup and Purification: The desired product may be lost during extraction or chromatography.
-
Troubleshooting:
-
Extraction: Ensure the pH of the aqueous layer is optimized to keep the product in the organic phase. Given the presence of the basic nitrogen and the ester, the product should be soluble in common organic solvents like ethyl acetate or dichloromethane.
-
Chromatography: Use a suitable solvent system for flash chromatography. A gradient of ethyl acetate in hexanes is typically effective. Monitor the fractions carefully using thin-layer chromatography (TLC) to avoid discarding fractions containing the product.
-
-
Question 2: I'm observing an unexpected peak in my ¹H NMR spectrum. What could it be?
Possible Byproducts and Their Spectroscopic Signatures:
The presence of unexpected peaks in your NMR spectrum often indicates the formation of byproducts. Here are some common possibilities:
-
Unreacted Starting Material: Compare the spectrum to the known spectra of your starting materials (e.g., azetidine-3-carboxylic acid or its N-protected precursor).
-
Di-benzylated Azetidinium Salt: Over-alkylation of the azetidine nitrogen can occur, especially if a highly reactive benzylating agent is used in excess.
-
Formation Mechanism: The nitrogen of the desired product can act as a nucleophile and react with another molecule of the benzylating agent.
-
¹H NMR Signature: Expect to see two distinct sets of benzyl protons, likely with downfield shifts due to the positive charge on the nitrogen. The azetidine ring protons will also be shifted downfield.
-
-
Benzyl Alcohol and Dibenzyl Ether: These can form from the decomposition or side reactions of the benzylating agent, particularly if moisture is present or if a strong base is used.
-
¹H NMR Signature: Benzyl alcohol will show a characteristic benzylic CH₂ singlet and a broad OH peak. Dibenzyl ether will have a single benzylic CH₂ singlet around 4.5 ppm.
-
-
Products of tert-Butyl Ester Cleavage: If acidic conditions are inadvertently introduced during workup, the tert-butyl ester can be cleaved to isobutylene and the corresponding carboxylic acid.
-
¹H NMR Signature: The disappearance of the characteristic tert-butyl singlet around 1.4-1.5 ppm and the appearance of a broad carboxylic acid proton peak (>10 ppm) would be indicative of this.
-
-
Ring-Opened Products: Azetidines, being strained rings, can undergo ring-opening reactions under certain conditions, although this is less common with N-protected azetidines.[1]
-
Insight: The ring strain of azetidines makes them susceptible to nucleophilic ring-opening, particularly when the nitrogen is activated.[1]
-
Troubleshooting: Avoid harsh acidic or basic conditions and high temperatures to minimize the risk of ring opening.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is a typical synthetic route for this compound?
A common approach involves a two-step sequence starting from a commercially available azetidine precursor:
-
N-Benzylation: The synthesis often starts with a precursor like azetidine-3-carboxylic acid or its ester. The nitrogen of the azetidine ring is protected with a benzyl group, typically using benzyl bromide or benzyl chloride in the presence of a base.
-
tert-Butylation: The carboxylic acid at the 3-position is then esterified to form the tert-butyl ester. This is often achieved using a reagent like di-tert-butyl dicarbonate (Boc₂O) and a catalyst such as DMAP.[2]
How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to look for in ¹H NMR include the benzyl group protons, the azetidine ring protons, and the characteristic singlet for the tert-butyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product.
What are the key considerations for scaling up this synthesis?
When moving from a laboratory scale to a larger scale, several factors become more critical:
-
Temperature Control: Both the N-benzylation and tert-butylation steps can be exothermic. Ensure adequate cooling capacity to maintain the desired reaction temperature and prevent runaway reactions.
-
Reagent Addition: The rate of addition of reactive reagents like benzyl bromide or Boc₂O should be carefully controlled to manage the reaction exotherm and minimize side product formation.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction progress.
-
Workup and Purification: The workup procedure may need to be adapted for larger volumes. For purification, flash chromatography may become impractical, and alternative methods like crystallization or distillation (if applicable) should be explored.
Are there any safety precautions I should be aware of?
Yes, several reagents used in this synthesis require careful handling:
-
Benzylating Agents (Benzyl Bromide/Chloride): These are lachrymators and should be handled in a well-ventilated fume hood.
-
Bases (e.g., Sodium Hydride, Potassium tert-Butoxide): These are reactive and can be flammable. Handle them under an inert atmosphere and quench them carefully.[6]
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
III. Experimental Protocols and Data
Illustrative Synthesis Pathway
The following diagram outlines a common synthetic route.
Caption: General synthetic scheme for this compound.
Table 1: Expected ¹H NMR Chemical Shifts for Potential Byproducts
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| Di-benzylated Azetidinium Salt | ~7.4-7.6 (m, 10H, Ar-H), ~5.0-5.5 (s, 4H, 2 x PhCH ₂), ~4.0-4.5 (m, 4H, azetidine-H) |
| Benzyl Alcohol | ~7.3-7.4 (m, 5H, Ar-H), ~4.7 (s, 2H, PhCH ₂), variable (br s, 1H, OH ) |
| Dibenzyl Ether | ~7.3-7.4 (m, 10H, Ar-H), ~4.5 (s, 4H, 2 x PhCH ₂) |
| N-Benzyl azetidine-3-carboxylic acid | ~10-12 (br s, 1H, COOH ), ~7.3-7.4 (m, 5H, Ar-H), ~3.6-4.0 (m, 5H, azetidine-H and PhCH ₂) |
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing issues in your synthesis.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Welcome to the technical support guide for the analytical assessment of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical synthetic intermediate. The unique structural characteristics of this molecule, featuring both a bulky tert-butyl ester and a UV-active benzyl carbamate on a strained azetidine ring, present specific analytical challenges. This guide offers detailed, validated protocols and troubleshooting advice to navigate these complexities effectively.
The azetidine scaffold is increasingly vital in medicinal chemistry for its ability to impart favorable pharmacokinetic properties such as improved metabolic stability and solubility.[1] Therefore, rigorous purity analysis of key intermediates like this compound is paramount to the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient.
Frequently Asked Questions (FAQs)
General Purity Questions
Q1: What are the most common impurities I should expect to see when analyzing this compound?
A1: Potential impurities often arise from the starting materials or side reactions during synthesis. These can include:
-
Starting materials: Unreacted N-benzyl-azetidin-3-ol or di-tert-butyl dicarbonate.
-
Byproducts of deprotection: Benzyl alcohol or tert-butanol if unintended deprotection occurs.
-
Ring-opened products: Hydrolysis of the strained azetidine ring can lead to various amino acid derivatives.
-
Isomers: Depending on the synthetic route, positional isomers could be present.[2]
Q2: What is the minimum acceptable purity for this intermediate in a drug development setting?
A2: While project-specific, a purity of >95% is generally considered acceptable for early-stage drug discovery. For later-stage development and scale-up, a purity of >98% or even >99% is often required, with well-characterized impurity profiles.
High-Performance Liquid Chromatography (HPLC) FAQs
Q3: I'm not getting good peak shape in my HPLC analysis; the peak is tailing. What could be the cause?
A3: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[3] For this molecule, the basic nitrogen in the azetidine ring can interact with acidic silanol groups on the silica-based stationary phase.[3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) will protonate the azetidine nitrogen, minimizing its interaction with silanols.
-
Solution 2: Use a High-Purity Column: Modern, end-capped, high-purity silica columns have fewer accessible silanol groups, reducing the likelihood of peak tailing.
-
Solution 3: Add a Competitive Base: Including a small amount of a competitive base like triethylamine (TEA) in the mobile phase can mask the silanol groups.
Q4: My retention times are drifting between injections. What should I check?
A4: Retention time instability can be frustrating. Here are the most common culprits:
-
Column Temperature: Inconsistent column temperature is a primary cause of retention time drift. A 1°C change can alter retention times by 1-2%.[4] Always use a column oven for stable temperature control.
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If using a gradient, check that the pump is proportioning the solvents accurately.[4][5]
-
Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time shifts. Ensure the column is fully re-equilibrated to the initial conditions before each injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs
Q5: The tert-butyl peak in my ¹H NMR spectrum is broad. Is this a purity issue?
A5: Not necessarily. While a broad peak can indicate the presence of multiple species in slow exchange, it can also be due to instrumental factors or sample preparation.
-
Shimming: Poor magnetic field homogeneity will cause peak broadening. Ensure the instrument is properly shimmed before acquisition.
-
Concentration: High sample concentrations can lead to viscosity-related broadening. Try diluting your sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. If suspected, passing the sample through a small plug of silica gel may help.
Q6: How can I use NMR to quantify the purity of my sample?
A6: Quantitative NMR (qNMR) is a powerful technique for purity assessment.[6] It involves adding a known amount of an internal standard to your sample and comparing the integral of a specific analyte peak to the integral of a known peak from the standard. The standard should have a simple spectrum and a peak that does not overlap with any analyte signals.
Mass Spectrometry (MS) FAQs
Q7: What are the expected parent ions for this molecule in ESI-MS?
A7: In positive-ion electrospray ionization (ESI+), you should expect to see the protonated molecule [M+H]⁺. You may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if these salts are present in your solvents or glassware.
Q8: What are the characteristic fragmentation patterns I should look for in MS/MS analysis?
A8: The tert-butyl group is prone to fragmentation, often resulting in the loss of isobutylene (56 Da) to give a prominent fragment ion. Cleavage of the benzyl group is also a common fragmentation pathway.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Column frit blockage.[7] 2. Sample precipitation on the column. 3. Blockage in the system tubing or injector. | 1. Backflush the column. If this fails, replace the frit or the column. 2. Ensure the sample is fully dissolved in the mobile phase. Filter samples before injection.[5] 3. Systematically disconnect components to isolate the blockage.[8] |
| Ghost Peaks | 1. Contaminants in the mobile phase or from previous injections. 2. Sample carryover in the autosampler. | 1. Use high-purity HPLC-grade solvents.[5] Run a blank gradient to check for solvent contamination. 2. Implement a needle wash step in your autosampler method. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. | 1. Optimize the mobile phase, including the organic modifier and pH. 2. Replace the column. |
Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC purity method.
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purity Analysis
This protocol is designed for the quantitative assessment of purity and the detection of process-related impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., Diode Array Detector).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Degas both mobile phases by sparging with helium or using an inline degasser.[5]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 30% B (Re-equilibration)
-
4. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Further dilute to a working concentration of 0.1 mg/mL.
5. Data Analysis:
-
Integrate all peaks.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: ¹H NMR for Structural Confirmation and Purity
This protocol provides structural confirmation and can be used to detect impurities that may not be UV-active.
1. Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
3. Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 5 seconds (for quantitative accuracy).
-
Number of Scans: 16-64 (depending on concentration).
4. Expected Chemical Shifts (in CDCl₃, approximate):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (9H) | ~1.45 | singlet | 9 |
| Azetidine CH₂ (4H) | ~4.0-4.4 | multiplet | 4 |
| Azetidine CH (1H) | ~3.3-3.6 | multiplet | 1 |
| Benzyl CH₂ (2H) | ~5.1 | singlet | 2 |
| Aromatic (5H) | ~7.3-7.4 | multiplet | 5 |
Protocol 3: LC-MS for Impurity Identification
This protocol is used to identify the mass of the main component and any detectable impurities.
1. Instrumentation:
-
LC-MS system with an ESI source.
2. LC Conditions:
-
Use the same LC method as described in Protocol 1.
3. MS Conditions:
-
Ionization Mode: Positive Electrospray (ESI+).
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common analytical issues.
References
-
National Institute of Standards and Technology. tert-Butyl carbamate. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. tert-Butyl Benzylcarbamate. National Center for Biotechnology Information. Available from: [Link]
-
Crawford Scientific. HPLC Troubleshooting. Available from: [Link]
-
Gotor-López, D., et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Sci Rep. 2020. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for: Copper-Catalyzed Three-Component Synthesis of 1,2,3-Triazoles from Aryl Halides, Sodium Azide, and Terminal Alkynes. Available from: [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Available from: [Link]
-
AELAB. Expert Guide to Troubleshooting Common HPLC Issues. Available from: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
- Afonso, C. A. M., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. 2005.
-
CP Lab Safety. O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxylate, min 97%, 1 gram. Available from: [Link]
- Google Patents. Synthesis of azetidine derivatives.
-
Dandapani, S., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chem Neurosci. 2011. Available from: [Link]
-
BP Amoco Chemicals Ltd. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available from: [Link]
-
Singh, R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Med Chem. 2024. Available from: [Link]
-
PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. Available from: [Link]
-
Pearson. The mass spectrum of tert-butylamine follows shows an intense bas... Available from: [Link]
-
Krespach, M. K. C., et al. Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nat Chem Biol. 2022. Available from: [Link]
-
Falch, E., et al. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Eur J Med Chem. 2010. Available from: [Link]
-
Smith, M. A., et al. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. World Journal of Chemical Education. 2017. Available from: [Link]
-
Wang, G., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Sci Rep. 2019. Available from: [Link]
- Sameti, M. R. 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry. 2011.
-
Knight Chemicals. tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Available from: [Link]
-
IndiaMART. 1-Benzyl-azetidine-3-carboxylic Acid Manufacturers in India. Available from: [Link]
-
PubChem. 1-Benzylazetidine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Wallace, E. M., et al. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). J Med Chem. 2011.
-
Pereshivko, O. P., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. 2022. Available from: [Link]
-
Li, K., et al. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chem Biodivers. 2014. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Benzyl and Boc Protecting Groups in Azetidine Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This is particularly true in the synthesis of strained heterocyclic systems like azetidines, where ring stability and reactivity are paramount. The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart unique conformational constraints, improve metabolic stability, and enhance solubility.
This guide provides an in-depth, objective comparison of two of the most ubiquitous nitrogen protecting groups used in azetidine synthesis: the Benzyl (Bn) group and the tert-Butyloxycarbonyl (Boc) group. We will move beyond a simple list of protocols to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
The Strategic Role of N-Protection in Azetidine Chemistry
The nitrogen atom of the azetidine ring is a reactive center—a nucleophile and a base. Unprotected, it can interfere with a wide range of synthetic transformations, including organometallic reactions, acylations, and alkylations intended for other parts of the molecule. A protecting group serves to temporarily mask this reactivity. The ideal protecting group for azetidine synthesis should be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions planned for subsequent steps.
-
Easy to remove selectively and in high yield without compromising the integrity of the strained azetidine ring or other functional groups.
The choice between Benzyl and Boc often hinges on the planned synthetic route, specifically the orthogonality of the deprotection conditions relative to other functional groups present in the molecule.[1]
The Benzyl (Bn) Group: A Robust and Versatile Protector
The benzyl group is attached to the azetidine nitrogen via a stable C-N bond. Its defining characteristic is its remarkable stability to a broad spectrum of non-reductive chemical conditions, including strongly acidic and basic media, making it an excellent choice for multi-step syntheses.
Installation of the Benzyl Group
N-benzylation of azetidine is typically achieved through two primary methods:
-
Direct N-Alkylation: This is a straightforward SN2 reaction where azetidine displaces a halide from a benzyl halide. The reaction is typically performed in the presence of a mild base to scavenge the generated acid.
-
Reductive Amination: This one-pot procedure involves the condensation of azetidine with benzaldehyde to form an iminium intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB).[2]
Experimental Protocol: Synthesis of 1-Benzylazetidine via N-Alkylation[2][3]
-
To a stirred solution of azetidine (1.0 eq.) in anhydrous acetonitrile (approx. 0.5 M), add anhydrous potassium carbonate (2.0 eq.).
-
Rationale: Potassium carbonate acts as an inexpensive and effective base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
-
Add 4-methylbenzyl chloride (1.1 eq.) dropwise to the suspension.
-
Note: While this example uses a substituted benzyl chloride, the protocol is directly applicable to benzyl chloride.
-
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
-
Expected Yield: >90%
-
Deprotection: Removal of the Benzyl Group
The strength of the benzyl group—its stability—also dictates its removal. It is cleaved under reductive conditions, most commonly through catalytic hydrogenation or catalytic transfer hydrogenation.
-
Catalytic Hydrogenation: This method involves reacting the N-benzylazetidine with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or the more active Pearlman's catalyst (Pd(OH)₂/C).[3] While effective, this often requires specialized pressure equipment.
-
Catalytic Transfer Hydrogenation (CTH): CTH is a more operationally simple and safer alternative that avoids the use of high-pressure hydrogen gas.[4] A hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate on the surface of the catalyst.[5][6][7][8] This method is highly effective for N-debenzylation.[6]
Experimental Protocol: Deprotection of 1-Benzylazetidine via CTH[7]
-
To a stirred suspension of 1-benzylazetidine (1.0 eq.) and 10% Pd-C (an equal weight to the substrate) in dry methanol (approx. 0.15 M), add anhydrous ammonium formate (5.0 eq.) in one portion under a nitrogen atmosphere.
-
Rationale: Ammonium formate serves as the hydrogen donor. Methanol is a common solvent for CTH. A nitrogen atmosphere prevents potential catalyst deactivation by oxygen.
-
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Note: Reactions are often rapid, completing in under 30 minutes.[6]
-
-
Upon completion, cool the mixture and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to afford the deprotected azetidine.
-
Expected Yield: >90%
-
The tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is a carbamate that is widely used due to its ease of installation and, most notably, its facile removal under acidic conditions. This acid lability is the key feature that distinguishes it from the benzyl group and forms the basis of its orthogonal relationship.
Installation of the Boc Group
The Boc group is almost universally installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of tert-butyl azetidine-1-carboxylate (N-Boc-azetidine)
-
To a solution of azetidine (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise.
-
Rationale: The reaction is exothermic and is often cooled to maintain control. DCM is a standard solvent.
-
-
Add triethylamine (1.2 eq.) or another non-nucleophilic base.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Expected Yield: >95%
-
Deprotection: The Acid-Triggered Removal
The Boc group's defining feature is its stability to a wide range of conditions, including catalytic hydrogenation and basic conditions, but its rapid cleavage by acids.[9] This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][11] The azetidine ring itself is generally stable to these conditions, allowing for clean deprotection.[12][13]
The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then scavenged, leading to the formation of an unstable carbamic acid that decarboxylates to release the free amine.
Experimental Protocol: Deprotection of N-Boc-Azetidine[11]
-
Dissolve N-Boc-azetidine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq., often used as a 25-50% solution in DCM) to the solution at 0 °C.
-
Rationale: TFA is a strong acid that effectively cleaves the Boc group. The reaction is performed at 0 °C initially to moderate the reaction rate, though it is typically run at room temperature.
-
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Note: The product will be the azetidinium trifluoroacetate salt. To obtain the free amine, a basic workup (e.g., washing with saturated NaHCO₃ solution) is required.
-
-
For a non-aqueous workup, the crude salt can be dissolved in a minimal amount of solvent and passed through a basic resin (e.g., Amberlyst A-21) to scavenge the acid. [14]
-
Expected Yield: >95%
-
Head-to-Head Comparison: Benzyl vs. Boc
| Feature | Benzyl (Bn) Group | tert-Butyloxycarbonyl (Boc) Group |
| Chemical Nature | Alkyl (Amine) | Carbamate |
| Installation | N-Alkylation or Reductive Amination | Reaction with Boc₂O |
| Stability | Stable: Strong acids (TFA, HCl), bases (NaOH, LDA), nucleophiles, most oxidizing/reducing agents. | Stable: Catalytic hydrogenation, bases, nucleophiles. |
| Lability | Labile: Catalytic Hydrogenation (H₂/Pd), Catalytic Transfer Hydrogenation (CTH). | Labile: Strong acids (TFA, HCl). |
| Deprotection Byproducts | Toluene | Isobutylene and CO₂ |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, t-Bu esters).[12] | Orthogonal to hydrogenolysis-labile groups (e.g., Bn, Cbz, benzyl esters).[9] |
| Ring Stability Issues | Can lead to ring-opening with chloroformates.[15] | Generally stable; ring-opening is not a common issue during deprotection.[12] |
Strategic Selection in Synthetic Design
The choice between Bn and Boc is dictated by the overall synthetic plan.
-
Choose Benzyl when:
-
Your subsequent steps involve strong acids (e.g., removing a Boc group elsewhere) or strong bases/organometallics (e.g., lithiation).[16]
-
The final product must be free of any potential carbamate-related side products.
-
Your molecule contains other groups that are sensitive to acid but stable to hydrogenation.
-
-
Choose Boc when:
-
Your subsequent steps involve catalytic hydrogenation (e.g., reducing a nitro group or removing a benzyl ether).
-
You require a metal-free deprotection step.
-
The operational simplicity of acid-quenching deprotection is advantageous for high-throughput or parallel synthesis.[14]
-
The molecule contains other groups sensitive to reduction but stable to acid.
-
The Power of Orthogonality
A key strategy in complex synthesis is the use of orthogonal protecting groups.[9] An azetidine-containing intermediate might possess an N-Boc group while a hydroxyl group elsewhere is protected as a benzyl ether. The N-Boc group can be selectively removed with TFA without affecting the benzyl ether. Subsequently, the benzyl ether can be removed by catalytic hydrogenation without affecting other functionalities, showcasing a powerful and selective approach.
Visualizing the Workflows
Benzyl Group Protection & Deprotection Workflow
Caption: Workflow for N-benzylation and subsequent debenzylation of azetidine.
Boc Group Protection & Deprotection Workflow
Caption: Workflow for N-Boc protection and acid-mediated deprotection of azetidine.
Conclusion
Both the benzyl and Boc groups are powerful tools for the synthesis of complex azetidine-containing molecules. There is no single "better" group; the optimal choice is context-dependent and dictated by the logic of the synthetic route. The benzyl group offers robust protection against a wide array of reagents, with its removal keyed to reductive cleavage. In contrast, the Boc group provides a complementary, acid-labile handle, enabling metal-free deprotection. A thorough understanding of their respective stabilities and the principle of orthogonality is critical for designing efficient, high-yielding, and successful synthetic campaigns in medicinal chemistry.
References
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Accessed January 20, 2026. [Link]
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Barvainiene, et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
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Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
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Azetidine. Organic Syntheses Procedure. Accessed January 20, 2026. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
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Yoda, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
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Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Accessed January 20, 2026. [Link]
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Vitale, R., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Accessed January 20, 2026. [Link]
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Boc Deprotection - TFA. Common Organic Chemistry. Accessed January 20, 2026. [Link]
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Ram, S., & Spicer, L. D. (1987). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Tetrahedron Letters. [Link]
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Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Scribd. [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Duke University Libraries. [Link]
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Yoda, H., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
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Tucker, J. L. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. [Link]
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Denton, J. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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Wuts, P. G. M. (2001). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. In The Art of Drug Synthesis. [Link]
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Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
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Gáspár, A., & Mihály, N. (2006). N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy. Arkivoc. [Link]
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Gandon, V., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. [Link]
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A Comparative Guide to the Biological Activity of 1-Benzyl 3-tert-butyl Azetidine-1,3-dicarboxylate Derivatives
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for the unique conformational constraints it imparts on molecules.[1] This guide provides an in-depth comparative analysis of the biological activity of derivatives of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate, with a primary focus on their emerging role as potent anticancer agents. While the broader class of azetidines exhibits a wide spectrum of pharmacological properties, including antimicrobial and enzyme inhibitory activities, the derivatives of this specific scaffold have been most prominently explored for their cytotoxic effects, particularly when incorporated into platinum-based chemotherapeutics.[2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies for key biological assays, and an exploration of the structure-activity relationships that govern the efficacy of these compounds.
The Azetidine Core: A Scaffold for Innovation in Drug Discovery
The inherent ring strain and three-dimensional architecture of the azetidine ring make it an attractive component for the design of novel therapeutics.[1][3] Its incorporation into drug candidates can lead to improved physicochemical properties, such as metabolic stability and solubility, and can provide a rigid framework for the precise orientation of pharmacophoric groups.[1] Derivatives of this compound serve as versatile intermediates in the synthesis of more complex molecules, allowing for systematic modifications to probe structure-activity relationships.
Anticancer Activity: Platinum Complexes Bearing Azetidine-1,3-dicarboxylate Ligands
A significant area of investigation for derivatives of this compound has been their use as "leaving groups" in novel oxaliplatin analogues.[4] In this context, the dicarboxylate moiety chelates to a platinum(II) center, which also coordinates a carrier ligand, typically a substituted 1,2-diaminocyclohexane. The nature of the substituent on the benzyl group of the azetidine ligand has been shown to modulate the cytotoxic activity of the resulting platinum complex.
Comparative Cytotoxicity Data
The in vitro anticancer activity of a series of these platinum complexes has been evaluated against human breast carcinoma (MCF-7) and non-small-cell lung cancer (A549) cell lines. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their potency.
| Compound ID | Benzyl Substituent | Carrier Ligand | IC50 (µM) vs. MCF-7[4] | IC50 (µM) vs. A549[4] |
| 10 | 2-methoxy | (1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine | 15.6 ± 1.2 | 25.3 ± 1.9 |
| 11 | 3-methoxy | (1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine | 12.8 ± 1.1 | 20.1 ± 1.5 |
| 12 | 4-methoxy | (1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine | 14.2 ± 1.3 | 22.7 ± 1.8 |
| 13 | 2-methyl | (1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine | 18.9 ± 1.7 | 28.4 ± 2.1 |
| 14 | 3-methyl | (1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine | 10.5 ± 0.9 | 16.8 ± 1.3 |
| 15 | 4-methyl | (1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine | 16.1 ± 1.4 | 24.9 ± 2.0 |
| Carboplatin | - | - | 25.8 ± 2.1 | 35.7 ± 2.8 |
| Oxaliplatin | - | - | 8.9 ± 0.7 | 12.4 ± 1.0 |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the position of the substituent on the benzyl ring influences the cytotoxic activity. For both methoxy and methyl substituents, the meta- (3-position) substituted derivatives (11 and 14 ) exhibited the most potent anticancer activity, with IC50 values approaching those of the clinically used drug oxaliplatin and surpassing carboplatin.[4] This suggests that the electronic and steric properties of the benzyl substituent, and its position, play a crucial role in the overall efficacy of the platinum complex. The enhanced activity of these derivatives may be attributed to altered lipophilicity, which can affect cellular uptake, or to modifications in the rate of aquation of the platinum complex, a key step in its mechanism of action.
Broader Biological Potential of the Azetidine Scaffold
While the focus of this guide is on the anticancer activity of the specified derivatives, it is important to recognize the broader therapeutic potential of the azetidine scaffold. Numerous studies have demonstrated that other azetidine-containing compounds possess significant biological activities.
-
Antimicrobial Activity: Azetidin-2-ones (β-lactams) are a cornerstone of antibacterial therapy.[5] Novel azetidine derivatives continue to be explored for their activity against a range of bacterial and fungal pathogens.[2][3]
-
Enzyme Inhibition: The constrained nature of the azetidine ring makes it an effective scaffold for the design of enzyme inhibitors. Azetidine-based compounds have shown inhibitory activity against a variety of enzymes, including STAT3 and monoacylglycerol lipase.[6][7]
Experimental Protocols
The following are standardized protocols for key in vitro assays to evaluate the biological activity of novel chemical entities.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Agar Diffusion Assay for Antimicrobial Screening
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[8]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable growth medium
-
Petri dishes
-
Sterile paper discs
-
Test compound (dissolved in a suitable solvent)
-
Standard antibiotic/antifungal agent
-
Incubator
Procedure:
-
Prepare a lawn of the microbial culture on the surface of an agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the inoculated agar plate.
-
Include a positive control (disc with a standard antimicrobial agent) and a negative control (disc with solvent only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
Caption: Workflow for the agar diffusion antimicrobial assay.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds, particularly in the development of novel platinum-based anticancer agents. The available data clearly demonstrates that strategic substitution on the benzyl moiety can significantly enhance cytotoxic potency. Future research should focus on expanding the library of these derivatives to further elucidate the structure-activity relationship and to optimize their therapeutic index. Moreover, exploring the potential of these specific derivatives in other therapeutic areas, such as antimicrobial and enzyme inhibition, could unveil new and valuable biological activities. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this versatile chemical scaffold.
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A Comparative Spectroscopic Guide to 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate for Drug Discovery Scaffolds
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and defined three-dimensional structure offer a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility—key attributes in the optimization of lead compounds.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine ring, underscoring its value in pharmaceutical design.[1]
This guide provides an in-depth spectroscopic analysis of a key synthetic building block, 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate . This molecule features two critical protecting groups: a benzyloxycarbonyl (Cbz or Z) group on the nitrogen and a tert-butyl (Boc) ester at the 3-position. Understanding the distinct spectral signatures of this compound is paramount for researchers in confirming its identity, assessing its purity, and monitoring its transformations in multi-step syntheses.
To provide a richer context, we will objectively compare its spectroscopic characteristics with its close analogue, 1-tert-butoxycarbonyl 3-tert-butyl azetidine-1,3-dicarboxylate , where the Cbz group is replaced by a Boc group. This head-to-head comparison will illuminate the influence of these common N-protecting groups on the molecule's spectral properties.
Spectroscopic Characterization of this compound
The unique structural features of this compound give rise to a distinct and predictable spectroscopic fingerprint. Below is a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, synthesized from foundational spectroscopic principles and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy:
The proton NMR spectrum is characterized by distinct signals for the azetidine ring protons, the Cbz protecting group, and the tert-butyl ester.
-
Azetidine Ring Protons (δ 4.0-4.5 ppm): The four protons on the small, strained ring typically appear as complex multiplets. The protons on the carbons adjacent to the nitrogen (C2 and C4) are deshielded and often appear as triplets or overlapping multiplets in the range of δ 4.2-4.5 ppm. The proton at C3, which is adjacent to the bulky ester group, will also be in this region.
-
Benzyl Protons (δ 5.15 ppm and δ 7.3-7.4 ppm): The Cbz group gives rise to two characteristic signals. The benzylic methylene protons (-CH₂-) appear as a sharp singlet around δ 5.15 ppm. The five aromatic protons of the phenyl ring will be found as a multiplet in the δ 7.3-7.4 ppm region.
-
Tert-butyl Protons (δ 1.45 ppm): The nine equivalent protons of the tert-butyl group will present as a prominent singlet at approximately δ 1.45 ppm. This signal is often used as an internal standard for integration due to its sharpness and high intensity.
¹³C NMR Spectroscopy:
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Carbonyl Carbons (δ 156 ppm and δ 170 ppm): Two distinct carbonyl signals are expected. The carbamate carbonyl of the Cbz group typically resonates around δ 156 ppm, while the ester carbonyl is found further downfield, around δ 170 ppm.
-
Azetidine Ring Carbons (δ 35 ppm and δ 55 ppm): The carbons of the azetidine ring will appear in the aliphatic region. The C3 carbon, substituted with the ester, is expected around δ 35 ppm, while the C2 and C4 carbons adjacent to the nitrogen will be in the δ 55 ppm region.
-
Benzyl Group Carbons (δ 67 ppm and δ 128-136 ppm): The benzylic carbon (-CH₂-) of the Cbz group is typically found around δ 67 ppm. The aromatic carbons will appear in the δ 128-136 ppm range, with the ipso-carbon (the one attached to the benzylic group) being the most downfield.
-
Tert-butyl Group Carbons (δ 28 ppm and δ 81 ppm): The three equivalent methyl carbons of the tert-butyl group will give a strong signal around δ 28 ppm. The quaternary carbon will be observed around δ 81 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
C=O Stretching (1690-1740 cm⁻¹): This region will be dominated by two strong absorption bands corresponding to the two carbonyl groups. The carbamate C=O stretch of the Cbz group is expected around 1690-1710 cm⁻¹, while the ester C=O stretch will appear at a higher frequency, typically 1730-1740 cm⁻¹.
-
C-H Stretching (2850-3000 cm⁻¹): Aliphatic C-H stretching from the azetidine ring, the benzyl methylene, and the tert-butyl group will be observed in this region.
-
Aromatic C-H and C=C Stretching (3030-3100 cm⁻¹ and 1450-1600 cm⁻¹): The C-H stretching of the aromatic ring appears above 3000 cm⁻¹, and the characteristic C=C bond vibrations of the phenyl ring are seen in the 1450-1600 cm⁻¹ range.
-
C-O Stretching (1150-1250 cm⁻¹): Strong bands corresponding to the C-O single bond stretching of the ester and carbamate groups will be prominent in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₁₆H₂₁NO₄), the expected molecular weight is 291.34 g/mol .
-
Molecular Ion Peak ([M]⁺): In electron ionization (EI), a molecular ion peak at m/z = 291 would be expected, though it may be weak. With softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 292 or the sodium adduct [M+Na]⁺ at m/z = 314 would be prominent.
-
Key Fragmentation Patterns:
-
Loss of tert-butyl group: A very common fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) to give a prominent peak at m/z = 235, corresponding to the carboxylic acid fragment.
-
Loss of the benzyl group: Cleavage of the benzylic C-O bond can lead to a fragment at m/z = 91 (the tropylium ion), a hallmark of benzyl groups.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or subsequent fragments is also a possible fragmentation pathway.
-
Comparative Analysis: N-Cbz vs. N-Boc Azetidine Derivatives
The choice of a nitrogen protecting group is a critical decision in multi-step synthesis, as it dictates the deprotection strategy. The Cbz group is typically removed by catalytic hydrogenolysis, while the Boc group is labile to acid. This orthogonality is frequently exploited in complex molecule synthesis.[4] A comparison of the spectroscopic data of our target molecule with its N-Boc analogue, 1-tert-butoxycarbonyl 3-tert-butyl azetidine-1,3-dicarboxylate , reveals the subtle yet significant influence of the protecting group.
Table 1: Spectroscopic Data Comparison of N-Protected Azetidine Derivatives
| Spectroscopic Feature | This compound (N-Cbz) | 1-tert-butoxycarbonyl 3-tert-butyl azetidine-1,3-dicarboxylate (N-Boc) | Rationale for the Difference |
| ¹H NMR | |||
| N-Protecting Group Signal | δ ~5.15 (s, 2H, -CH₂Ph), δ ~7.35 (m, 5H, Ar-H) | δ ~1.44 (s, 9H, -C(CH₃)₃) | The Cbz group has aromatic and benzylic protons, while the Boc group has nine equivalent methyl protons in a different chemical environment. |
| Azetidine Ring Protons | δ ~4.2-4.5 ppm | δ ~3.8-4.2 ppm | The electron-withdrawing nature of the Cbz group's phenyl ring slightly deshields the adjacent azetidine protons more than the Boc group. |
| ¹³C NMR | |||
| N-Protecting Group Carbons | δ ~67 (-CH₂Ph), δ ~128-136 (Aromatic) | δ ~28.7 (-C(CH₃)₃), δ ~79.3 (-C(CH₃)₃) | The carbon environments are fundamentally different between the benzyl and tert-butyl groups. |
| Carbamate Carbonyl | δ ~156 ppm | δ ~155 ppm | The electronic environment of the carbamate carbonyl is similar but can show slight variations. |
| IR Spectroscopy | |||
| C=O Stretch (Carbamate) | ~1690-1710 cm⁻¹ | ~1692 cm⁻¹[5] | The vibrational frequencies of the carbamate carbonyls are very similar. |
| Mass Spectrometry | |||
| Molecular Weight | 291.34 g/mol | 257.31 g/mol | The Cbz group (C₈H₇O₂) has a higher mass than the Boc group (C₅H₉O₂). |
| Key Fragment | m/z = 91 (tropylium ion) | Loss of isobutylene (56 Da) from the N-Boc group. | The fragmentation is dictated by the weakest bonds and most stable resulting fragments, which differ for each protecting group. |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols must be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).[6]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).[7]
-
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For oils, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Operate the mass spectrometer in positive ion mode.
-
Set the capillary voltage and source temperature to optimal values for the instrument and analyte.
-
Acquire data over a relevant m/z range (e.g., 50-500).
-
Conclusion: A Versatile Building Block for Drug Discovery
The detailed spectroscopic characterization of this compound provides researchers with the essential data for its unambiguous identification and quality control. The comparison with its N-Boc analogue highlights how the choice of protecting group subtly but definitively alters the spectral fingerprint, a key consideration for chemists working with these valuable scaffolds. As the demand for novel, three-dimensionally complex molecules in drug discovery continues to grow, a thorough understanding of the analytical properties of building blocks like these is indispensable for the efficient and successful synthesis of next-generation therapeutics.
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X-ray crystallographic data of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate derivatives
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to target proteins. Among the vast array of azetidine-containing molecules, 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate and its derivatives represent a critical class of building blocks for the synthesis of novel therapeutics. This guide provides a comparative analysis of the structural features of these derivatives, supported by a review of available X-ray crystallographic data for analogous compounds, and outlines a general synthetic methodology.
The Azetidine Moiety: A Privileged Scaffold in Drug Discovery
The four-membered nitrogen-containing heterocycle of azetidine offers a unique three-dimensional geometry that distinguishes it from more conventional five- and six-membered rings. This inherent ring strain influences bond angles and lengths, which can be strategically exploited in drug design to orient substituents in specific vectors for optimal target engagement. The incorporation of benzyl and tert-butyl ester functionalities at the 1 and 3 positions, respectively, provides a versatile platform for further chemical elaboration, making these derivatives highly valuable in the construction of diverse chemical libraries for high-throughput screening.
Synthetic Approaches to 1,3-Disubstituted Azetidines
The synthesis of this compound derivatives typically proceeds through a multi-step sequence, commencing with commercially available starting materials. A general and robust protocol involves the formation of the azetidine ring via intramolecular cyclization. The following experimental protocol is a representative, generalized procedure synthesized from various reported methods for analogous structures.
Experimental Protocol: Synthesis of this compound Derivatives
Step 1: Synthesis of Diethyl 2-(bromomethyl)malonate
-
To a stirred solution of diethyl malonate (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol), add a base such as sodium ethoxide (1.1 eq) at 0 °C.
-
After stirring for 30 minutes, add dibromomethane (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Amination and Reduction
-
Dissolve the purified diethyl 2-(bromomethyl)malonate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add benzylamine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Reduce the resulting diester in situ using a reducing agent like lithium borohydride (2.2 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Work up the reaction by careful addition of water and extract the diol product.
Step 3: Cyclization to form the Azetidine Ring
-
To a solution of the crude diol in a solvent like dichloromethane (DCM), add triethylamine (3.0 eq).
-
Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature until the formation of the mesylate is complete (monitored by TLC).
-
The in situ generated mesylate will undergo intramolecular cyclization to form the 1-benzyl-3-hydroxymethylazetidine.
Step 4: Esterification to the Final Product
-
Protect the hydroxyl group of 1-benzyl-3-hydroxymethylazetidine with a suitable protecting group if necessary.
-
Oxidize the protected alcohol to the corresponding carboxylic acid using an oxidizing agent like Jones reagent or TEMPO.
-
Esterify the resulting carboxylic acid with tert-butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to yield the final this compound derivative.
The following diagram illustrates the general synthetic workflow:
The Delicate Balance of Strain and Reactivity: A Comparative Guide to Azetidines and Other Small Ring Heterocycles
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the properties and synthetic accessibility of a target molecule. Small ring heterocycles, particularly azetidines, have emerged as valuable building blocks in medicinal chemistry due to their ability to impart unique three-dimensional structures and desirable physicochemical properties.[1] However, their utility is intrinsically linked to their reactivity, which is dominated by the inherent ring strain. This guide provides a comparative analysis of the reactivity of azetidines against other prominent small ring heterocycles—aziriidines, epoxides, and oxetanes—supported by mechanistic insights and experimental considerations.
The reactivity of these heterocycles is largely a consequence of their ring strain, which makes them susceptible to ring-opening reactions.[2][3][4] This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. Three-membered rings like aziridines and epoxides exhibit the highest ring strain, making them highly reactive, while the four-membered azetidines and oxetanes possess considerable, yet comparatively lower, strain.[3]
A Tale of Four Rings: Comparative Reactivity Profiles
The subtle differences in ring size, the nature of the heteroatom (nitrogen vs. oxygen), and the substituents on the ring lead to distinct reactivity profiles. Understanding these differences is paramount for their strategic application in synthesis.
Azetidines: The Versatile Four-Membered Ring
Azetidines occupy a sweet spot in terms of reactivity. Their significant ring strain of approximately 25.4 kcal/mol drives their participation in ring-opening reactions, yet they are generally more stable and easier to handle than their three-membered counterparts, aziridines.[3] The nitrogen atom in azetidines allows for a wide range of synthetic modifications and can act as a basic handle in target molecules.[1]
The reactivity of azetidines is often unlocked through activation of the nitrogen atom. Protonation or alkylation of the nitrogen forms a highly strained and electrophilic azetidinium ion, which is readily attacked by nucleophiles.[5][6][7] This acid-mediated ring-opening is a key transformation, and the stability of the azetidine is pH-dependent, with decomposition being more rapid at lower pH.[1]
Aziridines: The Highly Strained Three-Membered Analogue
Aziridines, with a ring strain of about 27.7 kcal/mol, are significantly more reactive than azetidines.[3][8] This high reactivity makes them powerful synthetic intermediates for the introduction of nitrogen-containing functionalities.[2][4] However, this reactivity also translates to lower stability, and their handling can be more challenging.[3][4]
Similar to azetidines, the reactivity of aziridines is greatly influenced by the substituent on the nitrogen atom. "Activated" aziridines, bearing electron-withdrawing groups, are highly reactive towards a wide range of nucleophiles.[2] Conversely, "nonactivated" aziridines with electron-donating groups are relatively inert and require activation by electrophiles to form reactive aziridinium ions.[2][9][10]
Epoxides and Oxetanes: The Oxygen-Containing Counterparts
Epoxides (oxiranes), the oxygen analogues of aziridines, share a similar high degree of ring strain (approximately 27 kcal/mol) and are thus also highly reactive electrophiles.[4][8] They readily undergo ring-opening reactions with a vast array of nucleophiles, a cornerstone of synthetic chemistry.[11]
Oxetanes, the four-membered oxygen heterocycles, are analogous to azetidines. They are useful building blocks in organic synthesis, and their ring-opening can be promoted by electrophiles, including various metal catalysts.[12][13]
Mechanistic Insights: The Driving Forces of Reactivity
The ring-opening of these small heterocycles can proceed through different mechanisms, primarily categorized as acid-catalyzed and direct nucleophilic attack.
In the acid-catalyzed pathway , protonation or Lewis acid coordination to the heteroatom enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This process often proceeds with significant SN1 character, with the nucleophile attacking the more substituted carbon.
Under neutral or basic conditions , the ring-opening occurs via a direct SN2-type nucleophilic attack on one of the ring carbons. In this case, the nucleophile typically attacks the less sterically hindered carbon atom.
The trivalent nature of nitrogen in aziridines and azetidines provides an additional layer of control over their reactivity that is absent in their divalent oxygen counterparts.[8] The ability to tune the electronic properties of the nitrogen substituent allows for fine-tuning of the ring's electrophilicity.
Quantitative Comparison of Ring Strain
The inherent reactivity of these small heterocycles is directly correlated with their ring strain energies. The following table summarizes the approximate ring strain for each class of heterocycle.
| Heterocycle | Ring Size | Heteroatom | Approximate Ring Strain (kcal/mol) |
| Aziridine | 3 | Nitrogen | 27.7[3] |
| Epoxide | 3 | Oxygen | ~27[8] |
| Azetidine | 4 | Nitrogen | 25.4 [3] |
| Oxetane | 4 | Oxygen | Not explicitly found, but comparable to azetidine |
| Pyrrolidine | 5 | Nitrogen | 5.4[3] |
Table 1: Comparison of Ring Strain in Small Heterocycles
Experimental Protocols for Reactivity Assessment
To empirically compare the reactivity of these heterocycles, a competitive reaction experiment can be designed. This involves reacting a mixture of two different heterocycles with a limiting amount of a common nucleophile and analyzing the product distribution over time.
Protocol: Competitive Nucleophilic Ring-Opening
Objective: To compare the relative reactivity of an N-activated azetidine and an epoxide towards a common nucleophile.
Materials:
-
N-Benzoylazetidine
-
Styrene oxide
-
Sodium azide (nucleophile)
-
N,N-Dimethylformamide (DMF, solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of N-benzoylazetidine and styrene oxide in 10 mL of DMF.
-
Add a sub-stoichiometric amount (e.g., 0.5 mmol) of sodium azide and the internal standard.
-
Heat the reaction mixture to a constant temperature (e.g., 60 °C) and monitor the reaction progress by taking aliquots at regular time intervals.
-
Quench each aliquot with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and analyze by Gas Chromatography (GC) to determine the relative consumption of the starting materials and the formation of the corresponding ring-opened products.
Data Analysis: By plotting the concentration of each reactant versus time, the relative rates of reaction can be determined. The heterocycle that is consumed faster is the more reactive species under these conditions.
Caption: Experimental workflow for the comparative reactivity study.
Implications in Synthesis and Drug Development
The differential reactivity of small ring heterocycles is a powerful tool for synthetic chemists. The high reactivity of aziridines and epoxides makes them ideal for introducing functional groups early in a synthetic sequence. The more moderate reactivity of azetidines allows for their incorporation into more complex molecules with a reduced risk of undesired side reactions, with their ring-opening being triggered at a later, strategic stage.[3]
In drug discovery, the choice of a specific heterocycle can significantly impact a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. The ability of azetidines to serve as rigid scaffolds can lead to improved ligand efficiency and potency.[1] However, their potential for metabolic ring-opening must also be considered.[1]
Conclusion
The reactivity of small ring heterocycles is a fascinating interplay of ring strain, heteroatom identity, and substituent effects. While aziridines and epoxides offer high reactivity for rapid molecular construction, azetidines provide a more balanced profile of stability and activatable reactivity. This makes them particularly attractive scaffolds in modern medicinal chemistry. A thorough understanding of their comparative reactivity, grounded in mechanistic principles and supported by experimental data, is essential for any researcher aiming to leverage these valuable building blocks in their synthetic endeavors.
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Synthetic Applications of Aziridinium Ions - Encyclopedia.pub. (URL: [Link])
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Applications of aziridinium ions. Selective syntheses of alpha, beta-diamino esters, alpha-sulfanyl-beta-amino esters, beta-lactams, and 1,5-benzodiazepin-2-one - PubMed. (URL: [Link])
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Electrophilic Ring Opening of Small Heterocycles - ResearchGate. (URL: [Link])
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (URL: [Link])
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Nucleophilic ring opening reactions of aziridines - Semantic Scholar. (URL: [Link])
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Heterocyclic Compounds - MSU chemistry. (URL: [Link])
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(PDF) Azacycloalkanes from Epoxides and Aziridines - ResearchGate. (URL: [Link])
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential.[1] A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and ultimately, its efficacy and safety.[1][2] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to confer favorable physicochemical properties, including enhanced metabolic stability.[3][4][5] This guide provides an in-depth evaluation of the metabolic stability of hypothetical compounds derived from 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate, offering a comparative analysis supported by established experimental protocols.
The journey of a drug candidate from a promising lead to a clinical reality is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[2] Early assessment of metabolic stability is therefore not just advantageous, but essential.[6][7] This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for evaluating and interpreting the metabolic fate of novel chemical entities.
The Gatekeepers of Metabolism: A Tale of Two In Vitro Assays
To probe the metabolic susceptibility of our azetidine derivatives, we turn to two workhorse in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[6][7][8][9] These assays, while both leveraging liver-derived components, offer distinct yet complementary insights into a compound's metabolic profile.
Liver microsomes, subcellular fractions of the liver, are rich in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[6][10][11][12] The microsomal stability assay is a high-throughput and cost-effective method to assess a compound's vulnerability to oxidative metabolism, a primary route of drug clearance.[13]
Hepatocytes, the primary cells of the liver, provide a more holistic view of metabolism.[6][14][15] These intact cells contain the full complement of both Phase I and Phase II metabolic enzymes, along with their necessary cofactors.[14] The hepatocyte stability assay, therefore, offers a more comprehensive picture of a compound's metabolic fate, encompassing both primary and secondary metabolic pathways.[14][16]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for assessing the metabolic stability of our candidate compounds.
Caption: General experimental workflow for in vitro metabolic stability assays.
In the Trenches: Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, the following detailed protocols are provided.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator shaker set to 37°C
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[18] Keep on ice.
-
Prepare the test compound stock solutions (e.g., 1 mM in DMSO) and dilute to the final incubation concentration (e.g., 1 µM) in phosphate buffer.[19] The final DMSO concentration should be ≤ 0.1%.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compounds.[19]
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing an internal standard.[13]
-
-
Sample Processing and Analysis:
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with intact hepatocytes.
Materials:
-
Test compounds and positive controls (e.g., Verapamil, Umbelliferone)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator shaker set to 37°C with 5% CO2
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density. Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[22]
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension and pre-incubate at 37°C for 10-15 minutes.
-
Add the test compound to the wells to initiate the assay.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), add a sample of the incubation mixture to a plate containing cold acetonitrile with an internal standard to stop the reaction.[14]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet cell debris and precipitated proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.[22]
-
The Data Speaks: A Comparative Analysis of Azetidine Derivatives
To illustrate the impact of structural modifications on metabolic stability, we will consider a parent compound, AZ-001 (this compound), and three hypothetical derivatives with modifications at key positions.
| Compound ID | Structure | Modification |
| AZ-001 | This compound | Parent Compound |
| AZ-002 | 1-(4-Fluorobenzyl) 3-tert-butyl azetidine-1,3-dicarboxylate | Introduction of an electron-withdrawing group on the benzyl ring |
| AZ-003 | 1-Benzyl 3-isopropyl azetidine-1,3-dicarboxylate | Reduction of steric bulk at the 3-position |
| AZ-004 | 1-Benzyl 3-tert-butyl 2-oxoazetidine-1,3-dicarboxylate | Introduction of a carbonyl group on the azetidine ring |
The following tables summarize the key metabolic stability parameters obtained from our in vitro assays.
Table 1: Human Liver Microsomal Stability Data
| Compound ID | t1/2 (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |
| AZ-001 | 35.2 | 19.7 | 28.7 |
| AZ-002 | 58.9 | 11.8 | 48.2 |
| AZ-003 | 25.8 | 26.9 | 15.3 |
| AZ-004 | 18.5 | 37.5 | 6.1 |
| Verapamil | 12.1 | 57.3 | < 5 |
Table 2: Human Hepatocyte Stability Data
| Compound ID | t1/2 (min) | CLint (µL/min/10^6 cells) | % Remaining at 120 min |
| AZ-001 | 65.4 | 10.6 | 38.5 |
| AZ-002 | 98.7 | 7.0 | 55.1 |
| AZ-003 | 50.1 | 13.8 | 26.9 |
| AZ-004 | 32.6 | 21.3 | 12.4 |
| Verapamil | 22.8 | 30.4 | < 10 |
Interpreting the Results: Structure-Metabolism Relationships
The data reveals clear structure-metabolism relationships among the azetidine derivatives:
-
AZ-002: The Impact of Electron-Withdrawing Groups: The introduction of a fluorine atom on the benzyl ring in AZ-002 significantly increased its metabolic stability in both microsomes and hepatocytes. This is likely due to the electron-withdrawing nature of fluorine, which can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes.[23]
-
AZ-003: The Role of Steric Hindrance: Reducing the steric bulk at the 3-position from a tert-butyl group (AZ-001 ) to an isopropyl group (AZ-003 ) resulted in a decrease in metabolic stability. The bulkier tert-butyl group may provide a degree of steric shielding, hindering the approach of metabolic enzymes.
-
AZ-004: Introduction of a Metabolically Liable Site: The addition of a carbonyl group to the azetidine ring in AZ-004 created a new potential site for metabolism, leading to a marked decrease in stability. This highlights the importance of considering the introduction of metabolically "soft spots" during lead optimization.
Unraveling the Metabolic Pathways
The following diagram illustrates potential metabolic pathways for the parent compound, AZ-001 .
Caption: Potential metabolic pathways for AZ-001.
Conclusion: Charting a Course for Metabolic Stability
This comparative guide underscores the profound impact of subtle structural modifications on the metabolic stability of compounds derived from this compound. By employing robust in vitro assays and a systematic approach to structure-activity relationship analysis, researchers can gain invaluable insights to guide the design of more durable and efficacious drug candidates. The journey through the metabolic maze is complex, but with the right tools and a deep understanding of the underlying biochemical principles, it is a navigable and ultimately rewarding endeavor.
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A Comparative Guide to 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate Analogs in Preclinical Research
This guide provides a comprehensive comparison of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate and its analogs, offering insights into their synthesis, in vitro efficacy, and potential as therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to facilitate informed decisions in preclinical research.
The azetidine scaffold has emerged as a significant motif in medicinal chemistry. Its unique four-membered ring structure imparts a desirable combination of rigidity and three-dimensionality, which can lead to improved pharmacokinetic and pharmacodynamic properties.[1] The incorporation of the azetidine ring can enhance metabolic stability, solubility, and binding affinity to biological targets.[1] This guide focuses on a specific class of these compounds, this compound and its derivatives, to elucidate their potential in drug discovery.
The Strategic Design of this compound Analogs
The selection of the benzyl group at the 1-position and a tert-butyl ester at the 3-position of the azetidine ring is a deliberate choice in medicinal chemistry. The benzyl group can serve as a versatile pharmacophore, engaging in various interactions with biological targets.[2] The tert-butyl ester, on the other hand, often acts as a protecting group for the carboxylic acid, which can be crucial for modulating the compound's polarity and cell permeability. The ester can later be hydrolyzed in vivo to reveal the active carboxylic acid moiety.
The synthesis of these analogs often involves multi-step sequences. A general approach may start from a commercially available azetidine precursor, followed by N-benzylation and esterification at the 3-position. The specific synthetic route can be adapted to introduce various substituents on the benzyl ring or to modify the ester group, allowing for the exploration of structure-activity relationships (SAR).
Caption: Generalized synthetic workflow for this compound analogs.
Comparative In Vitro Efficacy of Azetidine Analogs
While direct experimental data for this compound is limited in publicly available literature, the biological activity of closely related analogs provides a strong basis for comparison.
Anticancer Activity of 1-(Substituted benzyl)azetidine-3,3-dicarboxylate Derivatives
A study on oxaliplatin derivatives highlights the potential of the 1-(substituted benzyl)azetidine-3,3-dicarboxylate moiety in cancer therapy.[3] In this research, the azetidine derivative acts as a leaving group in platinum-based anticancer agents. The in vitro cytotoxicity of these complexes was evaluated against human breast carcinoma (MCF-7) and non-small-cell lung cancer (A549) cell lines.
| Compound/Complex | Target Cell Line | IC50 (µM)[3] |
| Complex with 1-(4-methoxybenzyl)azetidine-3,3-dicarboxylate | MCF-7 | > 40 |
| Complex with 1-(4-methylbenzyl)azetidine-3,3-dicarboxylate | MCF-7 | 35.6 ± 2.1 |
| Complex with 1-(4-methoxybenzyl)azetidine-3,3-dicarboxylate | A549 | 28.3 ± 1.8 |
| Complex with 1-(4-methylbenzyl)azetidine-3,3-dicarboxylate | A549 | 19.7 ± 1.5 |
| Oxaliplatin (Reference) | MCF-7 | 4.8 ± 0.3 |
| Oxaliplatin (Reference) | A549 | 2.1 ± 0.2 |
| Carboplatin (Reference) | MCF-7 | > 40 |
| Carboplatin (Reference) | A549 | 38.5 ± 2.5 |
These results indicate that while the platinum complexes containing the 1-benzylazetidine-3,3-dicarboxylate moiety were less potent than oxaliplatin, they showed comparable or superior activity to carboplatin against the A549 cell line.[3] This suggests that the azetidine-based leaving group can modulate the cytotoxic profile of the platinum complexes.
Azetidine Amides as STAT3 Inhibitors
Another relevant class of analogs are azetidine amides, which have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival. A comprehensive study provides in vitro data on the efficacy of various (R)-azetidine-2-carboxamide analogs.[4][5]
| Analog | Target Cell Line | EC50 (µM)[5] | Notes |
| 7e | MDA-MB-231 | 1.9 ± 0.2 | Methyl ester version |
| 7f | MDA-MB-231 | 1.4 ± 0.1 | Methyl ester version |
| 7g | MDA-MB-231 | 0.9 ± 0.1 | Phthalide version |
| 9k | MDA-MB-231 | 1.1 ± 0.1 | Benzo-fused N-heterocycle |
| 7e | MDA-MB-468 | 2.5 ± 0.3 | Methyl ester version |
| 7f | MDA-MB-468 | 1.8 ± 0.2 | Methyl ester version |
| 7g | MDA-MB-468 | 1.2 ± 0.1 | Phthalide version |
| 9k | MDA-MB-468 | 1.5 ± 0.2 | Benzo-fused N-heterocycle |
The study found that converting the carboxylic acid to a methyl ester or other bioisosteres improved cellular potency, likely by enhancing cell membrane permeability.[4] This highlights the critical role of the substituent at the 3-position of the azetidine ring in determining biological activity.
Caption: Proposed mechanism of action for azetidine-based STAT3 inhibitors.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A standard protocol for assessing the cytotoxic effects of the azetidine analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
To specifically assess the inhibition of STAT3 activity, an EMSA can be performed.
Methodology:
-
Nuclear Extract Preparation: Treat cancer cells harboring active STAT3 (e.g., MDA-MB-231) with the test compounds for a specified duration. Prepare nuclear extracts from the treated and untreated cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3-specific DNA binding sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate detection methods. A decrease in the intensity of the STAT3-DNA complex band in the presence of the test compound indicates inhibition.
Conclusion and Future Directions
The available data on analogs of this compound suggest that this class of compounds holds promise in the field of oncology. The N-benzyl group and the substituent at the 3-position are key determinants of their biological activity. While the dicarboxylate derivatives have shown potential as components of platinum-based drugs, the carboxamide analogs have demonstrated potent and specific inhibition of the STAT3 signaling pathway.
Future research should focus on the direct synthesis and evaluation of this compound and a wider range of its analogs. In vivo studies in relevant animal models will be crucial to assess their pharmacokinetic profiles, efficacy, and safety. Further optimization of the substituents on both the benzyl and azetidine rings could lead to the development of novel and potent therapeutic agents.
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Benchmarking the efficiency of synthetic routes to 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
A Comparative Guide to the Synthesis of 1-(Benzyloxycarbonyl)-3-(tert-butoxycarbonyl)azetidine
Introduction
Azetidines, particularly substituted azetidine-3-carboxylic acids, are of profound interest to the pharmaceutical and drug development sectors. These four-membered saturated nitrogen heterocycles serve as conformationally constrained bioisosteres for proline and other amino acids, offering a unique structural scaffold that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The target molecule of this guide, 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate, more precisely named 1-(Benzyloxycarbonyl)-3-(tert-butoxycarbonyl)azetidine , is a versatile building block featuring orthogonal protecting groups—the benzyloxycarbonyl (Cbz) group on the nitrogen and the tert-butyl (tBu) ester on the carboxylate. This strategic protection allows for selective deprotection and further functionalization at either position, making it a valuable intermediate in medicinal chemistry.
This guide provides an in-depth, objective comparison of two distinct synthetic strategies for preparing this key intermediate. We will move beyond simple procedural lists to dissect the underlying chemical principles, practical considerations, and strategic outcomes of each route. The goal is to empower researchers, chemists, and process development professionals to select the most efficient and appropriate synthesis based on their specific objectives, whether for rapid small-scale library generation or for scalable, stereocontrolled manufacturing.
Overview of Synthetic Strategies
The synthesis of highly functionalized, strained ring systems like azetidines presents unique challenges, primarily due to the inherent ring strain (approx. 25.4 kcal/mol), which makes ring-closure reactions energetically demanding.[1] We will benchmark two fundamentally different approaches:
-
Route 1: Post-Modification of a Pre-formed Azetidine Core. This strategy leverages a commercially available azetidine scaffold and introduces the desired functional groups in a sequential manner. It is often the most direct route for initial exploration.
-
Route 2: De Novo Ring Construction via Intramolecular Cyclization. This approach builds the azetidine ring from an acyclic, stereodefined precursor. While typically involving more steps, it offers precise control over stereochemistry, a critical parameter in drug development.
Route 1: Functionalization of Azetidine-3-Carboxylic Acid
Principle & Rationale
This synthetic plan is the epitome of a direct, building-block approach. It begins with the commercially available azetidine-3-carboxylic acid and applies two standard, high-yielding protection reactions. The logic is straightforward: modify an existing core rather than constructing it. This route is ideal for producing racemic material quickly for initial biological screening or methodology development.
Experimental Workflow
Sources
A Comparative Analysis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate and Its Structural Analogs in Medicinal Chemistry
Abstract
The azetidine scaffold is a privileged structural motif in modern drug discovery, prized for its ability to impart conformational rigidity and novel three-dimensional character to bioactive molecules. 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate serves as a pivotal building block for creating a diverse array of these constrained amino acids and other complex molecular architectures. This guide provides a comparative analysis of this foundational compound and its key structural analogs. We will delve into the synthetic routes, compare physicochemical and biological properties using experimental data, and provide detailed protocols for their preparation and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azetidine core in their discovery programs.
Introduction: The Significance of the Azetidine-1,3-dicarboxylate Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their strained ring system offers a unique stereochemical and conformational profile compared to more common five- or six-membered rings. Specifically, the azetidine-1,3-dicarboxylate scaffold provides a versatile platform for introducing substituents with precise stereocontrol.
This compound is a commercially available and widely used intermediate. The N-benzyl (N-Cbz) and C-3 tert-butyl ester groups serve dual purposes: they act as protecting groups during synthetic manipulations and influence the molecule's reactivity and steric profile. The benzyl group can be readily removed via hydrogenolysis, while the tert-butyl ester is stable to a wide range of conditions but can be cleaved under acidic conditions. This differential reactivity is fundamental to its utility as a synthetic building block for more complex molecules, including peptidomimetics and enzyme inhibitors.
Comparative Analysis of Structural Analogs
The true power of the this compound scaffold lies in its amenability to structural modification. By altering the protecting groups or introducing substituents on the azetidine ring, chemists can fine-tune the properties of the resulting molecules. Below, we compare the parent compound with two common classes of analogs: those with alternative N-protecting groups and those with different C-3 ester groups.
The Parent Compound: this compound
This compound serves as our baseline. Its synthesis is well-established, typically starting from epichlorohydrin and proceeding through a multi-step sequence involving ring-opening, cyclization, and protection steps.
-
Key Features :
-
N-Cbz Group : Offers robust protection and can be removed under mild hydrogenolysis conditions, preserving other sensitive functional groups.
-
C-3 tert-Butyl Ester : Provides significant steric bulk, which can influence the conformation of the azetidine ring and direct the stereochemical outcome of subsequent reactions. It is highly resistant to nucleophilic and basic conditions.
-
Analog Comparison: Modifying the N-Protecting Group and C-3 Ester
The choice of protecting groups is a critical decision in multi-step synthesis, impacting reaction yields, purification strategies, and deprotection conditions. The table below compares the parent compound with two common analogs: one with an N-Boc protecting group and another with a C-3 methyl ester.
| Compound | N-Protecting Group | C-3 Ester Group | Key Deprotection Condition | Primary Advantage |
| This compound | Benzyl (Cbz) | tert-Butyl | H₂, Pd/C (for N-Cbz) | Orthogonal deprotection allows for selective functionalization at N or C-3. |
| 1-Boc 3-tert-butyl azetidine-1,3-dicarboxylate | Boc | tert-Butyl | Trifluoroacetic Acid (TFA) | Avoids heavy metal catalysts; suitable for molecules sensitive to reduction. |
| 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | Benzyl (Cbz) | Methyl | LiOH, NaOH (Saponification) | Less sterically hindered; allows for easier ester hydrolysis under basic conditions. |
Experimental Protocols & Methodologies
The following section details a representative synthetic protocol for the parent compound. The underlying principle of this synthesis is a testament to the strategic application of protecting group chemistry and cyclization reactions.
Synthesis of this compound
This protocol is a common route for preparing the title compound, demonstrating a practical and scalable approach.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Ring Opening of Epichlorohydrin : To a solution of epichlorohydrin (1.0 eq) in a suitable solvent such as methanol at 0 °C, add benzylamine (1.1 eq) dropwise. The reaction is typically stirred at room temperature for 12-24 hours until completion, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude 1-(benzylamino)-3-chloropropan-2-ol.
-
Causality: This is a standard SN2 epoxide opening. Benzylamine acts as the nucleophile, and its slight excess ensures full consumption of the starting epoxide.
-
-
Cyclization to form Azetidine Ring : The crude product from the previous step is dissolved in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M NaOH). The mixture is heated (e.g., to 80-100 °C) for several hours. This promotes an intramolecular Williamson ether synthesis-like reaction, where the alkoxide formed deprotonates the alcohol, which then displaces the chloride to form the azetidine ring. The product, 1-benzylazetidin-3-ol, is then extracted with an organic solvent like dichloromethane.
-
Causality: The use of a strong base is crucial for deprotonating the alcohol, making it a potent enough nucleophile to displace the primary chloride in an intramolecular fashion, favoring the formation of the strained four-membered ring.
-
-
Oxidation to Azetidinone : The alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC) or a Swern oxidation. The choice of oxidant depends on the scale and desired purity. The reaction is carried out in an appropriate solvent (e.g., dichloromethane) and monitored by TLC.
-
Causality: This oxidation is a key step to introduce the carbonyl group that will become the carboxylic acid at the C-3 position.
-
-
Carboxylation and Esterification : The final steps involve the introduction of the carboxylate and its protection as a tert-butyl ester. This can be achieved through various methods, one common approach being a haloform-type reaction followed by esterification. Alternatively, more modern carbonylation methods can be employed. For the esterification, the resulting carboxylic acid is treated with a source of tert-butyl cation, such as isobutylene in the presence of a strong acid catalyst, or by using a coupling agent with tert-butanol.
-
Trustworthiness: Each step must be monitored for completion (e.g., by TLC or LC-MS) to ensure high conversion before proceeding to the next. Purification by column chromatography is often required after key steps to ensure the purity of the intermediates and the final product.
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a gateway to a rich chemical space of constrained molecules with significant potential in drug discovery. The ability to orthogonally deprotect the nitrogen and the C-3 carboxylate group provides immense flexibility in synthetic design. By understanding the properties of its structural analogs, such as those with N-Boc or alternative ester groups, researchers can select the optimal building block for their specific synthetic strategy. Future work will likely focus on developing methods for the asymmetric synthesis of substituted azetidines and expanding the repertoire of functional groups that can be incorporated into this versatile scaffold, further solidifying its role in the development of next-generation therapeutics.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Prepared by: Gemini, Senior Application Scientist
This document provides essential procedural guidance for the safe handling and disposal of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate (CAS No. 220247-81-2 or 1236144-51-6). As a substituted azetidine, this compound requires careful management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
The procedural framework outlined herein is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA).[1][2] These regulations establish a "cradle-to-grave" responsibility for hazardous waste, ensuring its safe management from generation to final disposal.[2][3]
Chemical Profile and Hazard Assessment
-
Azetidine Ring: Four-membered heterocycles possess significant ring strain, which can influence their reactivity.[6] While more stable than aziridines, they can undergo unexpected decomposition pathways, particularly under acidic conditions.[6]
-
Protecting Groups: The benzyl (Bn) and tert-butoxycarbonyl (Boc) groups are sensitive to specific reagents. The Boc group is labile in strong acid, while the benzyl group is typically removed via catalytic hydrogenation.[4][5][7][8] These sensitivities are critical considerations for waste segregation to prevent unintended reactions within the waste container.
-
Hazard Classification: In the absence of specific data, this compound must be managed as a hazardous chemical waste . Azetidine derivatives are often irritating to the skin, eyes, and respiratory system.[9][10][11] Therefore, all waste generated from its use, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste.
Essential Safety and Handling
Before initiating any disposal procedure, ensure all requisite safety measures are in place.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before and during use.
-
Body Protection: A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is recommended.
-
-
Engineering Controls: All handling and preparation of waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[9]
| Safety Parameter | Requirement | Rationale |
| Waste Classification | Hazardous Chemical Waste (per RCRA guidelines) | Precautionary principle due to lack of specific toxicity data and the presence of a reactive azetidine core. |
| Primary Hazards | Potential irritant (skin, eyes, respiratory).[9][11] | Based on data for similar azetidine compounds. |
| Handling Location | Certified Chemical Fume Hood | Minimizes risk of inhalation and contains potential spills.[9] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against accidental skin and eye contact. |
| Incompatible Materials | Strong Acids, Strong Oxidizing Agents, Palladium Catalysts | Prevents unintended deprotection reactions, gas evolution, or vigorous oxidation in the waste container.[12][13][14] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. This process begins at the point of waste generation and concludes with its removal by certified professionals.
Diagram: Disposal Decision Workflow
Caption: Workflow for proper hazardous chemical disposal.
Step 1: Waste Segregation Immediately segregate waste containing this compound from other waste streams.[12][15]
-
Causality: Mixing with incompatible materials can trigger hazardous reactions. For instance, contact with strong acids could cleave the Boc group, leading to the evolution of carbon dioxide and isobutylene gas, potentially pressurizing a sealed container.[14][16] Similarly, inadvertent mixing with palladium catalysts could initiate a de-benzylation reaction.[4]
Step 2: Containerization Select a designated hazardous waste container that is leak-proof and constructed of a material compatible with the chemical (e.g., high-density polyethylene [HDPE] or glass).[15]
-
The container must be in good condition, free of cracks or residue.
-
Keep the container securely closed at all times, except when adding waste.[17]
Step 3: Labeling Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal.[18] Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must prominently feature the words "Hazardous Waste." [17][18]
-
Clearly list all chemical constituents by their full name (i.e., "this compound" and any solvents). Do not use abbreviations.[17]
-
Include the name and location (building, room number) of the waste generator.[17]
Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[17][18]
-
The SAA must be located at or near the point of waste generation and under the direct control of the laboratory personnel.[18]
-
Ensure the SAA is in a well-ventilated, secondary containment tray to manage potential leaks.
-
Adhere to your institution's limits for the maximum volume of waste and accumulation time allowed in an SAA.[17][19]
Step 5: Final Disposal
-
DO NOT attempt to dispose of this chemical or its containers in the regular trash or via sink disposal.[15][17] This is a direct violation of environmental regulations.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][20]
-
Trained professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration.[18][19]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.
-
Secure the Area: Restrict access to the spill area. Remove all sources of ignition.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: For small spills, cover the material with a non-reactive absorbent material such as vermiculite, sand, or a chemical absorbent pad.[10]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[12][15]
-
Decontaminate: Clean the spill area thoroughly. The specific decontamination procedure may vary, but a common practice is to wipe the area with a suitable solvent, followed by a wash with soap and hot water.[10] All materials used for decontamination (wipes, gloves, etc.) must also be placed in the hazardous waste container.[12]
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure full compliance with environmental regulations, and protect yourself and your colleagues from potential harm.
References
- Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Managing Hazardous Chemical Waste in the Lab. American Laboratory.
- Regulation of Laboratory Waste. American Chemical Society.
- Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA).
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Benzyl Protection. Common Organic Chemistry.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- RCRA Regulations Explained. National Environmental Trainers.
- 4 Hazardous Waste Characteristics Under RCRA. YouTube.
- Azetidine Safety Data Sheet. Apollo Scientific.
- Di-tert-butyl azodicarboxylate Safety Data Sheet. Fisher Scientific.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Resource Conservation and Recovery Act (RCRA). Legal Information Institute, Cornell Law School.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- De-protection of N-Benzyl groups. Sciencemadness.org.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH).
- 1-Benzylazetidine-3-carboxylic acid Safety and Hazards. PubChem, National Institutes of Health (NIH).
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- 1. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
